3-Fluorocinnamoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-6H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOVOKZDYQTGTL-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257102 | |
| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-05-4, 39098-87-8 | |
| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39098-87-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluorocinnamoyl chloride chemical properties
An In-Depth Technical Guide to 3-Fluorocinnamoyl Chloride: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone for modulating physicochemical and biological properties. Fluorine's unique electronic characteristics can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[1][2] this compound emerges as a valuable and reactive building block, belonging to the class of acyl chlorides, which are pivotal intermediates in organic synthesis.
This technical guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, detail robust synthetic protocols, analyze its reactivity profile with key nucleophiles, and provide a guide to its spectroscopic characterization. Furthermore, this document will illuminate its applications, particularly as a scaffold in the synthesis of novel therapeutic agents and functional materials.
Physicochemical and Structural Properties
This compound is a derivative of cinnamic acid, featuring a fluorine atom at the meta-position of the phenyl ring and a highly reactive acyl chloride functional group. The trans isomer is generally the more stable and common form.
Structural Data
The key structural features and computed properties are summarized below. These values are based on the general properties of cinnamoyl chlorides and related fluorinated compounds.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₆ClFO | - |
| Molecular Weight | 184.59 g/mol | |
| Canonical SMILES | C1=CC(=CC(=C1)F)/C=C/C(=O)Cl | - |
| InChI Key | Inferred from similar structures | - |
| Appearance | Expected to be a low-melting solid or liquid | Based on analogs[3] |
| Isomerism | Predominantly exists as the trans (E) isomer |
The Influence of the Meta-Fluorine Substituent
The fluorine atom at the 3-position exerts a significant inductive electron-withdrawing effect (-I effect). This influences the molecule's reactivity in two primary ways:
-
Acyl Chloride Reactivity : The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making this compound more susceptible to nucleophilic attack compared to its non-fluorinated analog, cinnamoyl chloride.
-
Aromatic Ring Reactivity : The fluorine atom deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions relative to itself.
Synthesis of this compound
The preparation of this compound is most reliably achieved via a two-step process starting from 3-fluorobenzaldehyde. The workflow involves the synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of 3-Fluorocinnamic Acid
This protocol is based on the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.
Materials:
-
3-Fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (2-3 volumes).
-
Add a catalytic amount of piperidine (approx. 0.05 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the mixture to room temperature and pour it into an excess of cold dilute hydrochloric acid.
-
The crude 3-fluorocinnamic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-fluorocinnamic acid.
Experimental Protocol: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a standard transformation that requires anhydrous conditions to prevent hydrolysis of the product.[4][5]
Materials:
-
3-Fluorocinnamic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 3-fluorocinnamic acid (1.0 eq).
-
Add an excess of thionyl chloride (≥ 2.0 eq). Alternatively, suspend the acid in an anhydrous solvent like DCM and add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).
-
After completion, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can often be used directly in subsequent reactions or purified by vacuum distillation.
Chemical Reactivity and Mechanistic Insights
As an acyl chloride, this compound is a highly reactive electrophile that undergoes nucleophilic acyl substitution.[6][7] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.
Caption: General mechanism of nucleophilic acyl substitution.
Key Reactions
-
Hydrolysis : Reacts vigorously with water to revert to 3-fluorocinnamic acid. This underscores the need for anhydrous handling conditions.[7][8]
-
Alcoholysis : Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) to form esters. This is a fundamental reaction for creating libraries of ester derivatives for biological screening.
-
Aminolysis : Reacts readily with primary or secondary amines to form amides. This is one of the most common applications in drug development for linking molecular fragments.
-
Friedel-Crafts Acylation : Can act as the acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid like AlCl₃.
Spectroscopic Characterization
Definitive identification of this compound relies on a combination of spectroscopic techniques.[9] The expected spectral features are outlined below, based on data from analogous compounds.[5][10]
| Technique | Expected Features |
| ¹H NMR | Vinyl Protons: Two doublets in the δ 6.5-8.0 ppm range with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene. Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-7.8 ppm), with splitting patterns influenced by ¹H-¹⁹F coupling. |
| ¹³C NMR | Carbonyl Carbon (C=O): A signal around δ 165-170 ppm. Alkene Carbons: Signals in the δ 120-150 ppm range. Aromatic Carbons: Multiple signals in the aromatic region, with C-F coupling constants providing structural information. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). |
| Infrared (IR) Spectroscopy | C=O Stretch: A strong, sharp absorption band at a high wavenumber, typically ~1750-1800 cm⁻¹, characteristic of an acyl chloride.[5] C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹. C-F Stretch: A strong band in the fingerprint region, typically around 1100-1250 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight (184.59). The isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) will be observable. Fragmentation: A prominent peak corresponding to the loss of the chlorine atom (M-35) is expected, resulting in the 3-fluorocinnamoyl cation. |
Applications in Research and Drug Development
The utility of this compound is primarily as a reactive intermediate for introducing the 3-fluorocinnamoyl moiety into more complex molecules.
-
Medicinal Chemistry : It serves as a key building block for synthesizing novel amides and esters. The fluorinated cinnamoyl scaffold is explored in the development of anticancer, anti-inflammatory, and antimicrobial agents. The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding to target proteins through favorable electrostatic interactions.[2][11]
-
Materials Science : Cinnamate derivatives are widely used in the development of photoresist polymers and other light-sensitive materials. The introduction of fluorine can be used to fine-tune the optical and physical properties of these materials.
Safety and Handling
This compound, like other acyl chlorides, is a hazardous chemical that must be handled with appropriate safety precautions.[8][12]
-
Hazards :
-
Handling :
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials like water, alcohols, and strong bases.[8]
-
Conclusion
This compound is a versatile and highly reactive chemical intermediate with significant potential in organic synthesis, particularly within the realms of drug discovery and materials science. Its synthesis from readily available precursors is straightforward, and its reactivity profile is well-defined by the principles of nucleophilic acyl substitution. The strategic placement of the fluorine atom provides a powerful tool for modulating molecular properties. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this building block for the creation of novel and functional molecules.
References
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PubChem. (n.d.). trans-3-(Trifluoromethyl)cinnamoyl chloride. Retrieved from [Link]
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A Comprehensive Technical Guide to 3-Fluorocinnamoyl Chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorocinnamoyl chloride (CAS No. 13565-05-4) is a pivotal fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its utility stems from the combined reactivity of the acyl chloride functional group and the unique physicochemical properties imparted by the fluorine atom on the aromatic ring. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, core reactivity, and applications. We will delve into detailed experimental protocols, safety and handling procedures, and the mechanistic principles that govern its synthetic transformations, offering field-proven insights for its effective application in research and development.
Introduction: The Strategic Role of Fluorine in Acyl Chloride Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[2][3] Judicious placement of fluorine can modulate acidity (pKa), improve metabolic stability by blocking sites of oxidation, and increase binding affinity and membrane permeability.[3] When this strategic fluorination is combined with a highly reactive functional group like an acyl chloride, the resulting reagent becomes a powerful tool for synthesis.
Acyl chlorides are among the most reactive carboxylic acid derivatives, prized for their ability to facilitate rapid and high-yield acylation reactions under mild conditions.[4] this compound serves as a specialized reagent for introducing the 3-fluorocinnamoyl moiety into target molecules. This functional group is of significant interest due to the established anti-inflammatory and anticancer activities of related cinnamoyl derivatives.[1] This guide provides the technical foundation for leveraging this valuable reagent.
Physicochemical and Structural Data
A clear understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 13565-05-4 | [1] |
| IUPAC Name | (E)-3-(3-fluorophenyl)prop-2-enoyl chloride | [1] |
| Molecular Formula | C₉H₆ClFO | [1] |
| Molecular Weight | 184.59 g/mol | [1] |
| Appearance | Typically a liquid or low-melting solid | Inferred from acyl chloride class |
| Reactivity | Reacts violently with water and other nucleophiles | [4] |
Synthesis of this compound
The most common and direct route to this compound is the reaction of its corresponding carboxylic acid, 3-fluorocinnamic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂ gas).[5][6]
Caption: General synthesis workflow for this compound.
Protocol Causality:
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous (dry) conditions because this compound, like all acyl chlorides, reacts violently with water, which would hydrolyze the product back to the starting carboxylic acid and generate corrosive HCl gas.[4]
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the substitution of the hydroxyl group with chloride.
-
Removal of Byproducts: The gaseous nature of the byproducts (SO₂ and HCl) allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.
Core Reactivity: Nucleophilic Acyl Substitution
The chemistry of this compound is dominated by the electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution, where a nucleophile (e.g., an alcohol, amine, or water) attacks the carbonyl carbon.[1][4] This proceeds through a transient tetrahedral intermediate, followed by the elimination of the highly stable chloride leaving group to regenerate the carbonyl.[4]
Caption: Mechanism of nucleophilic acyl substitution.
This high reactivity makes this compound an excellent reagent for forming amides and esters, which are common linkages in pharmaceuticals.[1]
-
Reaction with Amines: Forms N-substituted-3-fluorocinnamamides.
-
Reaction with Alcohols: Forms alkyl-3-fluorocinnamates.
Experimental Protocol: Synthesis of N-benzyl-3-fluorocinnamide
This protocol provides a representative, self-validating system for the amidation of this compound.
Objective: To synthesize an amide by reacting this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or another non-nucleophilic base like triethylamine)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Methodology:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Place the flask in an ice-water bath (0 °C).
-
Causality: Flame-drying and maintaining a nitrogen atmosphere ensures anhydrous conditions, preventing hydrolysis of the acyl chloride.[4] The ice bath controls the initial exothermic reaction.
-
-
Reagent Addition: Dissolve benzylamine (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM and add to the flask.
-
Causality: Pyridine acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing it from protonating the benzylamine and rendering it non-nucleophilic.[4]
-
-
Acylation: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the solution dropwise to the stirring amine solution over 15-20 minutes.
-
Causality: Slow, dropwise addition is crucial to manage the reaction's exothermicity and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup & Purification: a. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. d. Purify the crude solid by recrystallization to obtain the final N-benzyl-3-fluorocinnamide.[4]
Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[4]
Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[7][8]
-
Reactivity with Water: Reacts violently with water, including atmospheric moisture, to release toxic and corrosive hydrogen chloride (HCl) gas.[4][9] This makes the compound lachrymatory (tear-inducing).[4]
-
Inhalation: May cause respiratory irritation.[10]
Personal Protective Equipment (PPE):
-
Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[4] All handling must be performed inside a certified chemical fume hood.[11]
Handling:
-
Use only under anhydrous conditions.[4] Keep containers tightly sealed when not in use.
-
Ground and bond containers during transfer to prevent static discharge.[11][12]
-
Use spark-proof tools.[11]
Storage:
-
Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals.[4][11]
-
Keep away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[11][13]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prolong shelf life and prevent degradation from moisture.[4][11]
Conclusion
This compound is a highly valuable and reactive intermediate for chemists engaged in drug discovery and materials science. Its ability to efficiently introduce a fluorinated cinnamoyl moiety allows for the strategic modification of lead compounds to enhance their biological activity and pharmacokinetic properties. While its reactivity demands rigorous handling and safety precautions, a thorough understanding of its properties, synthesis, and reaction mechanisms enables its powerful application in the laboratory. This guide serves as a foundational resource for researchers to confidently and safely integrate this compound into their synthetic workflows.
References
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An In-Depth Technical Guide to 3-Fluorocinnamoyl Chloride: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Fluorocinnamoyl chloride, a key synthetic intermediate in the development of novel therapeutic agents. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this document will explore its reactivity and highlight its applications as a valuable building block in medicinal chemistry, with a focus on the design of compounds with potential anti-inflammatory and anticancer properties.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, as a reactive acyl chloride, serves as a versatile precursor for the synthesis of a wide array of fluorinated cinnamoyl derivatives, making it a compound of significant interest to researchers in drug discovery and development.
Physicochemical and Structural Properties
This compound is a solid at room temperature with the molecular formula C₉H₆ClFO. The presence of the acyl chloride group makes it highly reactive and susceptible to hydrolysis.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFO | [1] |
| Molecular Weight | 184.59 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 90 °C at 0.1 mmHg | [2] |
| Melting Point | 42-46 °C | [2] |
The molecular structure of this compound is characterized by a phenyl ring substituted with a fluorine atom at the meta position, a trans-alkene bond, and a reactive acyl chloride functional group.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be split by both proton-proton and proton-fluorine couplings. The vinyl protons will appear as doublets, with a large coupling constant indicative of a trans configuration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the vinyl carbons, and the aromatic carbons. The carbon atoms in the phenyl ring will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF). [3]The carbonyl carbon is expected to resonate at a downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride, typically found in the region of 1750-1800 cm⁻¹. Other characteristic bands include the C=C stretching of the alkene and the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak corresponding to the mass of this compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Chemical Reactivity and Applications in Drug Development
The high reactivity of the acyl chloride group makes this compound a valuable intermediate for the synthesis of a variety of derivatives. It readily undergoes nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles to form the corresponding esters, amides, and other cinnamoyl derivatives.
This reactivity is widely exploited in drug discovery to synthesize libraries of compounds for biological screening. Cinnamic acid and its derivatives have been reported to possess a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [2][4]
Anti-inflammatory and Anticancer Potential
Numerous studies have demonstrated the anti-inflammatory and anticancer activities of cinnamic acid derivatives. [2][5]The incorporation of a fluorine atom, as in the derivatives of this compound, can enhance these properties. Fluorine substitution can improve metabolic stability, leading to a longer duration of action, and can also increase the compound's potency by favorably influencing its binding to target proteins. For example, fluorinated cinnamic acid derivatives have been investigated as precursors for potent anticancer agents. [4]
Caption: Synthetic utility of this compound in medicinal chemistry.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. [6]It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts with water to produce hydrochloric acid and 3-fluorocinnamic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. [6]In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block for the synthesis of fluorinated organic molecules with potential applications in drug discovery. Its straightforward synthesis and high reactivity make it an attractive starting material for the preparation of diverse libraries of cinnamoyl derivatives. The strategic incorporation of a fluorine atom in these derivatives can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles, particularly in the development of new anti-inflammatory and anticancer agents. Researchers working with this compound should adhere to strict safety protocols due to its corrosive and reactive nature.
References
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Introduction: The Significance of Fluorinated Acyl Chlorides in Modern Synthesis
An In-depth Technical Guide to the Synthesis of 3-Fluorocinnamoyl Chloride from 3-Fluorocinnamic Acid
In the landscape of pharmaceutical and materials science, the introduction of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. 3-Fluorocinnamic acid and its derivatives are valuable building blocks, and its corresponding acyl chloride, this compound, represents a highly versatile intermediate. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles including alcohols, amines, and organometallic reagents. This reactivity makes this compound a critical precursor for the synthesis of novel esters, amides, and ketones, enabling the exploration of new chemical entities in drug discovery and the development of advanced functional materials.
This guide provides a comprehensive overview of the reliable conversion of 3-fluorocinnamic acid to this compound. We will delve into the mechanistic underpinnings of the most common synthetic routes, provide detailed, field-proven experimental protocols, and address the critical safety considerations inherent in handling the requisite reagents.
Part 1: Synthetic Strategies and Mechanistic Insights
The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl group with a chloride. This transformation requires a chlorinating agent that can activate the carbonyl group, making it susceptible to nucleophilic attack by a chloride ion. The two most prominent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Method A: The Thionyl Chloride (SOCl₂) Route
Thionyl chloride is a widely used, cost-effective reagent for preparing acyl chlorides.[1] A key advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle.[1]
Mechanism of Action: The reaction proceeds through the formation of a highly reactive chlorosulfite intermediate.
-
The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A proton transfer and loss of a chloride ion yield the acyl chlorosulfite intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
The intermediate collapses, releasing the final acyl chloride product and the unstable chlorosulfurous acid, which decomposes into SO₂ and HCl gas.
Figure 1: Simplified mechanism for acyl chloride formation using thionyl chloride.
Method B: The Oxalyl Chloride ((COCl)₂) Route with Catalytic DMF
Oxalyl chloride is another excellent reagent for this transformation, often favored for its milder reaction conditions and for substrates sensitive to the higher temperatures sometimes required for thionyl chloride.[2] The reaction is almost universally catalyzed by a substoichiometric amount of N,N-dimethylformamide (DMF).
Mechanism of Action: The true electrophile in this reaction is not oxalyl chloride itself, but the Vilsmeier reagent, which is formed in situ from the reaction between oxalyl chloride and DMF.[3]
-
DMF attacks one of the carbonyl carbons of oxalyl chloride.
-
The resulting tetrahedral intermediate collapses, releasing carbon dioxide, carbon monoxide, and a chloride ion to form the electrophilic chloro(dimethylamino)methyleniminium ion (the Vilsmeier reagent).[3]
-
The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent.
-
The intermediate then collapses, with a chloride ion attacking the carbonyl carbon of the original acid moiety.
-
This regenerates the DMF catalyst and produces the desired acyl chloride along with gaseous byproducts.[3]
The use of a catalytic amount of DMF is a crucial element of this protocol's efficiency.[3]
Comparative Analysis
To aid in the selection of the appropriate method, the key parameters of each route are summarized below.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) / DMF |
| Reactivity | High; may require heating/reflux | Very high; often proceeds at 0 °C to RT |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Catalyst | None typically required | N,N-Dimethylformamide (DMF) |
| Typical Solvents | Dichloromethane (DCM), Toluene, or neat | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Advantages | Cost-effective, gaseous byproducts | Milder conditions, very clean reactions |
| Disadvantages | Can require heat, harsher conditions | More expensive, highly toxic reagent |
Part 2: Detailed Experimental Protocol
The following protocol details the synthesis of this compound using the thionyl chloride method, which is robust and well-documented for similar substrates.[4][5][6]
Workflow Overview
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A Technical Guide to the Spectroscopic Characterization of 3-Fluorocinnamoyl Chloride
Introduction: The Significance of 3-Fluorocinnamoyl Chloride
This compound is a valuable synthetic intermediate, belonging to the class of cinnamoyl halides which are precursors to a wide array of biologically active molecules. The incorporation of a fluorine atom at the meta-position of the phenyl ring can significantly influence the electronic properties, metabolic stability, and binding affinity of derivative compounds, making it a key building block in medicinal chemistry.
Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound in any synthetic workflow. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the vinyl and aromatic protons. The trans-configuration of the double bond is anticipated based on synthetic routes from trans-3-fluorocinnamic acid.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α | ~6.6 - 6.8 | Doublet | JHα-Hβ ≈ 15.5 |
| H-β | ~7.7 - 7.9 | Doublet | JHβ-Hα ≈ 15.5 |
| Aromatic H | ~7.1 - 7.6 | Multiplet |
Causality Behind Predictions: The vinyl protons (H-α and H-β) will appear as doublets with a large coupling constant (~15.5 Hz), characteristic of a trans-alkene. H-β is deshielded relative to H-α due to its proximity to the electron-withdrawing phenyl ring. The aromatic protons will present as a complex multiplet due to proton-proton and proton-fluorine couplings.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon of the acyl chloride will be significantly downfield.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 - 168 |
| C-α | ~120 - 123 |
| C-β | ~150 - 153 |
| C-1' (ipso-C attached to vinyl) | ~135 - 138 (doublet, JC-F ≈ 7-9 Hz) |
| C-2' | ~115 - 118 (doublet, JC-F ≈ 21-23 Hz) |
| C-3' (ipso-C attached to F) | ~161 - 164 (doublet, JC-F ≈ 245-250 Hz) |
| C-4' | ~130 - 133 (doublet, JC-F ≈ 8-10 Hz) |
| C-5' | ~125 - 128 |
| C-6' | ~118 - 121 (doublet, JC-F ≈ 21-23 Hz) |
Expert Insights: The carbon directly bonded to the fluorine atom (C-3') will exhibit a large one-bond coupling constant (¹JC-F). The other aromatic carbons will show smaller two-, three-, and four-bond couplings (ⁿJC-F), which can aid in definitive assignments.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| Ar-F | ~ -110 to -115 |
Field-Proven Rationale: The chemical shift of the fluorine atom is influenced by its position on the aromatic ring. This predicted range is typical for a fluorine atom on a benzene ring with an electron-withdrawing group in the meta position.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong carbonyl stretch.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1770 - 1800 (strong) | C=O stretch (acyl chloride) |
| ~1620 - 1640 (medium) | C=C stretch (alkene) |
| ~1580 - 1600 (medium) | C=C stretch (aromatic) |
| ~1200 - 1250 (strong) | C-F stretch (aromatic) |
| ~970 - 990 (strong) | C-H bend (trans-alkene) |
Trustworthiness of Protocol: The high frequency of the carbonyl stretch is a hallmark of acyl chlorides and serves as a reliable diagnostic peak. A strong absorption in the 970-990 cm⁻¹ region would provide strong evidence for the trans-alkene configuration.
Experimental Protocol for IR Data Acquisition (ATR)
-
Ensure the ATR crystal is clean by wiping with isopropanol.
-
Record a background spectrum.
-
Place a small amount of this compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the sample spectrum (typically 16-32 scans).
-
Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 184/186 | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 149 | [M - Cl]⁺ |
| 121 | [M - Cl - CO]⁺ |
| 95 | [C₆H₄F]⁺ |
Authoritative Grounding: The fragmentation pattern is predicted to follow the established pathways for cinnamoyl chlorides, with initial loss of the chlorine radical, followed by loss of carbon monoxide. The presence of isotopic peaks for the molecular ion due to chlorine is a key validation point.
Caption: Predicted MS fragmentation pathway.
Experimental Protocol for MS Data Acquisition (EI)
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.
-
Utilize electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-300.
-
Analyze the resulting mass spectrum for the molecular ion and key fragment ions.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The data presented herein, derived from established principles of spectroscopy and comparison with analogous compounds, offers a reliable framework for the identification and quality control of this important synthetic intermediate. Researchers are advised to use this guide as a reference for interpreting their own experimentally acquired data.
References
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-
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An In-Depth Technical Guide to the Reactivity and Stability of 3-Fluorocinnamoyl Chloride for Advanced Synthesis
Abstract: 3-Fluorocinnamoyl chloride is a versatile bifunctional reagent of increasing importance in medicinal chemistry and materials science. Its value stems from the combined reactivity of the acyl chloride group and the electronic influence of the meta-substituted fluorine atom on the cinnamoyl backbone. This guide provides a comprehensive analysis of the reagent's core reactivity, stability profile, and practical handling considerations. We delve into the mechanistic underpinnings of its reactions with various nucleophiles, explore its inherent instability, particularly towards hydrolysis, and offer validated protocols for its synthesis and application in amide bond formation. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.
Introduction: The Strategic Role of this compound
This compound (3-F-CC) serves as a critical building block for introducing the 3-fluorocinnamoyl moiety into target molecules. The incorporation of fluorine is a well-established strategy in drug design, often employed to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] The fluorine atom at the meta-position of the phenyl ring in 3-F-CC exerts a significant inductive electron-withdrawing effect, which subtly influences the reactivity of both the acyl chloride and the conjugated alkene. This makes it a valuable tool for fine-tuning the electronic and biological properties of pharmaceuticals and advanced materials.[4][5]
Chemical Identity and Physicochemical Properties
Proper utilization of any reagent begins with a firm understanding of its fundamental properties. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFO | [4] |
| Molecular Weight | 184.60 g/mol | [4] |
| Appearance | White to light yellow solid or liquid | General Knowledge |
| Melting Point | 42-46 °C (for 4-fluoro isomer) | [6] |
| Boiling Point | 90 °C at 0.1 mmHg (for 4-fluoro isomer) | [6] |
| CAS Number | 13565-05-4 | [4] |
Note: Data for the closely related 4-fluoro isomer is provided for melting and boiling points as a reference due to limited specific data for the 3-fluoro isomer.
Core Reactivity Profile: A Mechanistic Perspective
The reactivity of 3-F-CC is dominated by the highly electrophilic acyl chloride functional group.[7][8] The carbon atom of the carbonyl group is rendered significantly electron-deficient by the adjacent electronegative oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[8][9]
Nucleophilic Acyl Substitution: The Primary Reaction Pathway
The hallmark reaction of 3-F-CC is nucleophilic acyl substitution.[10] This proceeds via a well-established two-step addition-elimination mechanism.[8][11]
-
Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[11]
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[11]
This fundamental pathway governs its reactions with a wide array of nucleophiles, including amines, alcohols, and water.
Amide Bond Formation
The reaction of 3-F-CC with primary and secondary amines is a robust and highly efficient method for synthesizing the corresponding amides.[12] This reaction, often a variant of the Schotten-Baumann reaction, is fundamental in medicinal chemistry.[12]
Causality of Experimental Choice:
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically required.[10] Its role is to neutralize the hydrochloric acid (HCl) byproduct that is formed.[12] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are preferred to prevent unwanted side reactions with the solvent itself.[12]
-
Temperature: These reactions are often exothermic and are typically run at 0 °C to control the reaction rate and minimize the formation of side products.
Esterification
Similarly, 3-F-CC reacts readily with alcohols to form esters.[10] The principles are analogous to amide formation, with a base like pyridine often used both as a catalyst and an acid scavenger.[10] The reactivity of the alcohol (primary > secondary > tertiary) follows standard steric hindrance trends.
Influence of the 3-Fluoro Substituent
The fluorine atom at the meta-position primarily exerts an inductive electron-withdrawing effect (-I effect). This effect slightly increases the partial positive charge on the carbonyl carbon, making 3-F-CC marginally more reactive towards nucleophiles compared to the non-fluorinated cinnamoyl chloride.[9][13] This enhanced electrophilicity can lead to faster reaction rates.[13]
Stability and Degradation Pathways
While its reactivity is a key asset, it also contributes to its primary liability: instability. Acyl chlorides as a class are known for their high reactivity and require careful handling.[14][15]
Hydrolytic Instability: The Primary Challenge
The most significant stability concern for 3-F-CC is its rapid reaction with water (hydrolysis).[7][10] Atmospheric moisture is sufficient to initiate this degradation, converting the acyl chloride back to the corresponding 3-fluorocinnamic acid and generating corrosive HCl gas.[7][16]
Mechanism of Hydrolysis: The mechanism is a classic nucleophilic acyl substitution where water acts as the nucleophile.[10]
This inherent reactivity necessitates that 3-F-CC be stored and handled under strictly anhydrous conditions.[16]
Thermal and Photochemical Stability
Practical Applications and Experimental Protocols
The primary application of 3-F-CC is as an intermediate in the synthesis of amides and esters for pharmaceutical and agrochemical research.[4][18]
Protocol: Synthesis of this compound
The most common laboratory preparation involves the reaction of 3-fluorocinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[12][19][20] Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is generally preferred for its milder conditions and cleaner reaction profile.[7][20]
Methodology:
-
Setup: A flame-dried, two-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: The flask is charged with 3-fluorocinnamic acid (1.0 eq) and anhydrous dichloromethane (DCM).
-
Chlorination: Oxalyl chloride (1.3 eq) is added dropwise via syringe at room temperature, followed by the addition of a catalytic amount of DMF (1-2 drops).[20]
-
Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by the cessation of gas evolution (CO₂, CO, and HCl).
-
Workup: Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure (rotary evaporation) to yield the crude this compound, which is often used immediately without further purification.
Causality Explained:
-
Oxalyl Chloride/DMF: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride.[7]
-
Anhydrous Conditions: All glassware must be rigorously dried, and the reaction run under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the product.
Protocol: Synthesis of a Novel N-Aryl Amide
This protocol details the coupling of 3-F-CC with a representative amine, 4-methoxyaniline.
Methodology:
-
Amine Solution: In a flame-dried flask under nitrogen, 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) are dissolved in anhydrous DCM. The solution is cooled to 0 °C in an ice bath.
-
Acyl Chloride Addition: A solution of freshly prepared this compound (1.1 eq) in anhydrous DCM is added dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Handling, Storage, and Safety
Given its reactivity and corrosive nature, strict adherence to safety protocols is mandatory.
-
Handling: Always handle this compound in a well-ventilated fume hood.[21] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22]
-
Storage: The compound must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent ingress of moisture.[23] Storage in a cool, dry place away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents is crucial.[21][23]
-
Hazards: this compound is corrosive and causes severe skin burns and eye damage.[22] Inhalation of its vapors can be harmful.[22] Upon contact with moisture, it releases HCl gas, which is also corrosive and toxic.
Conclusion
This compound is a powerful synthetic intermediate whose utility is directly tied to its high reactivity. Its primary reaction pathway, nucleophilic acyl substitution, provides efficient access to a wide range of amides and esters that are of significant interest in drug discovery. However, this reactivity also necessitates rigorous control over experimental conditions, particularly the exclusion of moisture, to prevent degradation. By understanding the mechanistic principles of its reactivity and adhering to the stringent handling and storage protocols outlined in this guide, researchers can effectively and safely harness the synthetic potential of this valuable fluorinated building block.
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The Ascendant Therapeutic Potential of 3-Fluorocinnamoyl Chloride Derivatives: A Technical Guide for Drug Discovery
Foreword: The Strategic Imperative of Fluorination in Cinnamic Acid Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of privileged scaffolds, cinnamic acid and its derivatives have consistently emerged as a focal point of research, demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide delves into a specific, yet profoundly significant, subclass: derivatives of 3-Fluorocinnamoyl chloride. The introduction of a fluorine atom onto the cinnamoyl backbone is not a trivial modification. It is a strategic design element leveraged by medicinal chemists to modulate the parent molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and alter binding affinities to biological targets.[4][5] This guide will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, underpinned by mechanistic insights and actionable experimental protocols.
The Synthetic Gateway: Leveraging this compound
The journey to exploring the biological potential of these derivatives begins with their synthesis. This compound serves as a highly versatile and reactive intermediate for the introduction of the 3-fluorocinnamoyl moiety into a diverse range of molecular scaffolds.[6] The acyl chloride functionality provides a reactive handle for nucleophilic acyl substitution reactions, readily forming esters, amides, and other derivatives.[6]
General Synthesis of Cinnamoyl Derivatives
The synthesis of cinnamoyl derivatives often commences with the conversion of the corresponding cinnamic acid to the more reactive cinnamoyl chloride. This is typically achieved by reacting the cinnamic acid with a chlorinating agent such as thionyl chloride.[7] The resulting cinnamoyl chloride can then be reacted with a variety of nucleophiles, including alcohols, amines, and amino acids, to generate a library of derivatives. Microwave-assisted reactions have also been employed to synthesize cinnamoyloxy phosphonate derivatives from cinnamoyl chloride and α-hydroxyphosphonate, showcasing the adaptability of this synthetic intermediate.[8]
Experimental Protocol: General Synthesis of a 3-Fluorocinnamoyl Amide Derivative
This protocol outlines a general procedure for the synthesis of an amide derivative using this compound as the starting material.
Materials:
-
This compound
-
Desired amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the desired amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the amine solution dropwise over 15-20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Anticancer Activity: A Multi-pronged Assault on Malignancy
Cinnamoyl derivatives have demonstrated significant potential as anticancer agents, and the introduction of a fluorine atom is anticipated to enhance this activity.[9][10][11][12] The anticancer mechanisms of these compounds are often multifaceted, targeting various hallmarks of cancer.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which cinnamoyl derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[9] Studies on cinnamoyl sulfonamide hydroxamate derivatives have shown their ability to cause a noticeable decrease in cells in the G0/G1 phase and an increase in the S phase, indicating cell cycle retardation.[9] Furthermore, these compounds induce apoptotic morphological changes and increase the expression of the p21 gene, a key regulator of cell cycle arrest.[9] Flow cytometry analysis of glioblastoma (U87MG) and neuroblastoma (SHSY-5Y) cell lines treated with a novel cinnamoyl derivative, compound 3e, revealed significant cytotoxicity, with approximately 86% and 84% of cells undergoing cell death, respectively, through the induction of apoptosis.[10][11][12][13]
Inhibition of Oncogenic Signaling Pathways
Cinnamic acid derivatives have been identified as inhibitors of oncogenic protein kinases, which are crucial for controlling cell signaling networks.[14] The inhibition of these kinases can disrupt the signaling pathways that drive cancer cell proliferation and survival. The mode of inhibition can vary, ranging from ATP-competitive to non-competitive mechanisms.[14]
Inhibition of Histone Deacetylases (HDACs)
Cinnamoyl sulfonamide hydroxamate derivatives have also been shown to act as histone deacetylase (HDAC) inhibitors.[9] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately leading to cancer cell death.
Targeting Carbonic Anhydrase IX (CAIX)
In hypoxic tumor microenvironments, the enzyme carbonic anhydrase IX (CAIX) is highly expressed and plays a crucial role in cancer cell survival by regulating intracellular pH.[15] A marine-derived cinnamyloxyl derivative has been shown to inhibit the growth of adenocarcinomic A549 cells by targeting CAIX, leading to DNA fragmentation, cell cycle arrest, and dysregulation of mitochondrial membrane potential.[15]
Experimental Workflow: Assessing Anticancer Activity
Caption: Mechanism of anti-inflammatory action of cinnamoyl derivatives.
| Derivative | Target Cell Line | Key Anti-inflammatory Effects | Reference |
| DM1 | Caco-2 | Reduced TLR4 expression, decreased IL-6, IL-1β, TNF-α, and PGE2 levels. | [16] |
| Cinnamoyl-flavonoid hybrids | A549 and MRC-5 | Downregulated p65 mRNA expression, reduced IL-8 and MCP-1. | [17] |
| 1-Methylhydantoin cinnamoyl imides | RAW264.7 | Inhibited NO release, reduced TNF-α and IL-1β secretion. | [18] |
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi. [1][2][3][19]
Antibacterial and Anti-biofilm Activity
Cinnamic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria. [19]They have been reported to be effective against Staphylococcus aureus, Escherichia coli, and even multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [20]Importantly, these compounds have also demonstrated strong anti-biofilm activity, which is crucial for combating chronic infections. [19]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of cinnamic acid derivatives is influenced by the nature and position of substituents on the phenyl ring. The presence of hydroxyl groups is often associated with enhanced antioxidant and antimicrobial activity. [2]The introduction of halogens, such as chlorine, has been shown to broaden the spectrum and increase the efficacy of antibacterial action. [20]For instance, 3,4-dichlorocinnamanilides exhibited a broader spectrum of activity and higher antibacterial efficacy than their 4-chlorocinnamanilide counterparts. [20]This suggests that the position of the halogen substituent is critical, and by extension, the 3-fluoro substitution in this compound derivatives is likely to confer potent and potentially selective antimicrobial properties.
Future Directions and Conclusion
The derivatives of this compound represent a promising class of compounds with significant therapeutic potential across multiple disease areas. The strategic incorporation of a fluorine atom onto the privileged cinnamoyl scaffold offers a powerful approach to fine-tuning the biological activity and pharmacokinetic properties of these molecules. Future research should focus on:
-
Synthesis of diverse libraries: Expanding the chemical space of this compound derivatives by reacting it with a wide array of nucleophiles.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these fluorinated derivatives.
-
Structure-Activity Relationship (SAR) studies: Systematically exploring the impact of different substituents in combination with the 3-fluoro group to optimize potency and selectivity.
-
In vivo efficacy and safety profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy and toxicological profiles.
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A Researcher's Comprehensive Guide to the Safe Handling of 3-Fluorocinnamoyl Chloride
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 3-Fluorocinnamoyl chloride. As a reactive acyl chloride, this compound demands rigorous adherence to safety protocols to mitigate risks of severe chemical burns, respiratory tract irritation, and violent reactions with incompatible materials. This guide moves beyond mere procedural lists to explain the chemical causality behind each safety recommendation, fostering a deeper understanding and a culture of proactive safety in the laboratory.
Hazard Identification and Risk Analysis
The principal hazard is its severe corrosivity.[1] Based on analogous compounds, this compound is classified under the Globally Harmonized System (GHS) as Skin Corrosion/Irritation Category 1B , signifying that it can cause severe skin burns and permanent eye damage upon contact.[2][3]
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] | Danger |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. | Danger |
The underlying chemistry for this corrosivity is the rapid hydrolysis of the acyl chloride group upon contact with moisture, such as that present on skin, in eyes, or in mucous membranes. This reaction produces 3-fluorocinnamic acid and hydrochloric acid (HCl) gas, the latter of which is highly corrosive and irritating to tissue.[4][5]
Furthermore, many acyl chlorides are lachrymators, meaning their vapors can cause immediate irritation and tearing of the eyes.[2][4] Inhalation of vapors or dusts can lead to severe irritation and chemical burns to the respiratory tract.[4][6]
Engineering Controls and Personal Protective Equipment (PPE)
Given the significant hazards, a multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls, followed by the consistent and correct use of personal protective equipment.
Primary Engineering Controls
All work involving this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[4][7] The fume hood provides critical protection by exhausting corrosive vapors and dusts away from the user's breathing zone. The work should be performed at least six inches inside the sash to ensure effective containment. A safety shower and eyewash station must be immediately accessible and tested regularly.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical and must provide a complete barrier to potential exposure.
-
Hand Protection: Use nitrile or neoprene gloves that are rated for protection against corrosive chemicals. Given that no material is impervious indefinitely, it is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them immediately if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] Due to the severe corrosivity and potential for splashes, a full-face shield must be worn over the safety goggles.[7][8]
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited.
-
Respiratory Protection: While working in a fume hood should prevent inhalation exposure, if there is any potential for the release of vapors or dusts outside of this control (e.g., during a large spill), a NIOSH-approved respirator with an acid gas cartridge is necessary.[7] All respirator users must be part of a respiratory protection program that includes training and fit-testing.
Caption: Required PPE workflow for handling this compound.
Safe Handling and Storage Protocols
Handling
-
Moisture Sensitivity: this compound is highly sensitive to moisture and will react with atmospheric humidity.[2] Containers should only be opened under an inert atmosphere (e.g., nitrogen or argon) and for the briefest time possible. Use dry glassware and solvents for all reactions.
-
Dispensing: As a solid or low-melting solid, dispensing should be done carefully to avoid generating dust. If the material is a solid, weigh it out in the fume hood. Avoid crushing or grinding the material.
-
Reaction Quenching: Acyl chlorides react exothermically with nucleophiles.[5][9] When quenching a reaction containing residual this compound, the quenching agent (e.g., water, alcohol, or a basic solution) should be added slowly to a cooled reaction mixture to control the heat generated. Never add water directly to a large amount of an acyl chloride.[10]
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Store containers in a cool, dry, and well-ventilated area designated for corrosive materials.[7]
-
Keep containers tightly sealed to prevent contact with moisture.[2]
-
Store away from incompatible materials, particularly water, alcohols, bases, and oxidizing agents.[7]
-
The storage area should be secure and accessible only to trained personnel.[2]
Emergency Procedures
A well-rehearsed emergency plan is essential when working with highly reactive and corrosive compounds.
First-Aid Measures
Immediate and effective first aid is critical to minimizing injury from exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention. Do not use neutralizing agents.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 30 minutes, holding the eyelids open to ensure complete irrigation of all surfaces.[10] Remove contact lenses if it is safe to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[11] Seek immediate medical attention. Symptoms like pulmonary edema can be delayed.[10]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Ingestion can cause severe damage and perforation of the digestive tract.[12][13]
Accidental Release Measures
In the event of a spill, the primary goals are to ensure personnel safety, contain the spill, and then neutralize and clean it up.
Caption: Decision workflow for responding to a this compound spill.
For a small spill inside a fume hood:
-
Ensure appropriate PPE is worn.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent rated for corrosive materials.[4] Do NOT use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solution (e.g., sodium bicarbonate solution), followed by a final rinse with water.
For a large spill or any spill outside of a fume hood:
-
Evacuate the laboratory immediately and alert all personnel in the vicinity.
-
If safe to do so, close the laboratory doors to contain the vapors.
-
Call your institution's emergency response team or environmental health and safety (EHS) office. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
Disposal Considerations
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Place waste in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all institutional, local, and national regulations for the disposal of corrosive and reactive hazardous waste.[2][10]
Physical and Chemical Properties (Estimated)
As no definitive SDS is available, the following properties are estimated based on analogous compounds like cinnamoyl chloride and fluorinated derivatives. These values should be used as a guide and confirmed if possible.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale / Source Analog |
|---|---|---|
| Molecular Formula | C₉H₆ClFO | - |
| Molecular Weight | 184.59 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Analogy with cinnamoyl chloride |
| Melting Point | ~40-50 °C | Analogy with 4-Fluorocinnamoyl chloride (42-46 °C) |
| Boiling Point | > 200 °C (at atm. pressure) | Analogy with Cinnamoyl chloride (256-258 °C) |
| Reactivity | Reacts violently with water, alcohols, bases.[2][7] | Characteristic of acyl chlorides |
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- TCI Chemicals. (n.d.). Safety Data Sheet: 3-Fluorobenzylamine.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Cinnamoyl chloride.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: Cinnamoyl chloride.
- Georganics. (2011, February 14). Safety Data Sheet: 3-FUROYLCHLORIDE.
- ChemicalBook. (2025, November 12). TRANS-3-(TRIFLUOROMETHYL)CINNAMOYL CHLORIDE.
- Fluorochem. (2024, December 19). Safety Data Sheet: Cinnamoyl chloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluorobenzyl chloride.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Allyl cinnamate.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluorobenzoyl chloride.
- Sigma-Aldrich. (2024, November 8). Safety Data Sheet: Trifluoromethanesulphonyl chloride.
- TCI Chemicals. (2025, December 4). Safety Data Sheet: 3-Phenylpropionyl Chloride.
- Sigma-Aldrich. (2025, June 24). Safety Data Sheet: Lead(II) fluoride.
- Apollo Scientific. (n.d.). Safety Data Sheet: 3-Fluorobenzyl chloride.
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- Fisher Scientific. (2023, August 24). Safety Data Sheet: 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride.
- PubChem. (n.d.). trans-3-(Trifluoromethyl)cinnamoyl chloride. National Center for Biotechnology Information.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Cinnamyl chloride.
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet: Trifluoroacetyl chloride.
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- Sigma-Aldrich. (n.d.). 4-Fluorocinnamoyl chloride 97%, predominantly trans.
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An In-depth Technical Guide to 3-Fluorocinnamoyl Chloride for Research Applications
Introduction: The Strategic Role of 3-Fluorocinnamoyl Chloride in Modern Synthesis
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating physicochemical and biological properties.[1] this compound (CAS No. 13565-05-4), an acyl chloride derivative of 3-fluorocinnamic acid, serves as a critical building block for this purpose. Its structure, featuring a reactive acyl chloride, a pro-nucleophilic α,β-unsaturated system, and a strategically placed fluorine atom on the phenyl ring, makes it a versatile reagent for creating novel chemical entities.[1][2]
The fluorine substituent exerts a profound electronic influence, enhancing metabolic stability and altering binding affinities of derivative compounds, making this reagent particularly valuable for researchers in medicinal chemistry and agrochemical development.[1] This guide provides an in-depth overview of this compound, covering its commercial availability, quality assessment, safe handling, and a validated experimental protocol for its application in amide synthesis.
Commercial Sourcing and Supplier Evaluation
Procuring high-quality starting materials is the foundation of reproducible and reliable research. Several reputable chemical suppliers offer this compound for research and development purposes. When selecting a supplier, researchers should consider not only price but also purity, available analytical data, stock levels, and packaging options.
Below is a comparative summary of prominent suppliers. Note that stock levels and specific data may vary, and direct inquiry is always recommended.
| Supplier | Typical Purity | Common Quantities | Noteworthy Features |
| Sigma-Aldrich (Merck) | ≥97% | 1g, 5g, 10g | Extensive documentation (SDS, CoA), global distribution. |
| Alfa Aesar (Thermo Fisher) | ~97% | 1g, 5g | Strong academic and industrial supply chain. |
| TCI Chemicals | >97% | 1g, 5g, 25g | Often provides NMR data on product pages. |
| Combi-Blocks | ≥97% | 1g, 5g, 10g | Specializes in building blocks for combinatorial chemistry. |
| Manchester Organics | Typically >98% | 5g, 10g, 25g | Focus on fluorinated and specialty organic compounds.[3] |
| Apollo Scientific | Typically >97% | Custom quantities | Wide range of fluorinated building blocks.[4] |
| Oakwood Chemical | ≥97% | 1g, 5g | Strong US-based supplier with good technical support.[5] |
Quality Control and Analytical Integrity: A Researcher's Checklist
The integrity of experimental data is directly linked to the purity of the reagents used. For a reactive compound like this compound, verifying its identity and purity upon receipt is a critical, self-validating step.
Key Analytical Techniques for Quality Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most effective method for confirming the structural integrity and identifying organic impurities.[6][7] Researchers should expect to see characteristic peaks for the vinyl and aromatic protons. The integration of these signals can help quantify impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the compound by separating it from non-volatile impurities and isomers.[8][9] A high-quality sample should exhibit a single major peak. The combination of HPLC with mass spectrometry (LC-MS) can further confirm the molecular weight of the compound.[8]
-
Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier. This document provides key quality control results, such as purity determined by a specific method (e.g., HPLC, GC) and may include physical properties.
Safety, Handling, and Storage Protocols
Acyl chlorides are inherently hazardous due to their high reactivity, particularly with nucleophiles like water.[10][11][12] this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[13][14][15] Strict adherence to safety protocols is mandatory.
Core Safety Requirements:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[10][12] The work area must have immediate access to an emergency eyewash station and safety shower.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[12][13]
-
Moisture Control: The compound reacts violently with water and moisture to produce corrosive HCl gas.[11][16] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[10][11][16] Use dry glassware and solvents.
-
Storage: Store the reagent in a tightly sealed container, preferably in a desiccator, in a cool, dry, and well-ventilated area designated for corrosive materials.[12][17] It should be kept away from incompatible materials such as alcohols, amines, strong bases, and oxidizing agents.[11][16]
Waste Disposal: Contaminated materials and excess reagent must be treated as hazardous waste. Slowly and carefully quench small quantities of the acyl chloride by adding it to a stirred, cold solution of sodium bicarbonate or another suitable weak base. The process should be done in a fume hood. Label waste containers appropriately for disposal according to institutional guidelines.[10]
Application in Research: A Protocol for Amide Synthesis
A primary application of this compound is in the synthesis of amides via nucleophilic acyl substitution.[1][] This reaction, a variant of the Schotten-Baumann reaction, is fundamental in the construction of novel pharmaceutical and agrochemical candidates.[19][20]
Workflow for Amide Synthesis
The following diagram illustrates the logical flow of a typical amidation reaction using this compound.
Caption: Experimental workflow for a typical amidation reaction.
Detailed Step-by-Step Protocol: Synthesis of N-benzyl-3-fluorocinnamide
This protocol describes the reaction of this compound with benzylamine as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (1.2 eq) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (dried in oven)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve benzylamine (1.05 eq) and pyridine (1.2 eq) in anhydrous DCM. Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a separate flask in anhydrous DCM. Transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.[]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. Trustworthiness Note: Each wash removes specific impurities, ensuring a cleaner crude product before purification.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-benzyl-3-fluorocinnamide.
-
Characterization: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and HPLC.
References
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Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved from [Link]
-
Standard Operating Procedure: Acetyl Chloride. (n.d.). University of Georgia Research. Retrieved from [Link]
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Quality-Control Analytical Methods: High-Performance Liquid Chromatography. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Acetyl chloride Safety Data Sheet. (2019, January 15). Chemos GmbH & Co.KG. Retrieved from [Link]
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HPLC, a modular technique that complements NMR. (n.d.). Specific Polymers. Retrieved from [Link]
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Quality Control by NMR. (n.d.). NMR Service. Retrieved from [Link]
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Quality Control of raw materials in the chemical industry. (n.d.). Magritek. Retrieved from [Link]
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-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
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- Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.
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3-Fluorobenzoyl chloride. (n.d.). Oakwood Chemical. Retrieved from [Link]
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Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. (2025, June 3). Wechem. Retrieved from [Link]
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Methodological & Application
Synthesis of Amides Using 3-Fluorocinnamoyl Chloride: A Detailed Guide for Researchers
Application Note: A-034
For inquiries, please contact: [email protected]
Abstract
This comprehensive application note provides detailed protocols and expert insights for the synthesis of amides utilizing 3-fluorocinnamoyl chloride. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, and the use of fluorinated building blocks like this compound offers unique advantages in modulating the physicochemical properties of target molecules.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanism, step-by-step experimental procedures, and critical considerations for successful and reproducible amide synthesis.
Introduction: The Significance of Fluorinated Amides
The amide bond is one of the most prevalent functional groups in pharmaceuticals and biologically active compounds. Its synthesis is a fundamental transformation in drug discovery and development. The strategic incorporation of fluorine into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and membrane permeability.[2] Cinnamoyl amides, in particular, have demonstrated a range of biological activities, including antibacterial and enzyme inhibitory properties.[3][4]
This compound serves as a versatile and reactive precursor for the introduction of the 3-fluorocinnamoyl moiety. This application note outlines the robust and widely applicable Schotten-Baumann reaction conditions for the coupling of this compound with primary and secondary amines to yield the corresponding N-substituted amides.[5]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of amides from acyl chlorides and amines proceeds via a nucleophilic addition-elimination mechanism.[6][7][8] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.[8][9][10] This initial addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.[5]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[8][9]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (typically an excess of the amine or an added base like triethylamine or pyridine) to yield the final, neutral amide product and an ammonium salt.[6][7]
This two-stage process of addition followed by elimination results in the net substitution of the chloride with the amine.[7]
Figure 1. Nucleophilic Acyl Substitution Mechanism.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative 3-fluorocinnamoyl amide. The procedure can be adapted for a variety of primary and secondary amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Handle with care in a fume hood. |
| Amine (e.g., Benzylamine) | ≥99% | Commercially Available | |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Acts as a base to neutralize HCl. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. |
| Saturated Sodium Bicarbonate | ACS Reagent Grade | Commercially Available | For aqueous workup. |
| Brine (Saturated NaCl) | ACS Reagent Grade | Commercially Available | For aqueous workup. |
| Anhydrous Magnesium Sulfate | ACS Reagent Grade | Commercially Available | For drying the organic layer. |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-fluorocinnamoyl amide.
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Application Notes and Protocols for Esterification Reactions with 3-Fluorocinnamoyl Chloride
Abstract
This technical guide provides a comprehensive overview of esterification reactions utilizing 3-fluorocinnamoyl chloride. It is designed for researchers, scientists, and professionals in drug development and materials science. This document delves into the underlying reaction mechanisms, provides detailed and field-proven experimental protocols, outlines critical safety precautions, and discusses modern analytical techniques for product characterization. The inclusion of fluorinated moieties can enhance the biological properties of molecules, such as metabolic stability and potency, making 3-fluorocinnamic acid esters valuable targets in synthetic chemistry.[1] This guide offers the necessary expertise to successfully synthesize, purify, and characterize these important compounds.
Introduction: The Significance of 3-Fluorocinnamic Acid Esters
Cinnamic acid and its derivatives are a well-established class of compounds with significant applications in the pharmaceutical, cosmetic, and food industries.[2][3] The strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating their physicochemical and biological properties.[1] this compound serves as a highly reactive and versatile chemical intermediate for introducing the 3-fluorocinnamoyl group into various molecular scaffolds.[1]
The resulting 3-fluorocinnamic acid esters are of particular interest for several reasons:
-
Enhanced Biological Activity: Halogenation, particularly fluorination, is known to increase the antibacterial and anticancer activity of organic compounds.[3][4]
-
Improved Pharmacokinetics: The presence of fluorine can enhance properties like lipophilicity and metabolic stability, which are crucial for drug development.[5]
-
Versatile Synthetic Building Blocks: These esters can be further modified at the alkene or aromatic ring, serving as precursors for more complex molecules.
This document provides the foundational knowledge and practical protocols for the efficient synthesis of these esters via the nucleophilic acyl substitution of this compound.
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification of an alcohol with this compound is a classic example of a nucleophilic acyl substitution reaction.[6][7][8] Due to the high reactivity of the acyl chloride, this reaction is typically rapid, exothermic, and proceeds under mild conditions compared to Fischer esterification.[9][10]
The mechanism can be broken down into two primary stages: addition and elimination.[6][11]
-
Nucleophilic Addition: The alcohol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the this compound. This breaks the C=O pi bond and forms a tetrahedral intermediate.[6][11]
-
Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled.[6][11]
-
Deprotonation: The resulting protonated ester is then deprotonated by a mild base (e.g., pyridine, triethylamine), which is added to the reaction mixture. This base also serves to neutralize the hydrogen chloride (HCl) byproduct, driving the equilibrium towards the product side.[8][9]
Below is a diagram illustrating this fundamental pathway.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Experimental Application Notes & Protocols
3.1 Safety Precautions for Handling Acyl Chlorides
This compound, like other acyl chlorides, is a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Corrosive & Lachrymatory: Causes severe skin burns and eye damage.[12][13] Extremely destructive to mucous membranes and the upper respiratory tract.[14]
-
Reacts Violently with Water: The reaction with water or moisture produces corrosive HCl gas.[8][14][15] All glassware must be scrupulously dried, and the reaction should be conducted under anhydrous conditions.
-
Flammability: While this compound itself is not highly flammable, related compounds like acetyl chloride are.[12][13] Keep away from heat and ignition sources.[15][16]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[14][16] Wear tightly fitting safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).[12][14]
3.2 General Protocol for the Synthesis of Ethyl 3-Fluorocinnamate
This protocol details the synthesis of Ethyl 3-Fluorocinnamate as a representative example. It can be adapted for other primary or secondary alcohols.
Materials & Reagents:
-
This compound
-
Ethanol (anhydrous)
-
Pyridine or Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
Reaction Workflow Diagram:
Caption: General Experimental Workflow for Esterification.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve the alcohol (e.g., ethanol, 1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.1-1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).[9]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled alcohol/base mixture over 15-30 minutes.[9] A precipitate (pyridinium or triethylammonium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up & Extraction:
-
Quench the reaction by slowly adding water or a saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), water, and finally, brine.[9]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation, depending on the physical properties of the ester.[17][18][19]
Product Characterization
Unambiguous characterization of the final product is essential to confirm its identity and purity. A combination of spectroscopic methods is recommended.[2]
| Technique | Purpose & Expected Observations for Ethyl 3-Fluorocinnamate |
| ¹H NMR | Confirms the proton environment. Expect to see signals for the ethyl group (a quartet and a triplet), vinylic protons (two doublets with trans-coupling), and aromatic protons showing splitting patterns consistent with a 3-substituted benzene ring. |
| ¹³C NMR | Confirms the carbon skeleton. Expect distinct signals for the ester carbonyl carbon (~165-170 ppm), aromatic carbons (with C-F coupling), vinylic carbons, and the ethyl group carbons.[17] |
| FT-IR | Identifies key functional groups. A strong absorption band around 1710-1730 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. A C-O stretch will appear in the 1100-1300 cm⁻¹ region. |
| Mass Spec. (MS) | Determines the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the mass of the synthesized ester (e.g., C₁₁H₁₁FO₂ = 194.20 g/mol ).[5] |
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Save My Exams. (2025). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]
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Chem Help ASAP. (2019). synthesis of esters from acid chlorides. YouTube. Retrieved from [Link]
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MDPI. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Retrieved from [Link]
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PubChem. (n.d.). trans-3-(Trifluoromethyl)cinnamoyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction conditions and yield of 3 for the esterification using an alcohol. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of α-fluorocinnamoyl chloride. Retrieved from [Link]
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Pearson. (2024). Show the alcohol and the acid chloride that combine to make the following esters. Retrieved from [Link]
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Application Note: A Validated Protocol for the Synthesis of Biologically Active Fluorinated Chalcones Using 3-Fluorocinnamoyl Chloride
Abstract
Fluorinated chalcones are a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of fluorine atoms into the chalcone framework can significantly enhance metabolic stability and lipophilicity, leading to improved pharmacokinetic profiles.[1][3] This application note provides a detailed, field-proven protocol for the synthesis of fluorinated chalcones via the Friedel-Crafts acylation of aromatic compounds with 3-fluorocinnamoyl chloride. We delve into the underlying reaction mechanism, provide step-by-step procedures for synthesis and purification, and outline methods for comprehensive characterization. This guide is designed for researchers in synthetic chemistry and drug development, offering a robust and reliable pathway to these high-value compounds.
Introduction: The Significance of Fluorinated Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors in the biosynthesis of flavonoids and have garnered substantial interest due to their diverse biological activities.[2][4] Their core structure, featuring an α,β-unsaturated ketone, serves as a versatile template for interacting with various biological targets.[2][5]
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological function.[6] In the context of chalcones, fluorination has been shown to enhance anticancer and antioxidant activities, increase metabolic stability, and improve membrane permeability, making these analogs highly sought-after in drug discovery programs.[1][2][3] While the Claisen-Schmidt condensation is the most common method for chalcone synthesis, it typically starts from a fluorinated acetophenone or benzaldehyde.[4][6] The use of this compound offers a direct and efficient alternative route via Friedel-Crafts acylation, allowing for the late-stage introduction of the fluorinated cinnamoyl moiety to a variety of aromatic and heteroaromatic systems.[7][8]
Reaction Mechanism and Scientific Rationale
The synthesis described herein is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[8] The causality behind the experimental choices is rooted in controlling the generation and reaction of a highly reactive acylium ion intermediate.
Mechanism Pillars:
-
Acylium Ion Generation: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a potent electrophile.[8]
-
Electrophilic Attack: The electron-rich aromatic substrate (e.g., anisole) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion. The reaction is typically directed to the para position due to the steric hindrance and electronic influence of the activating group on the aromatic substrate.
-
Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final fluorinated chalcone product. The AlCl₃ catalyst is regenerated in the process.
Causality in Experimental Design:
-
Anhydrous Conditions: Friedel-Crafts acylation is extremely sensitive to moisture. Water reacts readily with and deactivates the aluminum chloride catalyst and can hydrolyze the acyl chloride starting material.[9] Therefore, all glassware must be oven-dried, and anhydrous solvents and reagents must be used.
-
Low-Temperature Initiation: The reaction is highly exothermic. Adding the catalyst at a low temperature (0 °C) helps to control the reaction rate, prevent side reactions, and minimize the potential for thermal degradation of the products.
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3-Fluorocinnamoyl Chloride: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry
Application Note & Protocols
Introduction: The Strategic Role of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance pharmacological profiles.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] 3-Fluorocinnamoyl chloride emerges as a valuable building block, offering a reactive handle for covalent modification while embedding the advantageous properties of a fluorine substituent at a strategic position on the aromatic ring. This guide provides an in-depth exploration of this compound as a key intermediate, complete with detailed protocols for its application in the synthesis of bioactive compounds.
Physicochemical Properties and Reactivity Profile
This compound is an acyl chloride derivative of 3-fluorocinnamic acid. The presence of the acyl chloride functional group renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[4] The electron-withdrawing nature of the fluorine atom at the meta-position of the phenyl ring further enhances the reactivity of the acyl chloride.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₉H₆ClFO | 184.59 | Not readily available | Not readily available |
| 3-Fluorocinnamic acid | C₉H₇FO₂ | 166.15 | Not applicable | 162-164 |
| Cinnamoyl chloride | C₉H₇ClO | 166.60 | 133-135 (15 mmHg) | 35-37 |
Core Synthetic Applications: Building Bioactive Scaffolds
The primary utility of this compound in medicinal chemistry lies in its ability to readily form stable amide and ester linkages. These functional groups are ubiquitous in pharmaceuticals and natural products.
Amide Bond Formation: Accessing a Diverse Chemical Space
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 3-fluorocinnamamides. This class of compounds has been investigated for a range of biological activities, including anticancer and antimicrobial effects.[5] The general reaction proceeds via a nucleophilic acyl substitution mechanism.
General Workflow for Amide Synthesis:
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Application Notes and Protocols for the Acylation of Amines with 3-Fluorocinnamoyl Chloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the acylation of primary and secondary amines using 3-fluorocinnamoyl chloride. This protocol is of significant interest to professionals in medicinal chemistry and drug development due to the prevalence of the cinnamoyl amide moiety in a wide array of biologically active compounds. The introduction of a fluorine atom onto the cinnamoyl scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide will delve into the underlying chemical principles, provide detailed, step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Significance of Fluorinated Cinnamoyl Amides
The amide bond is a cornerstone of peptide and protein chemistry and is a frequently encountered functional group in pharmaceuticals. The synthesis of amides via the acylation of amines with acyl chlorides is a fundamental and highly efficient transformation in organic synthesis.[1] The specific focus of this guide, 3-fluorocinnamoyl amides, are of particular interest in drug discovery. The incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The cinnamoyl scaffold itself is a recognized pharmacophore, and its fluorination represents a key strategy in the development of novel therapeutic agents.
Mechanistic Insights: The Schotten-Baumann Reaction
The acylation of amines with acyl chlorides is typically conducted under Schotten-Baumann conditions.[2][3] This reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[4] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[5][6]
A crucial aspect of this reaction is the presence of a base.[7] The reaction generates hydrochloric acid (HCl) as a byproduct.[8] In the absence of a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][9] The base, typically a tertiary amine like triethylamine or pyridine, or an inorganic base like sodium hydroxide, neutralizes the HCl, driving the reaction to completion.[10][11]
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Application Notes and Protocols: 3-Fluorocinnamoyl Chloride in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
In the continuous pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle.[1][2] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical characteristics.[3] These alterations often translate into enhanced biological efficacy by improving metabolic stability, increasing lipophilicity for better membrane penetration, and modifying binding affinities to target enzymes or receptors.[1][2]
3-Fluorocinnamoyl chloride, a fluorinated derivative of cinnamoyl chloride, represents a valuable and reactive building block for the synthesis of a diverse array of potential agrochemicals. The cinnamoyl moiety itself is a well-established pharmacophore found in numerous natural products with a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[4][5] The addition of a fluorine atom at the meta-position of the phenyl ring further refines the electronic and steric profile of the molecule, offering a powerful tool for lead optimization in agrochemical discovery.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel agrochemical candidates. It is intended for researchers, scientists, and professionals in the field of drug development and crop protection.
Physicochemical Properties of this compound and its Precursor
A thorough understanding of the physical and chemical properties of the starting materials is crucial for successful synthesis. The primary precursor to this compound is trans-3-Fluorocinnamic acid.
| Property | trans-3-Fluorocinnamic acid | This compound |
| Molecular Formula | C₉H₇FO₂ | C₉H₆ClFO |
| Molecular Weight | 166.15 g/mol | 184.59 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to light-yellow liquid or low-melting solid |
| Melting Point | 162-164 °C[6] | Not readily available; often used in situ or as a crude product |
| Boiling Point | Not readily available | Not readily available |
| Solubility | Soluble in ethanol, methanol, and other organic solvents.[7] | Reacts with protic solvents; soluble in aprotic solvents like DCM, THF. |
| CAS Number | 20595-30-6[6] | 13565-05-4 |
Core Synthetic Protocol: From Carboxylic Acid to Acyl Chloride
The conversion of trans-3-Fluorocinnamic acid to its corresponding acyl chloride is a fundamental step in activating the carboxyl group for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a commonly employed and effective reagent for this transformation.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize evolved HCl and SO₂), add trans-3-Fluorocinnamic acid (1.0 eq.).
-
Solvent Addition: Add a suitable anhydrous aprotic solvent, such as toluene or dichloromethane (DCM), to the flask.
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq.) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 1-3 hours. The reaction is typically complete when the evolution of gas (HCl and SO₂) ceases.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is often a light-yellow to brown oil or low-melting solid and is typically used in the subsequent step without further purification due to its reactivity and moisture sensitivity.
Key Application: Synthesis of N-Aryl-3-fluorocinnamamides as Potential Agrochemicals
The primary application of this compound in agrochemical synthesis is its reaction with various amines, particularly substituted anilines and heterocyclic amines, to form the corresponding amides (cinnamamides). This amide coupling reaction is a robust and versatile method for generating libraries of compounds for biological screening.[2][8]
General Reaction Scheme: Amide Coupling
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond with the elimination of hydrogen chloride.
Caption: General schematic of the amide coupling reaction.
Protocol: Synthesis of a Representative N-Aryl-3-fluorocinnamamide
This protocol describes the synthesis of N-(4-chlorophenyl)-3-fluorocinnamamide, a representative example of a potential fungicidal or herbicidal compound.
-
Amine Solution: In a separate flame-dried flask, dissolve 4-chloroaniline (1.0 eq.) and a suitable base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Acyl Chloride Addition: Cool the amine solution to 0 °C in an ice bath. Slowly add a solution of crude this compound (1.1 eq.) in the same solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(4-chlorophenyl)-3-fluorocinnamamide.
Structure-Activity Relationship (SAR) Insights and Biological Activity
Research into cinnamic acid derivatives has revealed important structure-activity relationships that guide the design of new agrochemicals.
-
Herbicidal Activity: Studies on substituted cinnamic acids and their amide analogues have demonstrated significant germination inhibition activity. For instance, N-(aryl)cinnamamides have shown promising herbicidal effects, with the nature and position of substituents on both the cinnamic and aniline rings playing a crucial role in their potency.[8]
-
Fungicidal Activity: Cinnamide derivatives have been successfully developed into commercial fungicides. The replacement of the morpholine moiety in fungicides like pyrimorph with other amines has led to the discovery of new compounds with potent activity against various plant pathogens, including Rhizoctonia solani.[1] The presence of a fluorine atom can further enhance this activity. Research on N-arylcinnamamides has shown that compounds like (2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide exhibit significant activity against fungi such as Bipolaris sorokiniana.[2]
| Compound Class | Target Organism(s) | Key Findings |
| N-Aryl Cinnamamides | Raphanus sativus (radish) | Substituted cinnamides showed significant seed germination inhibition, with some compounds exhibiting activity comparable to the commercial herbicide metribuzin.[8] |
| Cinnamide Derivatives | Rhizoctonia solani | Replacement of the morpholine ring in pyrimorph with a β-phenylethylamine moiety yielded compounds with up to 90% inhibition against R. solani.[1] |
| (2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide | Bipolaris sorokiniana | This specific fluorinated cinnamamide demonstrated notable antifungal activity with a Minimum Inhibitory Concentration (MIC) of 16.58 µM.[2] |
Conclusion and Future Perspectives
This compound is a highly versatile and reactive intermediate for the synthesis of novel agrochemical candidates. The straightforward and high-yielding amide coupling reaction allows for the rapid generation of diverse libraries of N-substituted-3-fluorocinnamamides. The incorporation of the 3-fluorocinnamoyl moiety has been shown to be a promising strategy in the development of new fungicides and herbicides. Future research should continue to explore the synthesis of novel derivatives by reacting this compound with a wider range of heterocyclic and aliphatic amines, and to conduct thorough biological evaluations to identify new lead compounds for the next generation of crop protection agents.
References
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Ma, Y., et al. (2013). Design, Synthesis and Antifungal/Insecticidal Evaluation of Novel Cinnamide Derivatives. Molecules, 18(1), 974-986. Available at: [Link]
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Kos, J., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences, 19(8), 2318. Available at: [Link]
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Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Available at: [Link]
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Masi, M., & Evidente, A. (2021). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. Biomolecules, 11(11), 1765. Available at: [Link]
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Kharbanda, A., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Pest Management Science, 65(9), 1028-1036. Available at: [Link]
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Ley, S. V., et al. (2009). Development of fluorination methods using continuous-flow microreactors. Tetrahedron, 65(33), 6611-6625. Available at: [Link]
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Wang, Q., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 597-610. Available at: [Link]
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Jin, Z., et al. (2025). Cinnamic acid derivatives in agrochemicals: current use and future perspective. Journal of Advanced Research. Available at: [Link]
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Application Notes and Protocols: 3-Fluorocinnamoyl Chloride in the Synthesis of Bioactive Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of bioactive molecules and FDA-approved drugs featuring these cyclic frameworks.[1][2] In recent decades, the strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool in drug design.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups, thereby improving bioavailability and receptor binding affinity.[1][4][5]
3-Fluorocinnamoyl chloride is a versatile and highly reactive building block uniquely positioned for the synthesis of novel fluorinated heterocycles. As an acyl chloride, it readily participates in reactions to form amides, esters, and ketones.[6][7] Critically, its α,β-unsaturated system makes it an ideal precursor for creating fluorinated chalcone intermediates. Chalcones are well-established synthons for a diverse array of five- and six-membered heterocyclic systems through cyclocondensation and cycloaddition reactions.[8][9][10] This document provides a detailed guide on the application of this compound for the synthesis of two key classes of biologically important heterocycles: pyrazolines and isoxazoles.
General Synthetic Workflow
The primary strategy involves a two-stage process. First, this compound is used to synthesize a 3-fluoro-substituted chalcone intermediate via a Friedel-Crafts acylation. This chalcone then serves as the direct precursor for cyclocondensation reactions with appropriate dinucleophilic reagents to yield the target heterocycle.
Synthesis of 3-Fluorophenyl Substituted Pyrazoline Derivatives
Pyrazoline scaffolds are five-membered nitrogen-containing heterocycles renowned for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][11] The synthesis from chalcones via reaction with hydrazine derivatives is one of the most efficient and common methods.[8][9][12]
Reaction Mechanism: Cyclocondensation with Hydrazine
The formation of the pyrazoline ring proceeds through a cyclocondensation reaction. The mechanism is initiated by a nucleophilic attack (Michael addition) of one nitrogen atom from hydrazine onto the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization via attack of the second nitrogen atom on the carbonyl carbon, and a subsequent dehydration step to yield the stable 2-pyrazoline ring. The reaction is often catalyzed by a weak acid, such as acetic acid.[8]
Experimental Protocols
Stage 1: Synthesis of 1-(4-methoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (A 3-Fluoro-Chalcone)
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in dry DCM (20 mL) and add it dropwise to the AlCl₃ suspension over 15 minutes. Stir for an additional 10 minutes.
-
Nucleophile Addition: Add anisole (1.1 eq) dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (30 mL). Stir until the ice has melted completely.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude solid from ethanol to obtain the purified chalcone product.
Stage 2: Synthesis of 5-(4-methoxyphenyl)-3-(3-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
-
Dissolution: In a 100 mL round-bottom flask, dissolve the synthesized 3-fluoro-chalcone (1.0 eq) in glacial acetic acid (30 mL).[8]
-
Hydrazine Addition: Add phenylhydrazine hydrochloride (1.2 eq) to the solution.[13]
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6-8 hours, with stirring.[9] Monitor the reaction using TLC until the chalcone spot disappears.[8]
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water (200 mL).
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and air dry.[8]
-
Purification: Purify the crude pyrazoline derivative by recrystallization from ethanol to yield the final product.
| Reagent/Product | Molar Mass ( g/mol ) | Role | Stage |
| This compound | 184.59 | Acylating Agent / Precursor | 1 |
| Anisole | 108.14 | Aromatic Nucleophile | 1 |
| Aluminum Chloride (AlCl₃) | 133.34 | Lewis Acid Catalyst | 1 |
| Phenylhydrazine HCl | 144.60 | Dinucleophile | 2 |
| Glacial Acetic Acid | 60.05 | Solvent / Acid Catalyst | 2 |
| 3-Fluoro-Chalcone | ~256.27 | Intermediate | 1 & 2 |
| Fluorinated Pyrazoline | ~346.40 | Final Product | 2 |
Synthesis of 3-Fluorophenyl Substituted Isoxazole Derivatives
Isoxazoles are five-membered heterocycles containing adjacent oxygen and nitrogen atoms. They are privileged structures in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anti-epileptic properties.[14][15][16] The reaction of chalcones with hydroxylamine hydrochloride is a classical and effective method for their synthesis.[10][14][15]
Reaction Mechanism: Cyclocondensation with Hydroxylamine
The synthesis of isoxazoles from chalcones and hydroxylamine follows a similar cyclocondensation pathway to pyrazoline formation. The reaction begins with the nucleophilic addition of the amino group of hydroxylamine to the β-carbon of the chalcone. This is followed by intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon. A final dehydration step yields the aromatic isoxazole ring. The reaction is typically carried out in a basic medium (e.g., ethanolic NaOH or KOH) to deprotonate the hydroxylamine hydrochloride.[14][15]
Experimental Protocols
Stage 1: Synthesis of 3-Fluoro-Chalcone Intermediate
Follow the protocol as described in Stage 1 for the pyrazoline synthesis.
Stage 2: Synthesis of 5-(4-methoxyphenyl)-3-(3-fluorophenyl)isoxazole
-
Setup: In a 100 mL round-bottom flask, dissolve the synthesized 3-fluoro-chalcone (1.0 eq) in ethanol (40 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium hydroxide (NaOH, 2.0 eq) to the solution.[14][15]
-
Reflux: Heat the mixture to reflux (approximately 78 °C) with constant stirring for 4-6 hours.[10] Some protocols may utilize microwave irradiation to reduce reaction times.[14]
-
Monitoring: Track the consumption of the chalcone starting material by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL). Acidify the mixture carefully with dilute HCl to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and air dry.
-
Purification: Recrystallize the crude isoxazole from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.[10]
| Parameter | Pyrazoline Synthesis | Isoxazole Synthesis |
| Dinucleophile | Hydrazine / Phenylhydrazine | Hydroxylamine Hydrochloride |
| Catalyst/Medium | Acidic (e.g., Acetic Acid) | Basic (e.g., NaOH, KOH) |
| Typical Reflux Time | 6 - 8 hours | 4 - 6 hours |
| Heteroatoms in Ring | N, N | O, N |
| Expected Yield | 70 - 85% | 65 - 80% |
Conclusion
This compound serves as a highly effective and strategic precursor for the synthesis of fluorinated heterocyclic compounds. Its dual functionality—a reactive acyl chloride for building the core chalcone structure and an α,β-unsaturated system for subsequent cyclization—provides a straightforward, two-stage pathway to valuable pyrazoline and isoxazole scaffolds. The fluorine atom, carried through the synthesis, imparts desirable physicochemical properties relevant to drug discovery and development, making this reagent a valuable tool for medicinal chemists and researchers exploring novel bioactive molecular architectures.
References
- Patel, N. B., Shaikh, F. M. S., Patel, H. R., & Rajani, D. P. (n.d.). Synthesis of 2-pyrazolines from chalcones via conventional and microwave irradiated techniques.
- (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones.
- BenchChem Technical Support Team. (2025, December).
- (n.d.). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
- Kumar, K. S., et al. (2011).
- (2020, September 24). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH.
- (2025, August 7). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
- (n.d.).
- (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
- Ogawa, N., & Hachiken, H. (1994).
- (n.d.). Fluorine in heterocyclic chemistry.
- (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- (n.d.).
- (2023, November 23). Buy this compound | 13565-05-4. Smolecule.
- (2026, January 15). Direct Amidation of Tertiary N-Benzylamines.
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Guide to the Purification of 3-Fluorocinnamoyl Chloride: Principles and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorocinnamoyl chloride is a valuable bifunctional reagent in organic synthesis, serving as a key building block for pharmaceuticals, agrochemicals, and materials science.[1] The presence of the acyl chloride group allows for facile nucleophilic acyl substitution, while the fluorinated aromatic ring and the alkene moiety offer sites for further functionalization, influencing the molecule's electronic properties and biological activity.[1][2] The purity of this reagent is paramount, as common impurities such as the parent 3-fluorocinnamic acid, residual chlorinating agents (e.g., thionyl chloride), or hydrolysis byproducts can lead to unwanted side reactions, low yields, and complex downstream purification challenges. This guide provides a detailed, step-by-step protocol for the purification of this compound, emphasizing the principles behind the methodology, critical safety considerations, and methods for purity assessment.
Foundational Principles & Safety Imperatives
Understanding Potential Impurities
Effective purification begins with understanding the potential contaminants. This compound is typically synthesized from 3-fluorocinnamic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][5]
Common Impurities Include:
-
Starting Material: Unreacted trans-3-fluorocinnamic acid.[6]
-
Chlorinating Agent: Excess thionyl chloride or other chlorinating reagents.[7]
-
Hydrolysis Product: 3-Fluorocinnamic acid formed by reaction with atmospheric or solvent moisture. Acyl chlorides are highly susceptible to hydrolysis.[7][8]
-
Byproducts: Non-volatile byproducts from the chlorination reaction.
Critical Safety Precautions
Acyl chlorides are hazardous compounds that demand rigorous safety protocols. They are corrosive and react violently with water and other nucleophilic reagents.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[2]
-
Moisture Control: The entire purification process must be conducted under anhydrous conditions. Use oven-dried glassware, dry solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) where possible. Acyl chlorides are moisture-sensitive.[9]
-
Quenching: Have a quenching solution, such as a dilute sodium bicarbonate solution, readily available to neutralize spills.[10][11]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Purification Methodology: Vacuum Fractional Distillation
For liquid or low-melting solid acyl chlorides, vacuum fractional distillation is the most effective purification method.[3][4][12] It efficiently separates the desired product from both lower-boiling impurities (like residual thionyl chloride) and higher-boiling or non-volatile impurities (like the parent carboxylic acid).
Rationale for Vacuum Distillation
Applying a vacuum lowers the boiling point of the compound, which is crucial for thermally sensitive molecules that might decompose at their atmospheric boiling point. Cinnamoyl chloride derivatives can be prone to polymerization or degradation at high temperatures.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound via vacuum distillation.
Detailed Protocol
Equipment:
-
Round-bottom flask (distillation pot)
-
Short-path vacuum distillation head with a Vigreux column
-
Thermometer and adapter
-
Receiving flask(s)
-
Cold trap (cooled with dry ice/acetone or liquid nitrogen)
-
Vacuum pump and pressure gauge
-
Oil bath and magnetic stirrer/hotplate
-
All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with high-vacuum grease. The Vigreux column provides theoretical plates for better separation.
-
Charging the Flask: Charge the crude this compound into the distillation pot containing a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump from corrosive vapors. Slowly evacuate the system to the desired pressure (e.g., 0.1 - 1.0 mmHg).
-
Heating: Once a stable vacuum is achieved, begin stirring and gradually heat the distillation pot using an oil bath. A slow, steady heating rate is critical to prevent bumping and ensure good separation.
-
Collecting Fractions:
-
Foreshot: Collect the first fraction, which will contain low-boiling impurities like residual thionyl chloride (BP 76 °C at atmospheric pressure).
-
Product Fraction: As the temperature of the vapor rises and stabilizes, change the receiving flask to collect the pure this compound. Record the boiling point and the corresponding pressure.
-
Final Fraction: If the temperature rises again or the distillation rate slows significantly, stop the distillation to avoid collecting high-boiling impurities.
-
-
Shutdown: Allow the system to cool to room temperature. Slowly and carefully break the vacuum by introducing an inert gas (nitrogen or argon). Never admit air into a hot apparatus.
-
Storage: Transfer the purified product to a clean, dry, amber glass bottle with a Teflon-lined cap. Purge the headspace with an inert gas before sealing. Store in a cool, dry place, such as a desiccator or refrigerator.
Quantitative Data and Characterization
| Parameter | Estimated Value / Method | Rationale & Notes |
| Purity (Crude) | 75-90% | Dependent on the efficiency of the initial synthesis reaction.[5] |
| Boiling Point | 90-110 °C at 0.1-1.0 mmHg | Estimated based on related compounds. 4-Fluorocinnamoyl chloride boils at 90 °C / 0.1 mmHg and cinnamoyl chloride boils at 256-258 °C (atm). |
| Expected Yield | 70-85% | Recovery from distillation is typically high but depends on the purity of the crude material. |
| Purity Assessment | GC, ¹H NMR, ¹³C NMR, FT-IR | GC: Assesses volatile purity.[13][14] NMR: Confirms structure and absence of proton/carbon signals from impurities. FT-IR: Look for a strong C=O stretch (~1770 cm⁻¹) and absence of broad O-H from acid. |
Alternative Method: Recrystallization
If the purified this compound is a solid at room temperature (similar to cinnamoyl chloride, m.p. 35-37 °C), recrystallization can be used as an alternative or subsequent purification step.
-
Principle: This method relies on the difference in solubility between the product and impurities in a suitable solvent at different temperatures.
-
Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. A non-polar, anhydrous solvent is required to avoid reaction. Hexane or a mixture of toluene and petroleum ether are suitable choices.[10] Hydroxylic or basic solvents must be strictly avoided.[10]
-
Brief Protocol:
-
Dissolve the crude solid in a minimal amount of hot, anhydrous solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration in a moisture-free setup.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the purified crystals thoroughly under high vacuum.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Product Decomposes (Darkens) | Excessive heating temperature. | Lower the distillation pressure to reduce the boiling point. Ensure the heating mantle/oil bath temperature is only slightly higher than the vapor temperature. |
| No Product Distills | Vacuum is not low enough; leak in the system. | Check all seals and joints for leaks. Ensure the vacuum pump is functioning correctly and the cold trap is properly cooled. |
| Bumping / Unstable Boiling | Lack of boiling chips/stirring; heating too rapidly. | Use a magnetic stirrer. Heat the distillation pot slowly and evenly. |
| Product Solidifies in Condenser | The product has a high melting point. | Use an air condenser instead of a water-cooled one. If necessary, gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiver.[5] |
| Low Purity After Distillation | Poor separation; inefficient column. | Use a longer or more efficient fractionating column (e.g., Vigreux). Distill more slowly to allow for better equilibration between liquid and vapor phases. |
References
-
Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 39(8), 959–961.
-
Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides).
-
Sigma-Aldrich. (2025). Safety Data Sheet for Trifluoroacetyl chloride.
-
Sigma-Aldrich. (2025). Safety Data Sheet for Lauroyl chloride.
-
Margosis, M. (1971). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 43(7), 947-949.
-
Hishta, C., & Bomstein, J. (1971). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors. Analytical Chemistry, 43(12), 1541-1543.
-
Fisher Scientific. (2025). Safety Data Sheet for 3-Fluorobenzoyl chloride.
-
Sigma-Aldrich. (2024). Safety Data Sheet for Cinnamoyl chloride.
-
Sigma-Aldrich. (2024). Safety Data Sheet for Trifluoromethanesulfonyl chloride.
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.
-
BenchChem. (n.d.). Cinnamoyl Chloride | High-Purity Reagent.
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides.
-
Clark, J. (2023). preparation of acyl chlorides (acid chlorides). Chemguide.
-
Reddit. (2023). Drying agents for Acyl halides. r/OrganicChemistry.
-
ChemicalBook. (2025). TRANS-3-(TRIFLUOROMETHYL)CINNAMOYL CHLORIDE.
-
PubChem. (n.d.). trans-3-(Trifluoromethyl)cinnamoyl chloride. National Center for Biotechnology Information.
-
Smolecule. (2023). Buy this compound | 13565-05-4.
-
Dakenchem. (n.d.). 3-Fluorobenzyl Chloride Synthesis: A Chemist's Guide to Formulation.
-
Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides.
-
Sigma-Aldrich. (n.d.). 4-Fluorocinnamoyl chloride 97%, predominantly trans.
-
Fisher Scientific. (n.d.). Safety Data Sheet for 3-Fluorobenzyl chloride.
-
Save My Exams. (2026). Test for Acyl Chlorides.
-
Journal of Chromatographic Science. (n.d.). Gas Chromatography of Acid Chlorides. Oxford Academic.
-
BenchChem. (n.d.). synthesis of cinnamoyl chloride from cinnamic acid and thionyl chloride.
-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. National Center for Biotechnology Information.
-
Wikipedia. (n.d.). Acyl chloride.
-
The Synthesis of Cinnamoyl Chloride. (n.d.).
-
ChemicalBook. (n.d.). 3-Fluorobenzyl chloride synthesis.
-
Organic Letters. (2026). Direct Amidation of Tertiary N-Benzylamines. ACS Publications.
-
Sigma-Aldrich. (n.d.). trans-3-Fluorocinnamic acid 98%.
-
ChemicalBook. (n.d.). 3-Fluorobenzoyl chloride(1711-07-5).
-
Sigma-Aldrich. (n.d.). 3-Fluorobenzyl chloride 96%.
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
-
PubChem. (n.d.). Cinnamoyl Chloride. National Center for Biotechnology Information.
-
BLD Pharm. (n.d.). 20595-30-6|trans-3-Fluorocinnamic acid.
-
CymitQuimica. (n.d.). CAS 20595-30-6: (2E)-3-(3-Fluorophenyl)-2-propenoic acid.
-
Organic Syntheses Procedure. (n.d.).
-
Organic Syntheses Procedure. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Fluorocinnamoyl Chloride
Welcome to the technical support guide for 3-Fluorocinnamoyl chloride, a key intermediate for researchers in medicinal chemistry and materials science. This document provides practical, in-depth guidance to help you navigate the common challenges associated with the synthesis, purification, and downstream reactions of this valuable reagent. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered in the lab, structured in a question-and-answer format to provide direct solutions.
Part 1: Synthesis of this compound
Question 1: My synthesis of this compound from 3-Fluorocinnamic acid has a low yield. What are the most likely causes?
This is a frequent challenge, often stemming from reagent choice, reaction conditions, or workup procedures. Let's break down the common culprits.
-
Choice of Chlorinating Agent: The two most common reagents for this conversion are Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂).[1][2][3][4]
-
Thionyl Chloride (SOCl₂): This is often the first choice due to its cost-effectiveness. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[2][3][5] However, reactions with SOCl₂ often require heating (reflux), which can lead to side reactions or decomposition, especially if impurities are present.[4][6] A common pitfall is incomplete removal of excess SOCl₂, which can interfere with subsequent steps.
-
Oxalyl Chloride ((COCl)₂): This reagent is typically more reactive and allows the reaction to proceed at lower temperatures (often room temperature), which can be advantageous for sensitive substrates.[1][4] It requires a catalytic amount of N,N-Dimethylformamide (DMF). The reaction mechanism involves the formation of the Vilsmeier reagent, which is the active chlorinating species.[7] While highly efficient, oxalyl chloride is more expensive and also moisture-sensitive.[1]
-
-
Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis.[8][9][10][11] Any moisture in your starting material, solvent, or glassware will convert the product back to the starting carboxylic acid, drastically reducing your yield.[9][10]
-
Incomplete Reaction: The conversion may not have gone to completion.
-
Degradation during Workup: Excess chlorinating agent must be removed.
-
Thionyl Chloride: Due to its higher boiling point, simple rotary evaporation may not be sufficient. A common and effective technique is azeotropic removal by adding a dry, inert solvent like toluene and evaporating under reduced pressure; this is typically repeated 2-3 times.[6]
-
Oxalyl Chloride: Being more volatile, it is more easily removed under reduced pressure.
-
Question 2: My product is a dark oil or solid, not the expected white/pale yellow solid. What happened?
A dark product color usually indicates impurities from side reactions or decomposition.[6]
-
Cause 1: Old or Impure Thionyl Chloride: Thionyl chloride can decompose over time, leading to colored impurities that can be incorporated into your product.
-
Solution: Use freshly opened or distilled thionyl chloride for the best results.[6]
-
-
Cause 2: Overheating: Excessive temperatures during the reaction or distillation can cause polymerization or decomposition of the cinnamoyl system.
-
Solution: Maintain the recommended reaction temperature (e.g., gentle reflux for SOCl₂).[6] If you are purifying by distillation, ensure it is performed under high vacuum to keep the temperature as low as possible.
-
Part 2: Downstream Reactions (Amidation, Esterification, Friedel-Crafts)
Question 3: I'm attempting an amidation/esterification with my this compound, but I'm getting a low yield of the desired product and recovering 3-Fluorocinnamic acid instead.
This is a classic sign that your acyl chloride is either impure or has degraded.
-
Primary Cause: Hydrolysis. As mentioned, this compound is moisture-sensitive.[14][15] If it was exposed to atmospheric moisture during storage or if your amine/alcohol nucleophile or solvent contains water, it will rapidly hydrolyze back to the carboxylic acid.
-
Solution: Use freshly prepared or properly stored this compound. Ensure your nucleophile, solvent, and reaction glassware are scrupulously dry. Perform the reaction under an inert atmosphere.[10]
-
-
Secondary Cause: Insufficient Base (for Amidations/Esterifications). These reactions produce HCl as a byproduct.[3] If you are using a valuable amine, the HCl will protonate it, rendering it non-nucleophilic.
Question 4: My Friedel-Crafts acylation using this compound is failing or giving a very low yield. What should I check?
Friedel-Crafts reactions are notoriously sensitive. The issue could be with the substrate, the catalyst, or the conditions.
-
Cause 1: Deactivated Aromatic Substrate: The aromatic ring you are trying to acylate must be sufficiently nucleophilic. If it contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, or another carbonyl group), the reaction will be very slow or may not proceed at all.[8][17]
-
Solution: This is a fundamental limitation. If possible, choose a more electron-rich (activated) substrate for the reaction.
-
-
Cause 2: Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[8][9] Any water will deactivate it.
-
Solution: Use fresh, anhydrous AlCl₃ from an unopened bottle or a freshly opened bottle stored in a desiccator. Ensure all glassware and solvents are rigorously dried.[9]
-
-
Cause 3: Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst is often required in stoichiometric amounts, not catalytic amounts.[8][17] This is because the product ketone coordinates strongly with the Lewis acid, effectively sequestering it.[8][9]
-
Solution: Use at least 1.1 equivalents of AlCl₃ relative to the this compound. For some substrates, even larger excesses may be required.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is a robust method for gram-scale synthesis.
-
Preparation: Oven-dry a 100 mL round-bottom flask, a condenser, and a magnetic stir bar. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Charging Flask: To the cooled flask, add 3-Fluorocinnamic acid (e.g., 5.0 g, 1.0 equiv).
-
Reagent Addition: In a well-ventilated fume hood, add thionyl chloride (SOCl₂) (e.g., 15 mL, a significant excess) to the flask. Add a catalytic drop of anhydrous DMF.
-
Reaction: Equip the flask with the condenser and a drying tube. Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 3 hours. The solid should completely dissolve, and gas evolution (SO₂ and HCl) will be observed.
-
Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator). Crucially , add 10 mL of anhydrous toluene and evaporate again. Repeat this toluene addition-evaporation step two more times to ensure all SOCl₂ is removed.[6]
-
Product: The resulting pale yellow solid or oil is crude this compound and is often of sufficient purity for immediate use in subsequent reactions.[10]
Protocol 2: Troubleshooting an Amidation Reaction
This workflow helps diagnose low yields in the synthesis of N-aryl-3-fluorocinnamide.
Caption: Troubleshooting workflow for low-yield amidation reactions.
Data Summary & Characterization
Properly characterizing your intermediate is critical. Below is a table of expected data for the starting material and the product.
| Compound | Formula | Mol. Weight | Appearance | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
| trans-3-Fluorocinnamic Acid | C₉H₇FO₂ | 166.15 | White solid | 162-164[18] | ~3000 (broad, O-H), ~1690 (C=O), ~1630 (C=C) |
| trans-3-Fluorocinnamoyl Chloride | C₉H₇ClFO | 184.60 | White to pale yellow solid | ~35-37 (similar to cinnamoyl chloride)[12] | ~1770 (very sharp, C=O of acyl chloride), ~1625 (C=C) |
¹H NMR Spectroscopy: When analyzing the acyl chloride, the most significant change compared to the acid is the downfield shift of the vinyl protons (α and β to the carbonyl) due to the increased electron-withdrawing nature of the -COCl group versus -COOH. All sample preparation must be done in a dry NMR solvent (e.g., CDCl₃) under an inert atmosphere to prevent hydrolysis in the tube.[6]
Storage and Handling
-
Handling: this compound is corrosive and a lachrymator. It causes severe skin burns and eye damage.[14][15] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19]
-
Storage: The compound is highly moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[20] For long-term stability, storage in a refrigerator (2-8 °C) or freezer is recommended.[12]
Synthesis and Purification Workflow
The following diagram outlines the logical flow from starting material to a pure, usable product for downstream applications.
Caption: Standard workflow for synthesis and purification.
References
- BenchChem Technical Support. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem Technical Support. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- Wuhan LANDMARK Industrial Co., Ltd. (n.d.). Cinnamoyl chloride.
- Organic Letters. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines.
- ChemAnalyst. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
- Georganics. (2011, February 14).
- BenchChem Technical Support. (n.d.). Purification techniques for products of decanoyl chloride synthesis.
- BenchChem Technical Support. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with octanoyl chloride.
- Sigma-Aldrich. (2024, August 6).
- Fisher Scientific. (n.d.).
- ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?
- Sigma-Aldrich. (2024, November 8).
- PubChem. (n.d.). trans-3-(Trifluoromethyl)cinnamoyl chloride.
- Fisher Scientific. (2008, May 21).
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- ResearchGate. (n.d.).
- Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides).
- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
- LookChem. (n.d.).
- Cayman Chemical. (2023, October 3). 3-Fluoromethcathinone (hydrochloride) (exempt preparation)
- Journal of Organic Chemistry & Figshare. (2024, October 4). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β‑Amino Amides.
- ChemicalBook. (n.d.). Cinnamoyl chloride CAS#: 102-92-1.
- Guidechem. (n.d.). Cinnamoyl chloride 102-92-1 wiki.
- ResearchGate. (n.d.). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides | Request PDF.
- PubMed. (2024, October 18). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
- ResearchGate. (n.d.).
- NIH National Library of Medicine. (2024, April 21). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide.
- Matsumoto, T. (n.d.). The SYnthesis of Cinnamoyl Chloride.
- Chemistry Steps. (n.d.).
- SpectraBase. (n.d.). FMOC-chloride.
- BenchChem Technical Support. (n.d.).
- Reddit. (2024, November 30).
- PrepChem.com. (n.d.). Synthesis of trans 3-fluorocinnamic acid.
- ChemicalBook. (n.d.). 3-Fluorobenzyl chloride(456-42-8) 1H NMR spectrum.
- National Institute of Standards and Technology. (n.d.). Cinnamoyl chloride. NIST WebBook.
- Google Patents. (n.d.). EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride.
- Sigma-Aldrich. (n.d.). trans-3-Fluorocinnamic acid 98%.
Sources
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- 12. Cinnamoyl chloride CAS#: 102-92-1 [m.chemicalbook.com]
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- 20. 5krorwxhjplpjik.ldycdn.com [5krorwxhjplpjik.ldycdn.com]
Common side reactions of 3-Fluorocinnamoyl chloride and how to avoid them
Welcome to the technical support guide for 3-Fluorocinnamoyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Section 1: Handling, Storage, and Stability
Question: I opened a new bottle of this compound and it started fuming. Is this normal and is the reagent still good?
Answer: Yes, this is a common observation and a direct consequence of the reagent's high reactivity. This compound, like most acyl chlorides, reacts readily with moisture in the air.[1][2] The fuming you see is hydrogen chloride (HCl) gas, which is produced upon hydrolysis.
-
Causality: The carbonyl carbon in an acyl chloride is highly electrophilic, making it extremely susceptible to attack by nucleophiles, including water.[3][4] This reaction is rapid and exothermic.
-
Reagent Quality: A small amount of fuming upon initial opening does not necessarily mean the entire bottle is compromised. However, it is a critical indicator that strict anhydrous conditions are required for storage and handling. If the material has turned from a crystalline solid into a slushy or liquid state with a strong smell of both HCl and cinnamic acid, significant degradation has occurred.
-
Recommendation: Always handle this compound in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[5][6] Store the container tightly sealed, preferably in a desiccator or a dry box.[7]
Question: What are the optimal storage conditions to ensure the long-term stability of this compound?
Answer: To maximize shelf-life, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, amines, and strong bases.[2][5]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents hydrolysis from atmospheric moisture and potential oxidation.[7][8] |
| Temperature | Cool (2-8 °C) | Reduces the rate of potential decomposition or polymerization reactions. |
| Container | Tightly sealed, original container | Prevents moisture ingress. Opened containers should be carefully resealed.[5] |
| Location | Desiccator or dry box | Provides a moisture-free environment. |
| Incompatibilities | Segregate from water, alcohols, bases, and oxidizing agents. | Acyl chlorides react violently or exothermically with these substances.[2] |
For frequent use, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere. This practice protects the integrity of the main stock bottle from repeated exposure to the atmosphere.[7]
Section 2: Competing Reaction Pathways
Question: My reaction with an amine nucleophile resulted in a mixture of products, including one where the amine added to the C=C double bond. Why did this happen and how can I favor the desired amide formation?
Answer: This is a classic case of competing reaction pathways: Nucleophilic Acyl Substitution (1,2-addition) at the carbonyl carbon versus Michael Addition (1,4-addition) at the β-carbon of the α,β-unsaturated system.[9]
-
Causality: this compound has two primary electrophilic sites. The carbonyl carbon (C1) is a "hard" electrophilic center, while the β-carbon (C3) is a "soft" electrophilic center. The reaction pathway is often dictated by the nature of the nucleophile according to Hard/Soft Acid/Base (HSAB) theory.
-
Desired Pathway (Acyl Substitution): Hard nucleophiles (like primary amines, alcohols, water) preferentially attack the hard carbonyl carbon, leading to the formation of amides, esters, or carboxylic acids.
-
Side Reaction (Michael Addition): Soft nucleophiles (like thiols or some secondary/hindered amines) are more likely to attack the soft β-carbon, leading to a conjugate addition product.[9]
-
-
How to Avoid It:
-
Temperature Control: Run the reaction at low temperatures (e.g., 0 °C or -20 °C). Acyl substitution is generally faster and less reversible than Michael addition, and lower temperatures increase the selectivity for the kinetically favored product.[9]
-
Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[1] This prevents the formation of amine hydrochlorides which can alter the reaction pathway.
-
Order of Addition: Add the this compound solution slowly to a solution of the amine and the non-nucleophilic base. This maintains a low concentration of the acyl chloride, minimizing side reactions.
-
Diagram: Competing Nucleophilic Attack
Caption: Competing reaction pathways for this compound.
Section 3: Application-Specific Side Reactions
Question: I am attempting a Friedel-Crafts acylation with an activated aromatic substrate and getting multiple products. What is happening?
Answer: Friedel-Crafts acylations using this compound can be complex. The primary side reactions are typically polysubstitution and competing reactions involving the alkene double bond.[9]
-
Polysubstitution: While the acyl group is deactivating, preventing polysubstitution is not always straightforward, especially with highly activated aromatic rings (e.g., phenols, anilines). The mono-acylated product may still be reactive enough to undergo a second acylation.[9]
-
Solution: Use a large excess of the aromatic substrate relative to the this compound. This statistically favors the mono-acylation product.
-
-
Reaction at the Double Bond: The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the alkene, promoting polymerization or other addition reactions across the double bond.
-
Solution: Maintain strict low-temperature control (e.g., 0 °C) during the addition of reagents and throughout the reaction. This minimizes the activation of the double bond and reduces the likelihood of polymerization.[9]
-
-
Rearrangement: While less common for acylium ions compared to carbocations in Friedel-Crafts alkylation, rearrangements are still a possibility under certain conditions.[9][10] Low temperatures help suppress this side reaction.
Question: During my reaction, I observed the formation of a solid, insoluble material. Is this polymerization?
Answer: The formation of an insoluble precipitate can indeed be a sign of polymerization. The α,β-unsaturated system of this compound can undergo polymerization, particularly under certain conditions.[11]
-
Causality:
-
Radical Initiation: Trace impurities like peroxides in solvents can initiate radical polymerization.
-
High Temperatures: Elevated reaction temperatures can provide the energy needed to initiate polymerization.[9]
-
Lewis Acid Catalysis: As mentioned in the Friedel-Crafts context, strong Lewis acids can promote cationic polymerization of the alkene.
-
-
How to Avoid It:
-
Use Fresh, Pure Solvents: Ensure solvents are free from peroxides. If in doubt, pass them through an alumina plug before use.
-
Maintain Low Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Work in the Dark: For reactions sensitive to radical initiation, wrapping the flask in aluminum foil can prevent photo-initiation.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time, especially if heating is required.
-
Troubleshooting Guide
This workflow provides a systematic approach to diagnosing and solving common issues.
Diagram: Troubleshooting Experimental Problems
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Acylation (Amide Synthesis)
This protocol details the synthesis of an N-substituted 3-fluorocinnamide, emphasizing techniques to prevent common side reactions.
-
Apparatus Setup:
-
Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours.
-
Assemble the flask with a condenser and a nitrogen/argon inlet while still hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., Dichloromethane or THF).
-
In a separate, dry flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the amine solution to 0 °C using an ice-water bath.
-
Slowly add the this compound solution to the stirred amine solution dropwise via a syringe or dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
-
Workup and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to remove triethylamine hydrochloride and other impurities.[12][13]
-
References
- BenchChem. (n.d.). Minimizing side product formation in reactions with cinnamoyl chloride.
- BenchChem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
- Adachi, K., Kokita, Y., & Iwamura, T. (n.d.). Synthesis of photocrosslinkable multibranched polymers having cinnamoyl groups at chain ends. Chemistry Letters, Oxford Academic.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Unknown Author. (n.d.). The Synthesis of Cinnamoyl Chloride.
- Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Smolecule. (2023). This compound.
- Sigma-Aldrich. (n.d.). trans-3-(Trifluoromethyl)cinnamoyl chloride.
- Wikipedia. (n.d.). List of purification methods in chemistry.
- Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- ChemicalBook. (n.d.). 3-Fluorobenzyl chloride synthesis.
- BenchChem. (n.d.). Cinnamoyl Chloride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity.
- Sigma-Aldrich. (n.d.). 4-Fluorocinnamoyl chloride 97%, predominantly trans.
- Google Patents. (n.d.). CN103012056A - Industrial preparation method of cinnamyl chloride.
- ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Chemguide. (n.d.). Nucleophilic addition/elimination in the reactions of acyl chlorides.
- PubChem. (n.d.). trans-3-(Trifluoromethyl)cinnamoyl chloride.
- ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- CymitQuimica. (n.d.). 4-Fluorocinnamoyl chloride.
- Sigma-Aldrich. (n.d.). Cinnamoyl chloride for synthesis.
- National Institutes of Health (NIH). (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex.
- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
- Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
- Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
- Wechem. (2025). Stability and safe use strategy of trifluoromethanesulfonyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wcu.edu [wcu.edu]
- 6. chemos.de [chemos.de]
- 7. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. academic.oup.com [academic.oup.com]
- 12. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 13. DSpace [cora.ucc.ie]
Technical Support Center: 3-Fluorocinnamoyl Chloride Synthesis
Welcome to the technical support center for the synthesis of 3-Fluorocinnamoyl chloride. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your synthetic protocols, improve yield, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from 3-Fluorocinnamic acid?
The two most prevalent and reliable methods for converting 3-Fluorocinnamic acid to its corresponding acyl chloride are treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Thionyl Chloride (SOCl₂): This is a cost-effective and common reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which can simplify purification. However, it often requires heating, which can sometimes lead to side reactions with sensitive substrates.
-
Oxalyl Chloride ((COCl)₂): Generally considered a milder and more efficient reagent, oxalyl chloride reactions can often be run at or below room temperature. The byproducts (CO, CO₂, and HCl) are also gaseous. This method is often preferred for substrates prone to degradation at higher temperatures. A catalytic amount of N,N-Dimethylformamide (DMF) is typically required to facilitate the reaction via the formation of a Vilsmeier intermediate.
Q2: Why is a catalyst like DMF needed for the oxalyl chloride method?
The reaction between a carboxylic acid and oxalyl chloride is slow. DMF acts as a catalyst by first reacting with oxalyl chloride to form the electrophilic Vilsmeier reagent (dimethylchloroiminium cation). This intermediate is highly reactive towards the carboxylate anion, rapidly forming the acyl chloride and regenerating the DMF catalyst. This catalytic cycle significantly accelerates the rate of reaction.
Q3: How does the fluorine substituent at the 3-position affect the reaction?
The fluorine atom is an electron-withdrawing group. This has two main effects:
-
Increased Acidity: It increases the acidity of the carboxylic acid proton, which can facilitate the initial deprotonation step.
-
Electronic Effects on Alkene: The electron-withdrawing nature can influence the stability of the conjugated system, though this typically does not prevent the desired conversion to the acyl chloride. Side reactions involving the double bond are a possibility, especially under harsh conditions (e.g., high heat, presence of strong acids).
Q4: What are the critical handling precautions for this compound?
This compound is a reactive acyl chloride and is highly sensitive to moisture. It will readily hydrolyze back to 3-Fluorocinnamic acid upon contact with water, including atmospheric humidity. All reactions and handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware. Store the final product in a desiccator or under an inert atmosphere.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low or No Yield of this compound
Potential Cause A: Incomplete Reaction
-
Why it Happens: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.
-
Solutions:
-
Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or by observing the cessation of gas evolution.
-
Increase Temperature (Thionyl Chloride Method): If using SOCl₂, gently refluxing the reaction mixture (typically in a solvent like toluene or neat) is often necessary. A typical temperature range is 60-80 °C.
-
Check Reagent Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.2 to 2.0 equivalents) to ensure the complete conversion of the starting material.
-
Potential Cause B: Product Hydrolysis
-
Why it Happens: The acyl chloride product is highly moisture-sensitive. Any exposure to water in the solvents, reagents, glassware, or atmosphere will convert it back to the starting carboxylic acid.
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., >100 °C) for several hours and cool under a stream of inert gas. Use anhydrous grade solvents.
-
Inert Atmosphere: Conduct the entire experiment, including workup and filtration, under a nitrogen or argon atmosphere.
-
Potential Cause C: Inefficient Removal of Gaseous Byproducts
-
Why it Happens: In the thionyl chloride method, the generated HCl can establish an equilibrium that may hinder the forward reaction.
-
Solutions:
-
Gentle Reflux: Running the reaction at reflux helps drive off the dissolved HCl and SO₂ gases.
-
Inert Gas Sweep: A gentle stream of nitrogen or argon can be passed over the reaction mixture (but not bubbled through it) to carry away the gaseous byproducts.
-
Problem 2: Product is Contaminated with Starting Material (3-Fluorocinnamic Acid)
Potential Cause A: Incomplete Reaction or Hydrolysis during Workup
-
Why it Happens: This is a direct consequence of the issues described in Problem 1. If the reaction is incomplete, the starting material will remain. If the product is exposed to moisture during workup (e.g., in extraction solvents or during filtration), it will hydrolyze.
-
Solutions:
-
Confirm Completion: Before workup, ensure the reaction is complete via TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Anhydrous Workup: After the reaction, remove the excess chlorinating agent and solvent under reduced pressure. The crude product can often be used directly or purified via distillation or recrystallization from a non-protic solvent like hexane. Avoid aqueous workups if possible.
-
Problem 3: Formation of Dark-Colored Impurities or Tar
Potential Cause A: High Reaction Temperature
-
Why it Happens: Cinnamic acid derivatives can be susceptible to polymerization or decomposition at high temperatures, especially for extended periods. The electron-withdrawing fluorine atom can exacerbate this.
-
Solutions:
-
Use the Oxalyl Chloride Method: This method is performed at lower temperatures (0 °C to room temperature) and is generally cleaner.
-
Optimize Temperature for SOCl₂: If using thionyl chloride, avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate. Using a solvent like toluene can help moderate the temperature compared to running the reaction neat.
-
Potential Cause B: Reaction with DMF at High Temperatures (Thionyl Chloride Method)
-
Why it Happens: While DMF is a catalyst for the oxalyl chloride method, it can react with thionyl chloride at elevated temperatures to form side products.
-
Solutions:
-
Avoid DMF with Thionyl Chloride: For the SOCl₂ method, DMF is generally not necessary and can be detrimental. If a catalyst is needed, pyridine can be used, but it can also lead to colored byproducts. Often, no catalyst is required.
-
Optimized Experimental Protocols
Protocol 1: Synthesis using Oxalyl Chloride (Recommended)
This protocol is favored for its mild conditions and high purity of the resulting product.
Diagram: Oxalyl Chloride Synthesis Workflow
Caption: Workflow for this compound synthesis using oxalyl chloride.
Step-by-Step Procedure:
-
To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube (or nitrogen inlet), add 3-Fluorocinnamic acid (1.0 eq.).
-
Add an anhydrous solvent such as Dichloromethane (DCM) or Toluene (approx. 5-10 mL per gram of acid).
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops from a syringe).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq.) dropwise via a syringe. Vigorous gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, or until gas evolution ceases.
-
The reaction is complete when the solution becomes clear and gas evolution has stopped.
-
Carefully remove the solvent and excess oxalyl chloride under reduced pressure. Note: The off-gases are corrosive and should be passed through a trap (e.g., a sodium hydroxide solution).
-
The resulting crude this compound (often a pale yellow oil or low-melting solid) can be used for the next step without further purification. For higher purity, vacuum distillation can be performed.
Protocol 2: Synthesis using Thionyl Chloride
Step-by-Step Procedure:
-
In a dried flask set up as described in Protocol 1, add 3-Fluorocinnamic acid (1.0 eq.).
-
Add thionyl chloride (2.0 eq.), either neat or with a high-boiling solvent like toluene.
-
Heat the mixture to a gentle reflux (60-80 °C) and maintain for 2-4 hours.
-
Monitor the reaction until gas evolution (SO₂ and HCl) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and any solvent by distillation, followed by vacuum. Ensure a proper trap is used for the corrosive vapors.
-
The crude product can be purified by vacuum distillation.
Data Summary & Comparison
The choice of reagent significantly impacts reaction conditions and outcomes.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Typical Temperature | 60 - 80 °C (Reflux) | 0 °C to Room Temperature |
| Catalyst | Generally not required | Catalytic DMF (essential) |
| Byproducts | SO₂, HCl | CO, CO₂, HCl |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | Good to Excellent | Excellent |
| Purity | Often requires distillation | High purity, often used crude |
| Key Advantage | Lower Reagent Cost | Milder conditions, cleaner reaction |
Troubleshooting Decision Tree
This diagram helps diagnose yield issues systematically.
Caption: Decision tree for troubleshooting low yield in acyl chloride synthesis.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]
-
Lumen Learning. Preparation of Acyl Chlorides.[Link]
- U.S. Patent US2898369A. (1959).
-
Crabtree, S. P., et al. (2000). A mild and catalytic synthesis of acyl chlorides from carboxylic acids. Organic Letters, 2(13), 1951-1954. [Link]
Technical Support Center: Navigating the Challenges of 3-Fluorocinnamoyl Chloride Stability and Storage
Welcome to the technical support center for 3-Fluorocinnamoyl chloride. This guide is designed for our valued partners in research, science, and drug development. Here, we address the common stability and storage issues encountered when working with this highly reactive, yet synthetically valuable compound. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice necessary to ensure the integrity of your experiments and the quality of your results.
Understanding the Inherent Reactivity of this compound
This compound belongs to the acyl chloride functional group, which is known for its high electrophilicity and reactivity. This reactivity is the very reason it is a valuable reagent for nucleophilic acyl substitution reactions, enabling the synthesis of a wide array of esters, amides, and other derivatives.[1][2] However, this same reactivity makes it susceptible to degradation if not handled and stored with the utmost care. The primary culprit in the degradation of this compound is water.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses specific issues you may encounter during your experiments with this compound.
Question 1: I've noticed a decrease in the purity of my this compound over time, even when stored in the freezer. What is happening?
Answer: The most likely cause is gradual hydrolysis due to exposure to moisture. Acyl chlorides react readily with water, even atmospheric humidity, to form the corresponding carboxylic acid—in this case, 3-Fluorocinnamic acid.[3] While freezing slows down reaction rates, it does not entirely prevent this process if moisture is present in the container.
Causality: The carbon atom of the carbonyl group in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. Water acts as a nucleophile, attacking this electrophilic carbon. This is followed by the elimination of a chloride ion, resulting in the formation of a carboxylic acid and hydrochloric acid gas.
Solutions:
-
Inert Atmosphere: Always store this compound under a dry, inert atmosphere such as argon or nitrogen.[4]
-
Proper Sealing: Ensure the container is tightly sealed with a high-quality cap and consider using paraffin film for an extra layer of protection against moisture ingress.
-
Desiccation: For long-term storage, place the sealed container inside a desiccator containing a suitable desiccant like anhydrous calcium sulfate or molecular sieves.
Question 2: My reaction with this compound is giving a low yield of the desired product and a significant amount of a white precipitate, which I've identified as 3-Fluorocinnamic acid. What went wrong?
Answer: This is a classic sign of hydrolysis of your starting material, either before or during the reaction. The presence of 3-Fluorocinnamic acid indicates that your this compound has been compromised by water.
Troubleshooting Steps:
-
Reagent Purity Check: Before starting your reaction, it is prudent to check the purity of your this compound, especially if it has been stored for some time. This can be done via techniques like NMR or IR spectroscopy. The presence of a broad peak around 2500-3300 cm⁻¹ in the IR spectrum is indicative of the O-H stretch of a carboxylic acid.
-
Anhydrous Reaction Conditions: Ensure all your glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator. Your solvents must be of anhydrous grade and handled under an inert atmosphere.
-
Fresh Reagent: If you suspect your stock of this compound has degraded, it is best to use a fresh, unopened bottle for critical reactions.
Question 3: I observe some discoloration (yellowing) of my this compound upon storage. Is it still usable?
Answer: Discoloration can be a sign of decomposition or the presence of impurities. While slight yellowing may not always significantly impact the reactivity in some applications, it is an indicator of potential degradation. The usability will depend on the sensitivity of your specific reaction. For high-purity applications, such as in the final steps of pharmaceutical synthesis, using discolored reagent is not recommended.
Possible Causes of Discoloration:
-
Trace Impurities: Impurities from the synthesis of the this compound itself can sometimes lead to discoloration over time.
-
Slow Polymerization or Decomposition: Although less common than hydrolysis, some acyl chlorides can undergo slow decomposition or polymerization, especially if exposed to light or elevated temperatures.
Recommendation: If you observe significant discoloration, it is advisable to purify the this compound by distillation under reduced pressure before use. However, given its reactivity, this should be done with caution and under strictly anhydrous conditions.
Question 4: What are the key differences in stability between this compound and other cinnamoyl chlorides?
Answer: The fluorine atom on the phenyl ring of this compound is an electron-withdrawing group. This can have a subtle electronic effect on the reactivity of the acyl chloride group. While there is a general trend that acyl fluorides are more stable towards hydrolysis than acyl chlorides, the effect of a fluorine substituent on the aromatic ring of an acyl chloride is less pronounced.[5][6][7] The primary stability concerns for this compound remain the same as for other acyl chlorides: extreme sensitivity to moisture.
Quantitative Data Summary
The following table summarizes the key physical and storage parameters for cinnamoyl chlorides.
| Parameter | Value | Source(s) |
| Recommended Storage Temperature | 2 - 8 °C | [3] |
| Storage Conditions | Store under inert gas, moisture sensitive | [3][4] |
| Melting Point (4-Fluorocinnamoyl chloride) | 42-46 °C | |
| Boiling Point (4-Fluorocinnamoyl chloride) | 90 °C / 0.1 mmHg | |
| Incompatible Materials | Water, strong bases, alcohols, oxidizing agents | [8] |
Experimental Protocols
Protocol 1: Proper Handling and Storage of a New Bottle of this compound
This protocol outlines the best practices for receiving and storing a new container of this compound to ensure its long-term stability.
Materials:
-
New, sealed bottle of this compound
-
Glove box or glove bag with an inert atmosphere (Argon or Nitrogen)
-
Paraffin film
-
Desiccator cabinet
-
Refrigerator (2-8 °C)
Procedure:
-
Initial Inspection: Upon receipt, visually inspect the bottle for any signs of damage to the seal.
-
Transfer to Inert Atmosphere: Place the unopened bottle inside a glove box or glove bag that has been purged with a dry, inert gas.
-
Seal Reinforcement: Once inside the inert atmosphere, wrap the cap and neck of the bottle with paraffin film to create an additional barrier against moisture.
-
Desiccated Storage: Place the sealed and wrapped bottle inside a desiccator.
-
Refrigeration: Store the desiccator containing the bottle in a refrigerator at 2-8 °C.
Mandatory Visualizations
Diagram 1: Hydrolysis of this compound
This diagram illustrates the nucleophilic attack of water on the carbonyl carbon of this compound, leading to its degradation into 3-Fluorocinnamic acid.
Caption: Hydrolysis pathway of this compound.
Diagram 2: Recommended Storage Workflow
This workflow diagram visualizes the recommended steps for the proper storage of this compound to maintain its stability.
Sources
- 1. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Buy this compound | 13565-05-4 [smolecule.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. georganics.sk [georganics.sk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Troubleshooting low conversion rates in reactions with 3-Fluorocinnamoyl chloride
Welcome to the technical support guide for troubleshooting reactions involving 3-Fluorocinnamoyl chloride. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered by researchers in synthetic and medicinal chemistry. This guide is structured as a series of questions and in-depth answers, designed to diagnose issues logically and provide robust, field-tested solutions.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction with this compound shows very low or no conversion. What are the primary culprits I should investigate first?
Answer: Low conversion is a frequent issue that typically stems from a few critical, often overlooked, factors related to reagent stability and reaction environment. This compound, like all acyl chlorides, is highly reactive and exquisitely sensitive to moisture.[1][2]
Here is the initial diagnostic checklist:
-
Reagent Integrity: The primary suspect is the quality of your this compound. It readily hydrolyzes upon exposure to atmospheric moisture to form the corresponding 3-fluorocinnamic acid, which is unreactive under most acylation conditions. A quick check of your starting material via ¹H NMR is advisable if you suspect degradation. The presence of broad carboxylic acid peaks or shifts in the vinylic protons can indicate hydrolysis.
-
Anhydrous Conditions: This is non-negotiable. Trace amounts of water in your solvent, reagents, or glassware will consume your acyl chloride.[3][4][5] Ensure all glassware is oven- or flame-dried, solvents are from a freshly opened bottle or properly dried using standard methods, and other reagents are anhydrous.
-
Reaction Temperature: While many nucleophilic acyl substitutions proceed well at 0 °C to room temperature, some less reactive nucleophiles may require gentle heating to overcome the activation energy.[6] Conversely, excessive heat can lead to side reactions and decomposition. Temperature optimization is key.
Below is a logical workflow for initial troubleshooting.
Sources
Technical Support Center: Purification of 3-Fluorocinnamoyl Chloride
Welcome to the technical support guide for 3-Fluorocinnamoyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. As a sensitive acyl chloride, its purity is paramount for the success of subsequent synthetic steps. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenges encountered during its purification, ensuring you achieve the highest quality material for your research.
Troubleshooting Guide: Diagnosing and Solving Purification Issues
This section addresses specific experimental observations and provides causal explanations and actionable solutions.
Q1: My crude this compound is a dark yellow or brown oil, but the literature describes it as a colorless to light-yellow low-melting solid. What is the cause of this discoloration?
A: Significant discoloration is a primary indicator of impurities and potential product degradation. The causality can be traced to several factors:
-
Thermal Stress: Cinnamoyl chlorides are thermally sensitive. Prolonged heating or distillation at atmospheric pressure can lead to polymerization or decomposition, creating colored byproducts. The conjugated system is susceptible to such reactions.
-
Residual Chlorinating Reagents: If you used thionyl chloride (SOCl₂) for the synthesis, commercial grades often contain impurities like sulfur chlorides (e.g., S₂Cl₂) which are yellow and can persist if not removed.[1]
-
Incomplete Reaction: The presence of unreacted 3-fluorocinnamic acid in the hot reaction mixture can lead to side reactions and charring.
Solution: The most effective method to remove these non-volatile, colored impurities is fractional distillation under high vacuum.[2][3] This lowers the boiling point significantly, mitigating the risk of thermal decomposition. If the product is a solid, recrystallization from a non-polar, anhydrous solvent like petroleum ether can also be effective.[2]
Q2: My post-reaction ¹H NMR spectrum shows my desired product, but also a significant amount of 3-Fluorocinnamic acid. How can I efficiently remove this?
A: This is the most common purification challenge. The presence of 3-fluorocinnamic acid stems from two primary sources:
-
Incomplete Conversion: The reaction of the carboxylic acid to the acyl chloride has not gone to completion.
-
Hydrolysis: this compound is extremely sensitive to moisture.[4][5] Any exposure to atmospheric humidity, or the use of non-anhydrous solvents or glassware, will rapidly hydrolyze the product back to the starting carboxylic acid.
Solution: Fractional vacuum distillation is the superior method for this separation.[6][7] 3-Fluorocinnamic acid is a solid with a much higher boiling point and is non-volatile under the conditions required to distill the acyl chloride.
-
Preventative Measures: Ensure all glassware is oven-dried or flame-dried before use. Conduct the reaction and any subsequent transfers under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous solvents.
Q3: I attempted to purify my product by distillation, but my final yield was extremely low. What went wrong?
A: Low recovery after distillation points to losses during the process. The key is to differentiate between chemical and mechanical loss.
-
Chemical Loss (Decomposition): As mentioned, overheating can decompose the product. Ensure your vacuum is sufficiently deep (e.g., <1 mmHg) to keep the distillation temperature as low as possible.[3] The vapor temperature of the related 4-fluorocinnamoyl chloride is 90 °C at 0.1 mmHg, providing a useful benchmark.
-
Premature Crystallization: this compound can be a low-melting solid. If the distillation condenser is too cold (e.g., using chilled water), the product can solidify in the condenser, blocking the path and halting the distillation. This can lead to a dangerous pressure buildup.[2][3]
-
Mechanical Loss: Ensure all joints in your distillation apparatus are properly sealed to maintain a deep vacuum. Poorly sealed joints are a common cause of inefficient distillation.
Solution:
-
Use a high-quality vacuum pump and a calibrated pressure gauge.
-
For the condenser, use ambient temperature water or simply air-cool it. If you observe solidification, gently warm the outside of the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask.[3]
-
Use high-vacuum grease on all glass joints to ensure a perfect seal.
Q4: I tried to purify my solid this compound by recrystallization, but it "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the solute's melting point.
-
Causality: The primary causes are cooling the solution too rapidly or using a solvent in which the compound is excessively soluble even at lower temperatures.[8] The presence of impurities can also disrupt the crystal lattice formation, promoting oiling out.
Solution:
-
Solvent Choice: Use a solvent in which the product has high solubility when hot and low solubility when cold. A non-polar solvent like hexanes or petroleum ether is often a good choice for acyl chlorides.[2]
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Do not place it directly into an ice bath from a high temperature.[8][9] Once at room temperature, cooling can be completed in an ice bath to maximize crystal yield.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
Frequently Asked Questions (FAQs)
What is the best chlorinating agent to use to minimize purification challenges?
Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are generally preferred over reagents like PCl₅.[10][11] This is because their byproducts are entirely gaseous (SO₂ + HCl for thionyl chloride; CO + CO₂ + HCl for oxalyl chloride).[10][12] This simplifies the workup immensely, as the majority of byproducts are removed from the reaction vessel as they are formed, leaving a cleaner crude product that requires less rigorous purification.
How should I handle and store purified this compound?
Due to its high reactivity with water and atmospheric moisture, strict handling and storage protocols are mandatory.[5]
-
Handling: Always handle the material under an inert atmosphere (in a glovebox or using Schlenk line techniques).
-
Storage: Store in a tightly sealed container (e.g., an amber glass bottle with a PTFE-lined cap) under a positive pressure of nitrogen or argon. For long-term stability, store at low temperatures (2-8 °C).
What analytical techniques are best for assessing purity?
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can be used to detect proton- or fluorine-containing impurities, most notably the parent carboxylic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for detecting volatile impurities and confirming the mass of the desired product.[13] Derivatization with an alcohol (e.g., methanol) to form the more stable methyl ester may be required for reliable analysis.[14]
-
FTIR Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1750-1800 cm⁻¹ is characteristic of an acyl chloride. A broad O-H stretch above 3000 cm⁻¹ would indicate the presence of the carboxylic acid impurity.
Data Summary & Visualization
Table 1: Common Impurities in Crude this compound and Their Solutions
| Impurity | Source | Identification Method | Recommended Purification Method |
| 3-Fluorocinnamic Acid | Incomplete reaction; hydrolysis | ¹H NMR (broad peak >10 ppm), FTIR (broad O-H stretch) | Fractional Vacuum Distillation |
| Thionyl Chloride (SOCl₂) | Excess reagent from synthesis | Low boiling point, sharp odor | Distillation (removes as first fraction) |
| Phosphorus Oxychloride (POCl₃) | Byproduct if using PCl₅ | GC-MS | Fractional Vacuum Distillation |
| Polymeric Byproducts | Thermal decomposition | Discoloration (yellow/brown), baseline NMR | Fractional Vacuum Distillation (leaves as residue) |
| HCl Adduct | Side reaction with α,β-unsaturated system | Mass Spectrometry (M+36) | Can be difficult to separate; prevention is key |
Table 2: Comparison of Primary Purification Methods
| Feature | Fractional Vacuum Distillation | Recrystallization |
| Best For | Liquid or low-melting solid products | Solid products with good crystal habit |
| Impurity Removal | Excellent for non-volatile and some volatile impurities | Excellent for soluble and insoluble impurities |
| Throughput | Moderate to high | Low to moderate |
| Primary Risk | Thermal decomposition, product solidification in condenser | "Oiling out," poor recovery if too much solvent is used |
| Key Requirement | High-quality vacuum, careful temperature control | Proper solvent selection, slow cooling rate |
Visual Workflows
Caption: Troubleshooting Decision Tree for Purification Issues.
Caption: Workflow for Fractional Vacuum Distillation.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Safety: This procedure must be conducted in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves. This compound is corrosive and a lachrymator.[4]
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a short Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask (or a set of flasks in a "pig" adapter for collecting multiple fractions). Ensure all joints are lightly greased with high-vacuum grease.
-
System Inerting: Connect the apparatus to a vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone). Also, connect it to a manifold that can switch between vacuum and an inert gas (Nitrogen or Argon).
-
Charging the Flask: Transfer the crude this compound to the distillation flask via cannula or under a blanket of inert gas to minimize exposure to air. Add a new magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly open the system to the vacuum pump. Allow the system to evacuate fully to the lowest achievable pressure (ideally < 1 mmHg).
-
Once the pressure is stable, begin gently heating the distillation flask using an oil bath.
-
If excess thionyl chloride is present, it will distill first at a low temperature. Collect this in the first receiving flask and switch to a clean one.
-
Slowly increase the oil bath temperature until the product begins to reflux in the column. The goal is a slow, steady distillation rate (approx. 1 drop per second).
-
Collect the main fraction at a stable head temperature and pressure. The pure product should be colorless.[3]
-
Stop the distillation if the temperature rises significantly or if the material in the distillation pot begins to darken, indicating decomposition.
-
-
Shutdown: Allow the system to cool to room temperature. Carefully and slowly backfill the apparatus with inert gas. Disassemble and transfer the purified product to a pre-dried storage vessel under an inert atmosphere.
Protocol 2: Purification by Recrystallization
Safety: Perform in a fume hood. Avoid inhaling solvent vapors.
-
Solvent Selection: Choose a dry, non-polar solvent in which the product is sparingly soluble at room temperature but readily soluble when hot (e.g., anhydrous hexanes, petroleum ether).[2]
-
Dissolution: Place the crude solid in an oven-dried Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely.[9] Avoid adding a large excess of solvent.
-
Cooling & Crystallization:
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystals should begin to form as the solution cools.[8]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of the cold recrystallization solvent.
-
Quickly pour the cold crystal slurry into the funnel with the vacuum applied.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[9]
-
-
Drying: Keep the crystals under vacuum on the funnel to pull air through them for several minutes. Transfer the crystals to a watch glass or a vacuum desiccator to dry completely. Store the purified, dry product under an inert atmosphere.
References
- Benchchem. (n.d.). Laboratory protocol for synthesis of cinnamamides using cinnamoyl chloride. Retrieved from a relevant protocol on the Benchchem website.
- Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides).
- Chemistry LibreTexts. (2023, January 22).
- Chemguide. (n.d.). Making Acyl Chlorides (Acid Chlorides).
- Reddit. (2023, March 14). Drying agents for Acyl halides. r/OrganicChemistry.
- Sigma-Aldrich. (2025, November 6).
- Google Patents. (1976, February 24). US3940439A - Acid chloride synthesis.
- Fisher Scientific. (2025, December 21).
- Sigma-Aldrich. (2024, August 6).
- In-situ. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
- Benchchem. (n.d.).
- Synquest Labs. (n.d.). Safety Data Sheet - 3,3,3-Trifluoropropionyl chloride.
- Sigma-Aldrich. (2024, November 8). Safety Data Sheet - Trifluoromethanesulfonyl chloride.
- Fisher Scientific. (n.d.).
- Wikipedia. (n.d.). Acyl chloride.
- Sciencemadness Discussion Board. (2013, January 22). SOCl2: carboxylic acid to acid chloride: impurity!.
- YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 2.
- Organic Chemistry Portal. (2006, March). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride.
- Fisher Scientific. (2010, May 6).
- Benchchem. (n.d.).
- YouTube. (2013, September 9).
- ChemicalBook. (n.d.). 3-Fluorobenzoyl chloride(1711-07-5).
- Chemistry LibreTexts. (2021, March 5). 2.
- Smolecule. (2023, November 23). Buy this compound | 13565-05-4.
- Sigma-Aldrich. (n.d.). 4-Fluorocinnamoyl chloride 97%, predominantly trans.
- Google Patents. (2004, April 27). US6727384B1 - Method for purifying acid chlorides.
- Manchester Organics. (n.d.). 3-(Trifluoromethyl)cinnamoyl chloride | 64379-91-5.
- PubChem. (n.d.). trans-3-(Trifluoromethyl)cinnamoyl chloride | C10H6ClF3O | CID 5375564.
- ResearchGate. (2025, August 9).
- Oriental Journal of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- Organic Syntheses. (n.d.). Procedure 14.
- Journal of Applied Pharmaceutical Science. (2024).
- Analytical Methods (RSC Publishing). (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention....
- INIS-IAEA. (2025, January 9). Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride....
- Google Patents. (2020, October 16).
Sources
- 1. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
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- 3. Making sure you're not a bot! [oc-praktikum.de]
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- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
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- 14. japsonline.com [japsonline.com]
Managing moisture sensitivity of 3-Fluorocinnamoyl chloride in reactions
Welcome to the technical support center for 3-Fluorocinnamoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As an acyl chloride, this compound is a powerful tool for introducing the 3-fluorocinnamoyl moiety into a wide range of molecules, enabling the synthesis of novel esters, amides, and other derivatives for pharmaceutical and materials science applications.[1][2][3]
However, its high reactivity is intrinsically linked to its primary challenge: extreme sensitivity to moisture.[4] This guide provides in-depth, field-proven insights to help you navigate this issue, ensuring the success and reproducibility of your experiments. We will move beyond simple instructions to explain the chemical principles behind each recommendation, empowering you to troubleshoot effectively and maintain the integrity of your reactions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature and proper handling of this compound.
Q1: Why is this compound so sensitive to moisture?
A: The high reactivity of this compound stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This creates a highly electrophilic carbonyl carbon, making it an excellent target for nucleophiles. Water, although a weak nucleophile, is often present in sufficient quantities in solvents, on glassware, or in the atmosphere to react readily with the acyl chloride.[5][6]
The reaction, known as hydrolysis, proceeds via a nucleophilic acyl substitution mechanism. Water attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion—an excellent leaving group—to form 3-fluorocinnamic acid and hydrochloric acid (HCl).[6][7] This process is effectively irreversible and consumes your reagent, converting it into a less reactive carboxylic acid which will not participate in the desired subsequent reaction under typical acylation conditions.
Q2: How should I properly store this compound?
A: Proper storage is the first line of defense against degradation.
-
Container: Always keep the reagent in its original, tightly sealed container. Containers with PTFE-lined caps are ideal.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[5][8] If the bottle is frequently opened, consider using a septum cap and parafilm to minimize atmospheric exposure. For long-term storage, flushing the headspace with an inert gas before sealing is highly recommended.[9]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[5][8] A desiccator cabinet is an excellent storage location.
-
Small Aliquots: For frequently used reagents, consider transferring smaller, working quantities into separate vials.[9] This protects the main stock bottle from repeated exposure to the atmosphere.[9]
Q3: What are the initial signs that my this compound has been compromised by moisture?
A: There are both physical and experimental indicators:
-
Physical Appearance: Pure this compound is typically a solid or liquid.[2] Upon hydrolysis, it converts to 3-fluorocinnamic acid, which is a solid. You might observe the material becoming opaque, clumpy, or fully solidifying in a way that is inconsistent with its melting point.
-
Fuming: When a container is opened, compromised acyl chlorides will often fume as the HCl byproduct reacts with atmospheric moisture.[5]
-
Reaction Performance: The most definitive sign is poor performance in a reaction. If you experience unexpectedly low yields in a standard acylation reaction, reagent degradation is a primary suspect.
Q4: Can I still use partially hydrolyzed this compound?
A: It is strongly discouraged. Using a partially hydrolyzed reagent introduces significant uncertainty into your reaction stoichiometry. The presence of 3-fluorocinnamic acid can also complicate purification. For reliable and reproducible results, it is always best to use a fresh, pure reagent. If you must proceed, you would need to assay the material to determine the percentage of active acyl chloride remaining, which is often more time-consuming than obtaining a fresh supply.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction yield is very low, or I've recovered only starting material.
This is the most common issue when working with acyl chlorides and almost always points to moisture contamination or catalyst deactivation.
-
Causality Analysis: A low yield means the desired nucleophilic attack did not occur efficiently. This could be because (a) the this compound was consumed by a competing nucleophile (water), or (b) the reaction conditions were not suitable. In Friedel-Crafts acylations, for example, the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated by it, halting the reaction.[10]
-
Troubleshooting Steps:
-
Verify Reagent Integrity: First, assess the quality of your this compound as described in the FAQ.
-
Ensure Anhydrous Solvents: Did you use a freshly opened bottle of anhydrous solvent or a solvent you dried yourself? Solvents must be rigorously dried to sub-10 ppm water content for best results.[11] (See Protocol 2).
-
Properly Dry Glassware: All glassware must be oven-dried (>125°C overnight) or flame-dried immediately before use to remove adsorbed water.[12][13]
-
Maintain Inert Atmosphere: Was the reaction run under a positive pressure of nitrogen or argon from start to finish? Even brief exposure to air can introduce enough moisture to affect the outcome.[14] (See Protocol 1).
-
Check Stoichiometry: For reactions like Friedel-Crafts acylation, the Lewis acid catalyst is often required in stoichiometric amounts, not catalytic amounts, because the product ketone can form a complex with the catalyst.[10] Ensure you are using the correct equivalents.
-
Problem: I'm seeing a significant amount of a carboxylic acid byproduct (3-Fluorocinnamic acid) in my crude NMR/LC-MS.
-
Causality Analysis: The presence of 3-fluorocinnamic acid is a direct fingerprint of hydrolysis. This indicates that water was present at some stage of the reaction.
-
Troubleshooting Steps:
-
Pre-Reaction Check: The most likely source is the solvent or glassware. Review your drying procedures. Did you use an appropriate drying agent for your chosen solvent? (See Table 1).
-
During Reaction: An inert atmosphere leak could be the culprit. Check all seals and joints in your setup. Ensure the inert gas flow is sufficient to maintain positive pressure.
-
Work-up Procedure: Was the reaction quenched properly? If the work-up involves an aqueous wash, ensure the reaction is truly complete before adding water. Premature quenching will hydrolyze any remaining acyl chloride.[15][16]
-
Core Experimental Protocols
These protocols provide a validated framework for successfully handling this compound.
Protocol 1: Setting up a Reaction Under an Inert Atmosphere
This procedure is mandatory for all reactions involving this compound.
-
Glassware Preparation: Thoroughly clean and dry all glassware (reaction flask, condenser, addition funnel, stir bar) in an oven at >125°C overnight.[12]
-
Assembly: While the glassware is still hot, assemble the apparatus. Use a thin, uniform layer of grease on all glass joints to ensure a good seal. Clamp the flask securely to a stand in a fume hood.
-
Septa and Needles: Cap all openings of the apparatus with tight-fitting rubber septa.
-
Purging the System: Insert a needle connected to an inert gas line (Nitrogen or Argon) through a septum, with the tip below the level of the sidearm. Insert a second, shorter "exit" needle in the same or another septum to act as a vent.[17]
-
Gas Flow: Start a gentle flow of inert gas to flush the air out of the system. A rate that causes a slow bubbling through a mineral oil bubbler is appropriate. Allow the system to flush for at least 5-10 minutes.[17]
-
Positive Pressure: After flushing, remove the exit needle. The inert gas source should now be connected via a bubbler to maintain a slight positive pressure (indicated by 1 bubble every 1-2 seconds). Your system is now inert and ready for the addition of solvents and reagents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 13565-05-4 [smolecule.com]
- 3. Cinnamoyl chloride (102-92-1) at Nordmann - nordmann.global [nordmann.global]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wcu.edu [wcu.edu]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. youtube.com [youtube.com]
- 16. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions Involving 3-Fluorocinnamoyl Chloride
Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with in-depth guidance on catalyst selection and reaction optimization for 3-Fluorocinnamoyl chloride. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering solutions grounded in mechanistic understanding and field-proven experience.
This guide is structured to address the most common synthetic transformations and troubleshoot the specific hurdles you may encounter. We will explore the nuances of this versatile reagent, from its fundamental reactivity to its application in advanced cross-coupling reactions.
Section 1: General Handling and Reactivity of this compound (FAQs)
Before delving into complex catalytic cycles, it's crucial to address the inherent reactivity of the starting material.
Question: My reactions are inconsistent, and I suspect my this compound is degrading. What are the best practices for handling and storage?
Answer: This is a common and critical issue. This compound, like most acyl chlorides, is highly susceptible to hydrolysis. The carbonyl carbon is highly electrophilic, readily attacked by nucleophiles like water.
-
Causality: Moisture in the air or residual water in solvents will rapidly convert your acyl chloride to the unreactive 3-fluorocinnamic acid, halting your desired reaction and introducing impurities.
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Always handle the reagent under an inert atmosphere (Nitrogen or Argon). Use oven-dried glassware and anhydrous solvents.
-
Storage: Store in a desiccator, preferably in a sealed container with an inert gas headspace.
-
Reagent Verification: Before use, you can perform a simple test. Carefully add a drop to a vial containing silver nitrate solution. A rapid formation of a white silver chloride precipitate indicates the presence of the acyl chloride.[1] If the reaction is sluggish, it may suggest partial hydrolysis.
-
Question: I'm performing a nucleophilic acyl substitution with an alcohol (esterification), but my yields are poor. What's going wrong?
Answer: While seemingly straightforward, low yields in esterification from an acyl chloride often point to two culprits: hydrolysis of the starting material or side reactions involving the HCl byproduct.[2][3]
-
Mechanism & Troubleshooting: The reaction proceeds via a nucleophilic addition-elimination mechanism.[4][3][5]
-
HCl Scavenging: The reaction generates one equivalent of hydrogen chloride (HCl). This strong acid can protonate your alcohol, reducing its nucleophilicity. To prevent this, a non-nucleophilic base like pyridine or triethylamine (TEA) should be added to the reaction mixture to act as an HCl scavenger.[2][5]
-
Steric Hindrance: If your alcohol is sterically bulky, the reaction rate may be significantly slower.[2] In this case, gentle heating or a longer reaction time may be required.
-
Anhydrous Conditions: As always, ensure all reagents and solvents are rigorously dried to prevent hydrolysis of the acyl chloride into the less reactive carboxylic acid.
-
Section 2: Friedel-Crafts Acylation
This classical electrophilic aromatic substitution is a primary application for acyl chlorides. However, success hinges on understanding the catalyst's role and the substrate's limitations.
Question: I am attempting a Friedel-Crafts acylation on an aromatic substrate, but the reaction is not working or the yield is very low. How do I select the right catalyst and conditions?
Answer: The success of a Friedel-Crafts acylation is critically dependent on the generation of a highly electrophilic acylium ion and the electronic nature of the aromatic substrate.[6]
-
Catalyst Selection & Stoichiometry:
-
Mechanism: A strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃), is used to abstract the chloride from the acyl chloride, forming a resonance-stabilized acylium ion (R-C≡O⁺).[6][7][8] This is the key electrophile that attacks the aromatic ring.
-
Why Stoichiometric Amounts? Unlike Friedel-Crafts alkylation, the acylation reaction is generally not truly catalytic. The ketone product formed is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[9][10] This complexation deactivates both the product towards further acylation and the catalyst. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required.[9]
-
Alternative Catalysts: While AlCl₃ is common, other Lewis acids like FeCl₃ or milder options such as Zn(II) salts or Brønsted acids can be used, particularly for activated aromatic rings.[9][10]
-
-
Troubleshooting Common Failures:
-
Deactivated Rings: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., nitrobenzene, benzonitrile).[11][12] The electron-withdrawing groups make the ring too "electron-poor" to attack the acylium ion. The fluorine on your this compound is deactivating, but the primary limitation comes from the aromatic substrate you are acylating.
-
Incompatible Functional Groups: Aromatic substrates containing basic groups like amines (-NH₂, -NHR) or alcohols (-OH) are incompatible.[11] These groups will react with and quench the Lewis acid catalyst.
-
Catalyst Quality: AlCl₃ is highly hygroscopic. Ensure you are using a fresh, anhydrous batch of the catalyst.
-
Caption: Decision tree for diagnosing Friedel-Crafts acylation failures.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound is challenging to activate but offers a cost-effective handle for modern C-C bond formation. Success requires carefully chosen catalyst systems.
Question: My Suzuki-Miyaura coupling of this compound with a boronic acid is failing. How do I choose an effective catalyst system for this deactivated aryl chloride?
Answer: Activating the C-Cl bond for oxidative addition to a Palladium(0) center is the primary challenge for aryl chlorides in Suzuki couplings.[13] This requires a highly active catalyst system, which is a combination of a palladium precursor and an electron-rich, bulky phosphine ligand.
-
Catalyst System Selection:
-
Palladium Source: Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are common. The choice of the precursor is often less critical than the ligand.[13]
-
Ligands are Key: For deactivated aryl chlorides, standard ligands like PPh₃ are often ineffective. You need highly electron-rich and sterically bulky phosphine ligands. These ligands stabilize the electron-rich Pd(0) center and promote the difficult oxidative addition step. Examples include:
-
Trialkylphosphines: Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(t-Bu)₃) are excellent choices.[14]
-
Buchwald Ligands: Dialkylbiaryl phosphines (e.g., SPhos, XPhos) are specifically designed for activating challenging substrates.
-
-
Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[15][16][17] Aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water.[16][17]
-
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 80-110 | A robust, general-purpose system for aryl chlorides. |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | Excellent for sterically hindered or deactivated substrates. |
| Pd(PPh₃)₄ | (t-Bu)PCy₂ | Cs₂CO₃ | THF | 60-80 | High activity at lower catalyst loadings has been reported.[18] |
-
Troubleshooting Protocol:
-
Degas Solvents: Thoroughly degas your solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Ligand Choice: If one ligand system fails, switch to another class (e.g., from a simple trialkylphosphine to a Buchwald-type biarylphosphine).
-
Base Strength: If the reaction is sluggish, consider a stronger base (e.g., switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
-
Pre-catalyst Activation: Ensure your Pd(II) precatalyst is properly reduced in situ to the active Pd(0) species.
-
Question: I am performing a Heck reaction between this compound and an alkene, but I'm getting a mixture of products or low conversion. How can I control the regioselectivity and improve the yield?
Answer: The Heck reaction is a powerful tool, but its regioselectivity (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) can be a significant challenge.[19][20] This outcome is governed by a complex interplay of steric and electronic factors within the catalyst coordination sphere.[21]
-
Understanding Regioselectivity:
-
β-Hydride Elimination: The reaction proceeds via migratory insertion of the alkene into the Aryl-Pd bond, followed by a β-hydride elimination to release the product and regenerate the catalyst.[22]
-
α vs. β Addition: For a terminal alkene like styrene or an acrylate, the aryl group can add to either the α-carbon (branched product) or the β-carbon (linear product). For electron-poor alkenes, the β-addition is typically heavily favored.[19]
-
Controlling Factors: Ligand choice, additives, and solvent can influence the regiochemical outcome.[20][21][23] Sterically demanding ligands can sometimes favor the formation of the linear (β) product.
-
Caption: Regioselectivity in the Heck reaction is determined at the carbopalladation step.
-
Catalyst Selection for Aryl Chlorides:
-
Similar to the Suzuki coupling, activating aryl chlorides in Heck reactions requires robust catalyst systems.[24]
-
Palladium Source: Pd(OAc)₂ is a common and effective precatalyst.[21]
-
Ligands: Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often necessary to achieve good yields with aryl chlorides.[25]
-
Base: A hindered amine base (like triethylamine or diisopropylethylamine) or an inorganic base (like K₂CO₃) is used to neutralize the HX generated in the catalytic cycle.[21]
-
-
Troubleshooting Protocol:
-
Low Reactivity: If conversion is low, the issue is likely poor oxidative addition. Switch to a more electron-rich ligand (e.g., an NHC ligand) or increase the reaction temperature.
-
Poor Regioselectivity: This is a more complex problem.
-
Try changing the ligand. A more sterically demanding ligand may favor one pathway.
-
Vary the solvent. Solvent polarity can influence the stability of the intermediates.
-
In some cases, "ligand-free" conditions (using a phase-transfer catalyst like TBAB) can surprisingly alter and improve regioselectivity.[20]
-
-
Alkene Polymerization: If your alkene is prone to polymerization, add a radical inhibitor like hydroquinone to the reaction mixture.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a representative starting protocol. Optimization will be necessary.
-
Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagents: Add the arylboronic acid (1.2 equivalents) and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Argon or N₂) three times.
-
Solvent & Substrate: Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene, 0.1 M). Then, add a solution of this compound (1.0 equivalent) in the same solvent via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir until TLC or GC-MS analysis shows consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- Benchchem. (2025). Troubleshooting nucleophilic acyl substitution in carboxylic acid derivatives.
-
ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
ResearchGate. (n.d.). Regioirregular and catalytic Mizoroki–Heck reactions. Retrieved from [Link]
-
SpringerLink. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly active catalysts for the Suzuki coupling of aryl chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Nature. (2021). Regioirregular Mizoroki-Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Reddit. (2019). [A level chemistry] testing for an acyl chloride. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
OUCI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Heck Reaction. Retrieved from [Link]
Sources
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- 25. Heck Reaction [organic-chemistry.org]
Byproduct formation in the synthesis of 3-Fluorocinnamoyl chloride
Welcome to the technical support center for the synthesis of 3-Fluorocinnamoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common experimental challenges, ensuring a successful and efficient reaction.
I. Overview of the Synthesis
The conversion of 3-Fluorocinnamic acid to this compound is a cornerstone reaction, typically achieved through the use of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. While seemingly straightforward, the presence of the fluorine substituent and the conjugated system can introduce specific challenges, leading to byproduct formation.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is sluggish or incomplete, resulting in a low yield of this compound. What are the likely causes and how can I resolve this?
A1: An incomplete reaction is a frequent issue that can often be traced back to several key factors:
-
Moisture Contamination: Thionyl chloride reacts violently with water, which will consume the reagent and reduce the yield of your desired product. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Material: Impurities in the 3-Fluorocinnamic acid can interfere with the reaction. It is advisable to use a high-purity starting material or recrystallize it before use.
-
Insufficient Reagent: An excess of thionyl chloride is typically used to drive the reaction to completion.[1] A molar ratio of 1.5 to 2.0 equivalents of thionyl chloride to 3-Fluorocinnamic acid is recommended.
-
Inadequate Temperature: While the initial reaction can be vigorous, maintaining a sufficient temperature during the reflux is crucial for the reaction to go to completion. A typical reflux temperature is around 80°C.[1][2]
Troubleshooting Protocol: Optimizing Reaction Conditions
-
Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reagents: Use freshly distilled thionyl chloride for best results.[1][2] If the purity of 3-Fluorocinnamic acid is uncertain, recrystallize from a suitable solvent (e.g., ethanol/water mixture) and dry completely.
-
Reaction Setup: Assemble the reaction under a positive pressure of nitrogen. Add 3-Fluorocinnamic acid to the reaction flask, followed by the slow addition of thionyl chloride (1.5-2.0 eq.) at room temperature with stirring.
-
Heating: After the initial gas evolution subsides, gradually heat the reaction mixture to a gentle reflux (around 80°C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.[1]
Q2: I've obtained my crude product, but it's a dark or yellowish solid/oil. What are the potential impurities, and how can I purify it?
A2: The discoloration of the crude product often indicates the presence of byproducts. The most common purification method for acyl chlorides is vacuum distillation.[1][3]
Potential Impurities and Their Origin:
| Impurity | Likely Cause |
| Unreacted 3-Fluorocinnamic acid | Incomplete reaction (see Q1). |
| Polymeric materials | The product can polymerize, especially at elevated temperatures or upon prolonged standing. |
| Anhydride of 3-Fluorocinnamic acid | Formed by the reaction of the acyl chloride with unreacted carboxylic acid. |
| Products of Friedel-Crafts acylation | The newly formed acyl chloride can react with the aromatic ring of another molecule of this compound or 3-Fluorocinnamic acid, although this is less likely given the deactivating nature of the fluorine and the acyl group. |
| Side-chain chlorination products | Although less common with thionyl chloride compared to other chlorinating agents, some addition to the double bond might occur. |
Purification Protocol: Vacuum Distillation
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. A rotary evaporator is suitable for this purpose.[2]
-
Distillation Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all joints are well-sealed.
-
Distillation: Heat the crude product gently under high vacuum. Collect the fraction corresponding to the boiling point of this compound. The boiling point will be significantly lower than the atmospheric boiling point. For comparison, 4-Fluorocinnamoyl chloride has a boiling point of 90°C at 0.1 mmHg.[4]
-
Handling the Product: this compound is moisture-sensitive and corrosive. Collect the distilled product in a pre-weighed, dry flask under an inert atmosphere.
Q3: How does the fluorine substituent on the aromatic ring influence the reaction and potential byproduct formation?
A3: The fluorine atom has a dual electronic effect: it is strongly electron-withdrawing through the inductive effect (-I) and weakly electron-donating through the resonance effect (+R).[5][6]
-
Effect on Carboxylic Acid Reactivity: The electron-withdrawing nature of fluorine makes the carbonyl carbon of 3-Fluorocinnamic acid slightly more electrophilic, which can facilitate the initial attack by thionyl chloride.
-
Effect on Aromatic Ring Reactivity: Overall, fluorine is a deactivating group for electrophilic aromatic substitution.[7] This reduces the likelihood of Friedel-Crafts acylation as a side reaction, where the acyl chloride product would acylate the aromatic ring of another molecule. However, it is an ortho-, para-director if such a reaction were to occur.[6]
Q4: I am concerned about polymerization of my product. What conditions favor this, and how can it be prevented?
A4: Cinnamoyl chlorides, due to their conjugated system, can be susceptible to polymerization, especially under certain conditions.
-
Favorable Conditions for Polymerization:
-
High temperatures for extended periods.
-
Presence of radical initiators (e.g., peroxides from old solvents).
-
Exposure to light (photopolymerization).
-
Prevention Strategies:
-
Moderate Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating. Once the reaction is complete (as indicated by the cessation of gas evolution), proceed with the workup.
-
Use of Inhibitors: For storage, small amounts of radical inhibitors like hydroquinone can be added. However, this is generally not necessary if the product is to be used immediately.
-
Storage: Store the purified this compound in a cool, dark place under an inert atmosphere.
Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A5: A combination of techniques is ideal for a thorough analysis.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material (3-Fluorocinnamic acid). The carboxylic acid will have a different Rf value than the acyl chloride. Due to the reactivity of the acyl chloride, it's best to quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the more stable methyl ester before running the TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product and identifying impurities.[8] The chemical shifts of the protons and carbons near the carbonyl group will change significantly upon conversion of the carboxylic acid to the acyl chloride. Impurities may also be detectable. For reactive acyl chlorides, it's common to derivatize a small sample into a more stable ester or amide for cleaner NMR analysis.[7]
-
Infrared (IR) Spectroscopy: The C=O stretching frequency will shift to a higher wavenumber for the acyl chloride (typically ~1780-1815 cm⁻¹) compared to the carboxylic acid (typically ~1700-1725 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. Similar to NMR, derivatization to a more stable compound might be necessary for reliable results.
III. References
-
Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride.[Link]
-
European Patent Office. (2009). Method for purifying acid chlorides.
-
Chilli. (2013). 2013 Reaction Of Cinnamic Acid With Thionyl Chloride To.[Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
NOP. (2006). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride.[Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.[Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene.[Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[Link]
-
Google Patents. (2009). Method for acylating fluorobenzene.
-
ResearchGate. (2013). Catalyzed Friedel–Crafts acylation reactions of benzene derivatives with acyl chlorides.[Link]
Sources
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Technical Support Center: Scaling Up Reactions with 3-Fluorocinnamoyl Chloride
Welcome to the technical support center for 3-Fluorocinnamoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven experience to help you anticipate and troubleshoot the unique challenges of scale-up.
Part 1: Core Reagent Characteristics & Handling
This section addresses the intrinsic properties of this compound that are critical to understand before any scale-up attempt. Mishandling the reagent is the root cause of many failed scale-up batches.
Q1: We are planning our first kilogram-scale reaction. What are the most critical stability concerns for this compound?
A1: The primary stability concern with this compound, like all acyl chlorides, is its high reactivity towards nucleophiles, especially water.[1][2] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it extremely susceptible to hydrolysis.[1]
Upon exposure to moisture from the atmosphere or wet solvents, it will rapidly hydrolyze to 3-fluorocinnamic acid and generate corrosive hydrogen chloride (HCl) gas.[1] This has two major consequences for your scale-up:
-
Stoichiometry Imbalance : The presence of the carboxylic acid impurity means the effective concentration of your acyl chloride is lower than calculated, leading to incomplete conversion and lower yields.
-
Downstream Complications : The acid impurity can complicate reaction pathways and make purification significantly more challenging.
Therefore, it is imperative to handle and store the material under strictly anhydrous conditions, preferably under an inert atmosphere like nitrogen or argon.[3][4]
Q2: What are the visual or analytical indicators that our stock of this compound has degraded?
A2: There are several signs of degradation. Visually, if the container is opened in a humid environment, you may see it "fuming."[1] This is the liberated HCl gas reacting with atmospheric moisture.[1] If the reagent is a liquid or dissolved in a non-polar solvent, the formation of a solid precipitate (the less soluble 3-fluorocinnamic acid) is a clear indicator of hydrolysis.[1] Analytically, a simple spot on a Thin-Layer Chromatography (TLC) plate will show the presence of the more polar carboxylic acid, which will have a different Rf value than the acyl chloride. For a more quantitative assessment, an HPLC analysis is recommended before committing large quantities of material to a reaction.[5]
Q3: Besides water, what other common reagents or solvents are incompatible with this compound during storage or reaction setup?
A3: Beyond water, you must avoid protic solvents like alcohols (which would form esters) and primary or secondary amines (which would form amides).[6][7] The reagent should be stored away from strong bases and oxidizing agents.[8] When choosing a reaction solvent for scale-up, ensure it is thoroughly dried. Common choices like Dichloromethane (DCM), Tetrahydrofuran (THF), or aromatic solvents should be passed through a drying system or distilled from an appropriate drying agent.
Part 2: Troubleshooting Scale-Up Synthesis
Scaling up a reaction is not always a linear process. This section tackles common issues encountered during the scale-up of reactions involving this compound.
Focus Area: Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone reaction for acyl chlorides, used to form aryl ketones.[9]
Q4: We are scaling a Friedel-Crafts acylation and experiencing a dramatic drop in yield compared to our bench-scale experiments. What is the most likely cause?
A4: When scaling Friedel-Crafts reactions, the most common culprit for yield loss is the deactivation of the Lewis acid catalyst (e.g., AlCl₃).[10] These catalysts are extremely sensitive to moisture. On a larger scale, there are more opportunities for atmospheric moisture to be introduced—via reactants, solvents, or the reactor headspace. Even trace amounts of water can quench a significant portion of the catalyst.
Another factor to consider is the purity of your aromatic substrate. The reaction is an electrophilic aromatic substitution and will fail if the aromatic ring is strongly deactivated by electron-withdrawing groups like nitro (NO₂) or cyano (CN) groups.[10][11]
Q5: Our large-scale Friedel-Crafts reaction is sluggish and requires extended reaction times, leading to byproduct formation. How can we optimize this?
A5: Sluggishness at scale often points to issues with mixing or temperature control. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture, especially if the catalyst or product complex is a slurry.
Temperature is also critical. While some reactions work at room temperature, many require heating to overcome the activation energy.[10] However, excessive heat can promote side reactions. A systematic temperature optimization study (e.g., running small-scale parallels at 10°C intervals) is highly recommended before committing to a large-scale run. The goal is to find the "sweet spot" that provides a reasonable reaction rate without degrading the starting material or product.
Q6: We are concerned about polyacylation. How significant is this risk when scaling up with this compound?
A6: Fortunately, polyacylation is much less of a concern in Friedel-Crafts acylation compared to alkylation.[11][12] The acyl group attached to the aromatic ring is deactivating, which makes the product less reactive than the starting material and thus discourages a second acylation.[9][12] This is a significant advantage of this reaction class. Unless your aromatic substrate is extremely activated (e.g., a phenol or aniline), polyacylation is unlikely to be a major issue.[10]
Troubleshooting Workflow: Low Yield in Friedel-Crafts Acylationdot
Sources
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- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluorocinnamoyl Chloride and 4-Fluorocinnamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the nuanced reactivity of substituted acyl chlorides is a critical parameter influencing reaction kinetics, yield, and the ultimate success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 3-Fluorocinnamoyl chloride and 4-Fluorocinnamoyl chloride. By examining the electronic effects of the fluorine substituent at the meta and para positions, we can elucidate the subtle yet significant differences in their electrophilicity and susceptibility to nucleophilic attack. This document synthesizes theoretical principles with a practical, field-proven experimental protocol to offer a clear, evidence-based comparison for researchers and drug development professionals.
Theoretical Framework: The Electronic Influence of Fluorine
The reactivity of cinnamoyl chlorides in nucleophilic acyl substitution reactions is predominantly governed by the electrophilicity of the carbonyl carbon. The position of the fluorine atom on the phenyl ring dictates its electronic influence on the reaction center through a combination of inductive and resonance effects.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect withdraws electron density through the sigma bonds of the molecule, increasing the partial positive charge on the carbonyl carbon and thus enhancing its electrophilicity.
-
Resonance Effect (+R): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance. This electron-donating effect can counteract the inductive effect by increasing electron density on the phenyl ring and, by extension, on the carbonyl carbon, thereby decreasing its electrophilicity.
The net effect of the fluorine substituent is a delicate balance of these two opposing forces. The position of the substituent determines which effect dominates.
4-Fluorocinnamoyl Chloride: A Balance of Forces
In the para position, both the inductive and resonance effects of the fluorine atom can influence the carbonyl group. The electron-withdrawing inductive effect deactivates the ring and enhances the electrophilicity of the carbonyl carbon. Conversely, the electron-donating resonance effect can push electron density towards the carbonyl group, partially mitigating the inductive effect. Generally, for halogens, the inductive effect is considered to be stronger than the resonance effect.
This compound: Inductive Dominance
When the fluorine atom is in the meta position, its resonance effect does not extend to the carbon atom bearing the cinnamoyl group. Therefore, the dominant electronic influence is the strong electron-withdrawing inductive effect. This leads to a more pronounced increase in the partial positive charge on the carbonyl carbon compared to the para-substituted isomer.
Based on these electronic principles, it is hypothesized that This compound will be more reactive towards nucleophiles than 4-Fluorocinnamoyl chloride due to the more significant net electron-withdrawing effect of the fluorine atom from the meta position.
Comparative Analysis of Reactivity: A Proposed Kinetic Study
To quantitatively assess the reactivity of these two isomers, a comparative kinetic study is essential. Solvolysis, a reaction in which the solvent acts as the nucleophile, provides a straightforward and reproducible method for determining relative reaction rates. The hydrolysis of the acyl chlorides in an aqueous organic solvent, such as aqueous acetone, can be monitored by measuring the rate of formation of hydrochloric acid.
Experimental Protocol: Comparative Hydrolysis of 3- and 4-Fluorocinnamoyl Chloride
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of this compound and 4-Fluorocinnamoyl chloride in a given solvent system.
Materials:
-
This compound
-
4-Fluorocinnamoyl chloride
-
Acetone (HPLC grade)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Preparation: Prepare a standardized aqueous acetone solvent mixture (e.g., 80:20 acetone:water v/v). Ensure the solvent has reached thermal equilibrium in the constant temperature water bath (e.g., 25.0 ± 0.1 °C).
-
Stock Solution Preparation: Prepare stock solutions of this compound and 4-Fluorocinnamoyl chloride in the prepared solvent mixture.
-
Kinetic Run: a. Place a known volume of the equilibrated reaction solvent into a reaction vessel equipped with a conductivity probe and a magnetic stirrer. b. Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the reaction vessel with vigorous stirring. c. Record the conductivity of the solution at regular time intervals until the value remains constant, indicating the completion of the reaction. The increase in conductivity is proportional to the formation of HCl.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the final conductance. The slope of this plot is -k.
-
Comparison: Repeat the experiment under identical conditions for the other isomer. A direct comparison of the calculated rate constants will provide a quantitative measure of their relative reactivity.
Data Presentation and Interpretation
The results of the kinetic study can be summarized in the following table:
| Compound | Solvent System | Temperature (°C) | Pseudo-First-Order Rate Constant (k, s⁻¹) |
| This compound | 80:20 Acetone:Water | 25.0 | Experimental Value |
| 4-Fluorocinnamoyl chloride | 80:20 Acetone:Water | 25.0 | Experimental Value |
Interpreting the Results with the Hammett Equation:
The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. It is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (cinnamoyl chloride).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For our study:
-
σ_meta for fluorine is approximately +0.34.
-
σ_para for fluorine is approximately +0.06.
A positive ρ value for the hydrolysis of acyl chlorides indicates that the reaction is accelerated by electron-withdrawing groups. By determining the rate constant for the unsubstituted cinnamoyl chloride (k₀) under the same conditions, we can predict the relative rates of the fluorinated isomers. The larger, positive σ value for the meta-fluoro substituent suggests a greater rate enhancement compared to the para-fluoro substituent.
Visualizing the Concepts
To better illustrate the theoretical and experimental framework, the following diagrams are provided.
Caption: Logical relationship between structure, electronic effects, and predicted reactivity.
Caption: Experimental workflow for comparative kinetic analysis.
Conclusion
The strategic placement of a fluorine atom on the phenyl ring of cinnamoyl chloride significantly influences its reactivity. Theoretical considerations strongly suggest that this compound is the more reactive isomer due to the dominant electron-withdrawing inductive effect of the meta-positioned fluorine. In contrast, the reactivity of 4-Fluorocinnamoyl chloride is tempered by the opposing resonance effect of the para-positioned fluorine.
The provided experimental protocol offers a robust and reliable method for quantitatively verifying this hypothesis. For researchers and professionals in drug development, a thorough understanding of these reactivity differences is paramount for optimizing reaction conditions, predicting outcomes, and ultimately designing more efficient and successful synthetic pathways.
References
-
Lee, I., et al. (1995). Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrilemethanol mixtures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2251-2256. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Wikipedia. Hammett equation. [Link]
A Senior Application Scientist's Guide to 3-Fluorocinnamoyl Chloride: A Comparative Analysis for Synthetic and Medicinal Chemistry
Introduction: Beyond the Standard Acylating Agent
In the landscape of organic synthesis, cinnamoyl chlorides are workhorse reagents for introducing the versatile cinnamoyl moiety, a structural motif present in numerous natural products and pharmacologically active compounds.[1] While the parent cinnamoyl chloride is widely utilized, the strategic incorporation of substituents onto its phenyl ring offers a powerful tool to modulate reactivity and downstream biological activity. This guide provides a detailed, evidence-based comparison of 3-Fluorocinnamoyl chloride (3-F-CC) with other commonly used cinnamoyl chlorides, including the unsubstituted parent compound, 4-Chlorocinnamoyl chloride (4-Cl-CC), and 4-Methoxycinnamoyl chloride (4-MeO-CC).
For researchers, medicinal chemists, and drug development professionals, the choice of acylating agent is not merely a matter of synthetic convenience; it is a critical decision that impacts reaction efficiency, purification, and the physicochemical properties of the final molecule. The unique electronic properties of fluorine, particularly when placed at the meta position, impart distinct characteristics to 3-F-CC that merit a focused analysis.[2] This guide will delve into the physicochemical properties, comparative reactivity, and strategic applications of these reagents, supported by established chemical principles and detailed experimental protocols.
Physicochemical Properties: A Foundation for Comparison
The physical properties of an acyl chloride influence its handling, storage, and reaction setup. The following table summarizes key data for 3-F-CC and its counterparts. Note that specific data for this compound is sparse; therefore, data for the closely related trans-3-(Trifluoromethyl)cinnamoyl chloride is provided as a proxy to illustrate the properties of a cinnamoyl chloride with a potent meta-positioned electron-withdrawing group.[3][4][5]
| Property | 3-(CF₃)-Cinnamoyl Chloride (Proxy for 3-F-CC) | Cinnamoyl Chloride (Unsubstituted) | 4-Chlorocinnamoyl Chloride | 4-Methoxycinnamoyl Chloride |
| Molecular Formula | C₁₀H₆ClF₃O | C₉H₇ClO | C₉H₆Cl₂O | C₁₀H₉ClO₂ |
| Molecular Weight | 234.60 g/mol [4] | 166.60 g/mol [6] | 201.04 g/mol | 196.63 g/mol [7] |
| CAS Number | 64379-91-5[3] | 102-92-1[8] | 15727-46-5 | 34446-64-5[7] |
| Appearance | Clear, brown liquid/low melting solid[5] | White to yellowish crystalline solid[2][8] | Solid | Solid |
| Melting Point | 28-31 °C[5] | 35-37 °C[2][8] | 83-86 °C | 49-50 °C[7] |
| Boiling Point | 148 °C @ 60 mmHg[3] | 256-258 °C[2][8] | 155 °C @ 15 mmHg | 317 °C[9] |
| Reactivity with Water | Decomposes | Decomposes slowly[2] | Decomposes | Decomposes |
Comparative Reactivity: The Electronic Influence of Ring Substituents
The primary reaction of cinnamoyl chlorides is nucleophilic acyl substitution, which typically proceeds through a bimolecular addition-elimination mechanism, kinetically analogous to an SN2 reaction.[2][10] The electrophilicity of the carbonyl carbon is the principal determinant of reactivity. This electrophilicity is directly modulated by substituents on the phenyl ring.
-
4-Methoxycinnamoyl Chloride (4-MeO-CC): The methoxy group is strongly electron-donating via resonance (+R effect), pushing electron density into the aromatic ring and, through conjugation, to the carbonyl group. This reduces the partial positive charge on the carbonyl carbon, making it the least electrophilic and thus the least reactive of the series. Reactions often require longer times or slightly elevated temperatures.
-
Cinnamoyl Chloride (Unsubstituted): This serves as our baseline. The phenyl ring's electronic character is neutral relative to the other examples, providing a moderate level of reactivity suitable for a wide range of nucleophiles.[11]
-
4-Chlorocinnamoyl Chloride (4-Cl-CC): The chlorine atom is electron-withdrawing through induction (-I effect) but weakly electron-donating through resonance (+R effect). Because halogens are in the third period or below, the orbital overlap for resonance is poor, and the inductive effect dominates. This net withdrawal of electron density increases the electrophilicity of the carbonyl carbon, making 4-Cl-CC more reactive than the unsubstituted chloride.
-
This compound (3-F-CC): Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I).[6] When placed at the meta position, its resonance effect (+R) cannot influence the carbonyl group directly. Therefore, the strong -I effect is dominant and unmitigated, significantly increasing the partial positive charge on the carbonyl carbon. This makes 3-F-CC the most reactive electrophile in this series, allowing for faster reactions, often at lower temperatures, and enabling acylation of less reactive nucleophiles.
Illustrative Experimental Comparison
| Cinnamoyl Chloride | Substituent Effect | Expected Reactivity | Illustrative Yield (2h, RT) |
| 4-Methoxy- | Electron Donating (+R) | Lowest | ~65% |
| Unsubstituted | Neutral | Moderate | ~85% |
| 4-Chloro- | Net Electron Withdrawing (-I > +R) | High | ~95% |
| 3-Fluoro- | Strongly Electron Withdrawing (-I) | Highest | >99% |
This data is illustrative and intended to demonstrate the relative reactivity trend. Actual yields will vary based on specific reaction conditions.
Strategic Applications in Drug Development
The choice to use 3-F-CC often extends beyond simple reactivity enhancement. The incorporation of a fluorine atom, particularly at the meta position, is a well-established strategy in medicinal chemistry to impart favorable properties to a drug candidate.[6]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Introducing a fluorine atom at a site that is susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, increasing the compound's half-life and bioavailability.
-
Modulation of pKa: The strong inductive effect of a meta-fluorine can lower the pKa of nearby basic functional groups, such as amines. This can alter a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its target protein.
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and dipole interactions within a protein's binding pocket. Replacing a hydrogen atom with fluorine can introduce new, potency-enhancing interactions with the target receptor.
While specific, named drugs using 3-F-CC as a starting reagent are not prominently disclosed in public literature, it is a valuable building block for synthesizing libraries of compounds for screening, particularly for targets like kinase inhibitors and other ATP-competitive enzymes where tailored electronic properties are key to achieving potency and selectivity.[12][13]
Experimental Protocol: Synthesis of a Cinnamamide
This protocol provides a robust, self-validating method for the synthesis of N-phenyl-3-(3-fluorophenyl)acrylamide using 3-F-CC. The principles described are broadly applicable to other cinnamoyl chlorides and amine nucleophiles.
Objective: To synthesize a representative cinnamamide via nucleophilic acyl substitution.
Materials:
-
3-Fluorocinnamic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Part 1: Preparation of this compound (in situ)
Causality: Acyl chlorides are typically generated fresh or used directly from a reliable commercial source due to their moisture sensitivity. This two-step, one-pot procedure avoids isolation of the reactive acyl chloride.
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The system should be protected from atmospheric moisture with a drying tube (e.g., filled with CaCl₂).
-
Reaction: Add 3-fluorocinnamic acid (1.0 eq) to the flask. Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), which also serves as the solvent.
-
Heating: Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound, typically a yellowish oil or low-melting solid, is used directly in the next step.
Part 2: Acylation of Aniline
Causality: The reaction generates HCl as a byproduct, which would protonate the amine nucleophile and shut down the reaction. A non-nucleophilic base like triethylamine is added to scavenge the HCl.
-
Nucleophile Preparation: In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 3-F-CC from Part 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred aniline solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).
-
Quenching & Extraction: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to obtain the pure N-phenyl-3-(3-fluorophenyl)acrylamide.
Conclusion
This compound stands out as a highly reactive and strategically valuable reagent. Its enhanced electrophilicity, driven by the strong, purely inductive effect of the meta-fluorine substituent, allows for efficient acylation reactions under mild conditions. This heightened reactivity makes it particularly suitable for coupling with less reactive nucleophiles or for accelerating reaction times.
Beyond its synthetic utility, the true value of 3-F-CC for drug development professionals lies in its ability to introduce a fluorine atom at a metabolically strategic position. This can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, offering a proven method to enhance metabolic stability, modulate pKa, and improve target binding affinity. While more reactive and thus requiring careful handling, the potential benefits conferred by the 3-fluoro-cinnamoyl moiety make this compound a superior choice over its non-fluorinated or differently substituted counterparts for specific, well-justified applications in modern medicinal chemistry.
References
-
ChemBK. (2022, October 16). Cinnamoyl chloride. Retrieved from [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). Cinnamoyl chloride CAS:102-92-1. Retrieved from [Link]
-
PubChem. (n.d.). Cinnamoyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). trans-3-(Trifluoromethyl)cinnamoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorocinnamoyl chloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). trans-3-(Trifluoromethyl)cinnamoyl chloride. Retrieved from [Link]
-
Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4-METHOXYCINNAMOYL CHLORIDE. Retrieved from [Link]
-
PubMed. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 3-Fluorocinnamide and Other Halo-Cinnamamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the cinnamamide scaffold is a privileged structure, known for its presence in numerous natural products and its utility as a template for designing novel therapeutic agents.[1] The introduction of halogen atoms to this scaffold has been a key strategy in modulating the biological activity of these compounds, enhancing their potency and specificity.[2] This guide provides an in-depth, objective comparison of the biological activities of 3-fluorocinnamide and other halo-cinnamamides, supported by experimental data, to inform future research and drug development endeavors.
Anticancer Activity: A Tale of Substitution Patterns
The anticancer potential of cinnamamide derivatives is a focal point of extensive research.[3] The nature and position of the halogen substituent on the phenyl ring significantly influence their cytotoxic efficacy against various cancer cell lines.[4]
Comparative Cytotoxicity
While direct comparative studies of a complete set of halo-cinnamamides under identical conditions are limited, analysis of various research publications allows for a juxtaposition of their anticancer activities. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key metric in these comparisons.
One study highlighted that (E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamide and (E)-3-(4-bromophenyl)-N-(4-fluorophenylsulfonyl)acrylamide exhibited significant anticancer effects on the mouse melanoma B16-F10 cell line, with IC50 values of 0.8 and 1.2 µg/mL, respectively.[5] Another study synthesized a series of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives and found that compounds with fluorine and chlorine substituents demonstrated the most potent activity on cancer cells, with IC50 values below 10 µg/mL.[6]
A series of p-fluorocinnamide derivatives were evaluated for their cytotoxic activity against the HepG2 liver cancer cell line.[7] One of the derivatives, an imidazolone bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, displayed impressive antiproliferative activity with an IC50 value of 4.23 μM, which was more potent than the standard drug staurosporine (IC50 = 5.59 μM).[7]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| p-Fluorocinnamide Derivative (imidazolone) | HepG2 (Liver) | 4.23 | [7] |
| (E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamide | B16-F10 (Melanoma) | ~1.9 (converted from 0.8 µg/mL) | [5] |
| (E)-3-(4-bromophenyl)-N-(4-fluorophenylsulfonyl)acrylamide | B16-F10 (Melanoma) | ~2.9 (converted from 1.2 µg/mL) | [5] |
| Cinnamic Acid | HT-144 (Melanoma) | 2400 | [8] |
| 2-Chloro(4'-hydroxy) cinnamanilide | Radish Seed Germination | >70% inhibition at 100 ppm | [9] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.
Mechanism of Action: Induction of Apoptosis and MMP Inhibition
The anticancer activity of halo-cinnamamides is often attributed to their ability to induce programmed cell death, or apoptosis, and to inhibit the activity of matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion and metastasis.[3][10]
Apoptosis Induction:
Cinnamamide derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12][13] The intrinsic pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (cysteine-aspartic proteases) that execute cell death.[11] The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, also culminating in caspase activation.[12]
For instance, a p-fluorocinnamide derivative was shown to induce apoptosis in HepG2 cells, increasing the total apoptotic cells from 2.5% in untreated cells to 55.5% in treated cells.[7] This was accompanied by cell cycle arrest at the G1 phase.[7]
Signaling Pathway of Apoptosis Induction by Halo-Cinnamamides
Caption: Halo-cinnamamides can induce apoptosis through both extrinsic and intrinsic pathways.
Matrix Metalloproteinase (MMP) Inhibition:
MMPs, particularly MMP-2 and MMP-9, are zinc-dependent enzymes that degrade the extracellular matrix, a key process in cancer cell invasion and metastasis.[14] Several cinnamamide derivatives have been shown to inhibit the activity of these enzymes.[10] A computational study suggested that cinnamic acid derivatives could act as potent MMP-9 inhibitors.[10] The inhibition of MMP-9 by these compounds can suppress cancer cell migration and invasion.[3]
Experimental Workflow for Assessing MMP-9 Inhibition
Caption: Workflow for evaluating the inhibitory effect of halo-cinnamamides on MMP-9 activity.
Antimicrobial Activity: A Broad Spectrum of Action
Halo-cinnamamides have demonstrated significant antimicrobial properties against a range of bacteria and fungi.[2] The presence and nature of the halogen substituent play a crucial role in their efficacy.
Comparative Antimicrobial Potency
Studies have shown that chlorinated N-arylcinnamamides exhibit potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with some derivatives showing submicromolar activity.[15] For instance, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide was identified as a highly effective compound.[15] In another study, a series of cinnamamide derivatives showed significant activity against Staphylococcus and Enterococcus species with Minimum Inhibitory Concentration (MIC) values of 1–4 µg/mL.[6] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | Staphylococcus and Enterococcus spp. | 1-4 | [6] |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | S. aureus & MRSA | Submicromolar | [15] |
| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | ~125 (converted from 458.15 µM) | [1] |
| Butyl cinnamate | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | ~115 (converted from 626.62 µM) | [1] |
Note: MIC values can vary depending on the specific strain of microorganism and the testing methodology used.
Neuroprotective Effects: An Emerging Area of Investigation
The potential neuroprotective effects of cinnamamide derivatives are a growing area of interest.[16] While direct comparative studies on halo-cinnamamides are still emerging, research into related fluorinated compounds suggests a promising avenue for exploration. Fluorinated molecules have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, partly due to their ability to cross the blood-brain barrier and modulate protein aggregation.[17] One study synthesized a series of cinnamamide-dibenzylamine hybrids and found that they exhibited significant neuroprotective properties, including the ability to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease.[18] Further research is needed to specifically elucidate and compare the neuroprotective capabilities of 3-fluorocinnamide and other halo-cinnamamides.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Synthesis of Halo-Cinnamamides
A common method for synthesizing cinnamamide derivatives involves the reaction of a substituted cinnamic acid with an appropriate amine in the presence of a coupling agent.
Step-by-step Synthesis of a Cinnamamide Derivative:
-
Acid Chloride Formation: Dissolve the desired substituted cinnamic acid (e.g., 3-fluorocinnamic acid) in an appropriate solvent such as thionyl chloride.
-
Reflux the mixture for a specified time (e.g., 2-3 hours) to form the corresponding cinnamoyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting cinnamoyl chloride in an inert solvent like dichloromethane.
-
Add the desired amine to the solution at a controlled temperature (e.g., 0°C).
-
Stir the reaction mixture at room temperature for several hours.
-
Work-up and Purification: Wash the reaction mixture with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure cinnamamide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halo-cinnamamide compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-step Broth Microdilution Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the halo-cinnamamide compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The halogenation of the cinnamamide scaffold is a potent strategy for enhancing its biological activities. While existing data suggests that fluoro- and chloro-substituted cinnamamides are promising candidates for anticancer and antimicrobial drug development, a clear consensus on the superiority of a specific halogen or substitution pattern requires more direct comparative studies. The structure-activity relationship is complex, with the position of the halogen and other substituents playing a critical role in determining the compound's efficacy and selectivity.[2][4]
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of 3-fluorocinnamide with other halo-cinnamamides under standardized conditions to provide a definitive ranking of their potencies.
-
Neuroprotective Investigations: Expanding the investigation into the neuroprotective effects of these compounds, a relatively underexplored area with significant therapeutic potential.
-
Mechanism of Action Elucidation: Further delineating the specific molecular targets and signaling pathways affected by different halo-cinnamamides to enable rational drug design.
-
In Vivo Studies: Progressing the most promising candidates from in vitro studies to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.
References
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[6] Żołnowska, B., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules. [Link]
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[25] Dąbrowska, A., et al. (2023). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules. [Link]
[5] Luo, G., et al. (2014). Synthesis and biological evaluation of novel cinnamamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
[26] Sivaranjani, M., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Scientific Reports. [Link]
[8] de Oliveira, C. C., et al. (2012). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of Experimental & Clinical Cancer Research. [Link]
[27] Davies, M. J., et al. (2021). Activation and Inhibition of Human Matrix Metalloproteinase-9 (MMP9) by HOCl, Myeloperoxidase and Chloramines. ResearchGate. [Link]
[28] Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. [Link]
[29] Chang, C., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. [Link]
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A Comparative Spectroscopic Guide to 3-Fluorocinnamoyl Chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorine in Cinnamoyl Scaffolds
Cinnamoyl chlorides are versatile chemical intermediates pivotal in the synthesis of a wide array of bioactive molecules and materials. The introduction of a fluorine atom onto the phenyl ring, as in 3-Fluorocinnamoyl chloride, can profoundly alter the parent molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can influence metabolic stability, binding affinity to biological targets, and membrane permeability. A thorough spectroscopic analysis is therefore paramount for the unambiguous characterization of these valuable synthetic building blocks and for quality control throughout the drug development pipeline.
This guide provides a comprehensive comparison of the spectral characteristics of this compound and its derivatives using cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). By understanding the spectral nuances imparted by various substituents, researchers can confidently identify and characterize their compounds of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the molecule's structure.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of cinnamoyl chlorides, the vinylic protons (Hα and Hβ) and the aromatic protons are of particular diagnostic value. The trans-configuration of the double bond, typical for these compounds, results in a large coupling constant (J) between Hα and Hβ, generally in the range of 15-16 Hz.
The introduction of a fluorine atom at the 3-position (meta) of the phenyl ring in this compound is expected to primarily influence the chemical shifts of the aromatic protons through both inductive and resonance effects. The fluorine atom will induce deshielding of the ortho (H-2, H-4) and para (H-6) protons, while the meta proton (H-5) will be less affected. Furthermore, coupling between the ¹⁹F nucleus and the adjacent protons will result in characteristic splitting patterns.
Table 1: Comparative ¹H NMR Spectral Data of Cinnamoyl Chloride and its Derivatives (Predicted for this compound)
| Compound | Hα (ppm) | Hβ (ppm) | Aromatic Protons (ppm) |
| Cinnamoyl chloride | ~6.7 | ~7.8 | 7.4-7.6 (m) |
| This compound (Predicted) | ~6.8 | ~7.9 | ~7.3-7.7 (m) |
| 4-Methoxycinnamoyl chloride (Electron-donating) | ~6.5 | ~7.7 | 6.9 (d), 7.5 (d) |
| 4-Nitrocinnamoyl chloride (Electron-withdrawing) | ~7.0 | ~8.0 | 8.0 (d), 8.3 (d) |
Note: Predicted values for this compound are based on established substituent effects.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbonyl carbon of acyl chlorides is typically found in the range of 165-175 ppm. The electronic nature of the substituent on the phenyl ring significantly influences the chemical shifts of the aromatic and vinylic carbons.[1]
An electron-withdrawing group like fluorine at the meta position will cause a downfield shift (deshielding) of the aromatic carbons, particularly the ipso-carbon (C-3) and the ortho and para carbons relative to the substituent. The effect on the vinylic and carbonyl carbons is less pronounced but still observable.
Table 2: Comparative ¹³C NMR Spectral Data of Cinnamoyl Chloride and its Derivatives [1]
| Carbon | Cinnamoyl chloride (ppm) | This compound (Predicted) | 4-Methoxycinnamoyl chloride (ppm) | 4-Nitrocinnamoyl chloride (ppm) |
| C=O | ~168 | ~167 | ~168 | ~166 |
| Cα | ~125 | ~126 | ~117 | ~130 |
| Cβ | ~150 | ~148 | ~147 | ~146 |
| C-1' | ~133 | ~135 (d) | ~126 | ~140 |
| C-2' | ~129 | ~118 (d) | ~131 | ~129 |
| C-3' | ~129 | ~163 (d) | ~114 | ~124 |
| C-4' | ~131 | ~119 (d) | ~163 | ~149 |
| C-5' | ~129 | ~131 (d) | ~114 | ~124 |
| C-6' | ~129 | ~125 (d) | ~131 | ~129 |
Note: Predicted values for this compound are based on established substituent effects. (d) indicates expected splitting due to C-F coupling.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of cinnamoyl chlorides is the very strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For acyl chlorides, this band typically appears at a high frequency, in the range of 1770-1815 cm⁻¹, due to the strong electron-withdrawing effect of the chlorine atom.[2]
The position of the C=O stretching frequency can be influenced by substituents on the phenyl ring. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups have a smaller effect. The C=C stretching vibration of the vinyl group is also observable around 1620-1640 cm⁻¹.
Table 3: Comparative IR Spectral Data of Cinnamoyl Chloride and its Derivatives
| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |
| Cinnamoyl chloride | ~1774[3] | ~1625 |
| This compound (Predicted) | ~1780 | ~1630 |
| 4-Methoxycinnamoyl chloride | ~1765 | ~1620 |
| 4-Nitrocinnamoyl chloride | ~1785 | ~1635 |
Note: Predicted values for this compound are based on the expected electronic effect of the fluorine substituent.
UV-Visible (UV-Vis) Spectroscopy: Analyzing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. Cinnamoyl chlorides exhibit strong UV absorption due to the extended π-conjugation between the phenyl ring, the double bond, and the carbonyl group. Typically, two main absorption bands are observed: a high-energy π → π* transition and a lower-energy n → π* transition.
The position of the absorption maximum (λmax) is sensitive to the nature and position of substituents on the phenyl ring. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause either a hypsochromic (blue) or bathochromic shift depending on the specific interaction with the conjugated system.
Table 4: Comparative UV-Vis Spectral Data of Cinnamoyl Chloride and its Derivatives
| Compound | λmax (π → π) (nm) | λmax (n → π) (nm) |
| Cinnamoyl chloride | ~280 | ~310 |
| This compound (Predicted) | ~275 | ~305 |
| 4-Methoxycinnamoyl chloride | ~310 | ~330 |
| 4-Nitrocinnamoyl chloride | ~290 | ~320 |
Note: Predicted values for this compound are based on the expected electronic effect of the fluorine substituent.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For cinnamoyl chlorides, the molecular ion peak (M⁺) is often observed. A characteristic feature is the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[4]
A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion, which often represents the base peak in the spectrum.
Expected Fragmentation for this compound:
-
Molecular Ion (M⁺): m/z = 184 (for ³⁵Cl) and 186 (for ³⁷Cl)
-
Acylium Ion ([M-Cl]⁺): m/z = 149
-
Loss of CO: m/z = 121
-
Fluorophenyl cation: m/z = 95
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from 3-Fluorobenzaldehyde.
Step 1: Synthesis of trans-3-Fluorocinnamic Acid [5]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-4 volumes).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry to obtain trans-3-fluorocinnamic acid.
Step 2: Synthesis of this compound [6]
-
Place the dry trans-3-fluorocinnamic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add thionyl chloride (SOCl₂) (2-3 eq) in excess.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
General Protocol for NMR Sample Preparation[1]
Acyl chlorides are moisture-sensitive. All glassware should be oven-dried, and deuterated solvents should be anhydrous.
-
In a dry environment (e.g., a glove box or under an inert atmosphere), weigh 10-20 mg of the cinnamoyl chloride derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a dry deuterated solvent (e.g., CDCl₃).
-
Gently swirl the vial to dissolve the sample completely.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a dry pipette.
-
Cap the NMR tube securely to prevent moisture contamination.
Visualizing the Concepts
Workflow for Spectral Analysis
Caption: Workflow for the synthesis and spectral analysis of this compound.
Key Structural Features and Spectroscopic Correlation
Caption: Correlation of the key structural features of this compound with its expected spectroscopic signatures.
Conclusion
The spectral analysis of this compound and its derivatives provides a wealth of information crucial for their synthesis, characterization, and application in various scientific disciplines. While the direct experimental data for this compound is not widely published, a comprehensive understanding of its spectral properties can be achieved through a comparative analysis with the parent compound and other substituted derivatives, guided by the fundamental principles of spectroscopy. This guide serves as a valuable resource for researchers, enabling them to confidently navigate the spectral landscape of this important class of molecules.
References
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A Comparative Guide to the Purity Assessment of Synthesized 3-Fluorocinnamoyl Chloride by HPLC
Abstract
3-Fluorocinnamoyl chloride is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. As with any reactive intermediate, its purity is paramount to ensure the desired reaction outcome, yield, and final product quality. Direct analysis of acyl chlorides by High-Performance Liquid Chromatography (HPLC) is often confounded by their high reactivity, leading to on-column degradation and inaccurate purity assessments. This guide provides a comprehensive comparison of two robust HPLC methodologies for the purity assessment of synthesized this compound: a direct, rapid analysis method under non-aqueous conditions and a pre-column derivatization method for enhanced stability and sensitivity. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers in selecting the most appropriate method for their needs. All methodologies are discussed in the context of established analytical validation principles, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
The Challenge: Analyzing a Reactive Intermediate
This compound, like other acyl chlorides, is highly susceptible to hydrolysis.[5] The presence of even trace amounts of water, a common component in reversed-phase HPLC mobile phases, can rapidly convert the acyl chloride back to its parent carboxylic acid (3-Fluorocinnamic acid). This on-column conversion makes it impossible to distinguish between the acyl chloride and pre-existing acid impurity, leading to a significant underestimation of purity. Therefore, analytical strategies must be designed to mitigate this inherent instability.
Synthesis and Anticipated Impurity Profile
To develop a robust purity assessment method, one must first understand the potential impurities arising from the synthesis. This compound is typically synthesized from trans-3-Fluorocinnamic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]
Common Synthetic Route: trans-3-Fluorocinnamic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), followed by removal of excess SOCl₂ under vacuum.[6]
Key Potential Impurities:
-
trans-3-Fluorocinnamic Acid: Unreacted starting material.
-
Anhydride Species: Formed by the reaction of the acyl chloride with the parent carboxylic acid.
-
Polymeric Byproducts: Resulting from side reactions, especially at elevated temperatures.
-
Residual Synthesis Reagents: Trace amounts of thionyl chloride or solvents.
The primary analytical challenge is to separate the target this compound from its main process-related impurity, 3-Fluorocinnamic acid, without inducing hydrolysis of the analyte.
Caption: Synthesis of this compound and major impurity pathways.
Comparative HPLC Methodologies
We present two distinct methods, each with its own advantages, designed to address the analytical challenges associated with this compound.
Method A: Direct Analysis via Non-Aqueous Reversed-Phase HPLC
This method aims for a rapid assessment by directly injecting the sample, taking stringent measures to exclude water from the analytical system.
-
Principle: Utilizes a reversed-phase column but with a mobile phase composed entirely of anhydrous organic solvents.[8][9][10] This prevents hydrolysis of the acyl chloride on the column. Separation is based on the subtle polarity differences between the analyte and its impurities in a non-polar environment.
-
Causality: By eliminating water, the primary degradation pathway is blocked. The choice of a polar aprotic solvent like acetonitrile provides sufficient elution strength for the compounds of interest while maintaining their stability.
Method B: Pre-Column Derivatization with Methanol
This method prioritizes robustness and accuracy by converting the unstable acyl chloride into a stable, easily analyzable derivative before injection.
-
Principle: The sample is reacted with anhydrous methanol to convert the this compound into its corresponding methyl ester (methyl 3-fluorocinnamate). This reaction is rapid and quantitative. The parent acid impurity does not react under these conditions. The resulting stable mixture is then analyzed using conventional reversed-phase HPLC with a standard aqueous-organic mobile phase.[11][12]
-
Causality: Derivatization transforms the analytical problem from quantifying an unstable compound to quantifying a stable one.[13][14] The methyl ester is significantly less polar than the parent acid, allowing for excellent chromatographic separation. This approach provides a clear, unambiguous distinction between the original acyl chloride (now an ester) and the carboxylic acid impurity.[12]
Experimental Protocols
Sample Preparation (Critical Step)
For both methods, sample preparation must be performed in a dry environment (e.g., under nitrogen or in a glove box) using anhydrous solvents to prevent premature hydrolysis.
-
Accurately weigh approximately 10 mg of the synthesized this compound into a dry volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile . This stock solution is used for both methods.
Protocol for Method A: Direct Non-Aqueous RP-HPLC
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm), preferably with high carbon load for stability in organic solvents.[15]
-
Mobile Phase: 100% Anhydrous Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (captures the cinnamoyl chromophore).
-
Injection Volume: 5 µL.
-
Run Time: 10 minutes.
-
System Suitability: Before analysis, flush the entire system extensively with anhydrous isopropanol followed by the anhydrous acetonitrile mobile phase to remove all traces of water.
Protocol for Method B: Pre-Column Derivatization
-
Derivatization Step:
-
Transfer 1.0 mL of the sample stock solution (from 4.1) into a clean, dry autosampler vial.
-
Add 100 µL of anhydrous methanol.
-
Cap the vial and vortex for 30 seconds. Let it stand for 5 minutes at room temperature to ensure complete conversion.
-
-
HPLC Analysis:
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water, B: 0.1% TFA in Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Caption: Comparative experimental workflows for HPLC purity assessment.
Data Analysis and Comparison
The purity is calculated based on the peak area percentage from the resulting chromatograms.
Expected Chromatographic Results:
-
Method A: A successful separation will show a main peak for this compound and a smaller, earlier-eluting peak for any 3-Fluorocinnamic acid impurity. The key risk is peak tailing for the acid and potential on-column degradation if the system is not scrupulously dried.
-
Method B: The chromatogram will show a major peak for the methyl 3-fluorocinnamate derivative and a distinct, well-separated peak for the 3-Fluorocinnamic acid impurity. This method provides superior resolution and peak shape.
Table 1: Comparative Performance of HPLC Methods
| Parameter | Method A: Direct Non-Aqueous | Method B: Pre-Column Derivatization | Rationale & Field Insights |
| Analyte Stability | Low (highly susceptible to trace H₂O) | High (stable methyl ester derivative) | Derivatization is the gold standard for reactive species, providing superior data reliability. |
| Resolution (Rₛ) | Moderate (Rₛ ≈ 1.5-2.0) | Excellent (Rₛ > 3.0) | The large polarity difference between the methyl ester and the acid ensures baseline separation. |
| Accuracy/Reliability | Operator-dependent; risk of low bias | High; quantitative conversion | Method B removes the variable of on-column reaction, making it more robust and transferable. |
| Speed | Faster (no derivatization step) | Slower (includes 5 min reaction) | Method A is suitable for rapid, in-process checks where absolute accuracy is secondary to speed. |
| Robustness | Low; requires dedicated water-free system | High; compatible with standard lab setups | Method B can be run on any standard reversed-phase HPLC system without extensive conditioning. |
| LOD/LOQ | Higher | Lower | The stable derivative often provides better peak shape and signal-to-noise, improving sensitivity. |
Conclusion and Recommendations
Both methods offer viable pathways for the purity assessment of this compound, but they serve different purposes.
-
Method A (Direct Non-Aqueous) is a valuable tool for rapid, at-line process monitoring where speed is critical and a semi-quantitative result is sufficient. Its primary drawback is the stringent requirement for an anhydrous environment, which can impact reproducibility.
-
Method B (Pre-Column Derivatization) is unequivocally the superior choice for final quality control, release testing, and characterization . It converts the analytical challenge into a straightforward, robust, and highly accurate measurement. The minimal time added by the derivatization step is a small price for the significant gains in data reliability, specificity, and trustworthiness, aligning with the rigorous standards of pharmaceutical development.[1][4]
For researchers and drug development professionals, adopting the pre-column derivatization method is highly recommended to ensure the generation of scientifically sound and defensible purity data.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed. [Link]
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Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]
-
Reverse Phase HPLC: Benefits, Applications & Techniques. Phenomenex. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
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The Synthesis of Cinnamoyl Chloride. J-STAGE. [Link]
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Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. National Institutes of Health (NIH). [Link]
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What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? ResearchGate. [Link]
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Chemical stability of Reversed Phase HPLC silica under NaOH regeneration conditions. YMC. [Link]
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A Comparative Guide to the Synthetic Utility of 3-Fluorocinnamoyl Chloride and 3-Chlorocinnamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Halogenated aromatic compounds, in particular, serve as versatile building blocks, where the nature of the halogen substituent profoundly influences molecular reactivity and provides opportunities for further functionalization. This guide offers an in-depth comparison of two closely related yet functionally distinct reagents: 3-Fluorocinnamoyl chloride and 3-chlorocinnamoyl chloride. We will dissect their reactivity profiles, explore their strategic applications, and provide practical, data-supported insights to inform your synthetic planning.
Foundational Physicochemical and Electronic Properties
At first glance, this compound and 3-chlorocinnamoyl chloride appear to be simple analogs. Both are α,β-unsaturated acyl chlorides, primed for a variety of transformations. However, the fundamental electronic differences between fluorine and chlorine—electronegativity, orbital size, and polarizability—create subtle but significant divergences in their chemical behavior.
The dominant electronic factors at play are the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
-
Inductive Effect (-I): Both halogens are more electronegative than carbon, pulling electron density away from the aromatic ring through the sigma bond. Fluorine is the most electronegative element, resulting in a significantly stronger -I effect than chlorine.[1][2]
-
Resonance Effect (+M): The lone pairs on the halogens can be donated into the aromatic π-system. This effect is more pronounced for chlorine than for fluorine due to more effective orbital overlap between chlorine's 3p orbitals and carbon's 2p orbitals, compared to the highly contracted 2p orbitals of fluorine.[2]
In both cases, the inductive effect outweighs the resonance effect, making both halogens deactivating groups in electrophilic aromatic substitution.[2] However, the relative strengths of these effects are key to their differential reactivity.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-Chlorocinnamoyl Chloride |
| Molecular Formula | C₉H₆ClFO | C₉H₆Cl₂O |
| Molecular Weight | 184.59 g/mol | 201.05 g/mol |
| Appearance | White to light yellow solid | Light yellow crystalline solid |
| Melting Point | 43-46 °C | 59-62 °C |
| Boiling Point | 90 °C / 0.1 mmHg | ~145-147 °C / 10 mmHg |
| Key Electronic Feature | Strong -I effect, weaker +M effect | Moderate -I effect, stronger +M effect |
Reactivity at the Acyl Chloride Moiety: A Tale of Two Electrophilicities
The primary function of an acyl chloride is to act as a potent acylating agent. The reactivity is governed by the electrophilicity of the carbonyl carbon.
Amide and Ester Synthesis
This is where the difference in inductive effects is most apparent. The powerful electron-withdrawing nature of fluorine in This compound makes its carbonyl carbon significantly more electrophilic. This heightened reactivity is a distinct advantage when working with poorly nucleophilic or sterically hindered amines and alcohols. Reactions often proceed faster and under milder conditions compared to their chloro-analogs.[3]
Conversely, 3-chlorocinnamoyl chloride exhibits more moderate reactivity. While still a highly effective acylating agent, it may require slightly more forcing conditions or longer reaction times with challenging nucleophiles. This can, however, be an advantage, offering greater control and potentially reducing side reactions with sensitive substrates.
Experimental Protocol: Synthesis of N-Cyclohexyl-3-fluorocinnamide
This protocol exemplifies a standard Schotten-Baumann reaction, a robust method for amide synthesis from acyl chlorides.[4][5]
-
In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add a suitable base, such as triethylamine (1.2 eq) or aqueous NaOH (2 M, in a biphasic system), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in DCM dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water. If using DCM, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Caption: General workflow for amide synthesis.
Friedel-Crafts Acylation
In Friedel-Crafts acylations, the acyl chloride reacts with an electron-rich aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone.[6][7] The reaction proceeds via the formation of a highly electrophilic acylium ion.[8] While the halogen on the cinnamoyl ring deactivates it towards undergoing substitution itself, the electronic effect still influences the ease of acylium ion formation and its subsequent reactivity. The enhanced electrophilicity of the carbonyl carbon in This compound can facilitate the reaction, potentially allowing for the use of milder Lewis acids or lower temperatures.
The Chlorine Advantage: A Gateway to Cross-Coupling Chemistry
The most significant distinction in the synthetic utility of these two reagents lies in the reactivity of the halogen on the aromatic ring. The carbon-chlorine bond is a versatile functional handle for a vast array of palladium-catalyzed cross-coupling reactions, a capability the robust carbon-fluorine bond largely lacks under standard conditions.[9][10]
This makes 3-chlorocinnamoyl chloride a superior choice for synthetic strategies that require late-stage diversification. After the initial acylation reaction, the chlorine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds.
Key Cross-Coupling Reactions Enabled by the C-Cl Bond:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.[11]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes.
This capability is a cornerstone of modern drug discovery, allowing for the rapid generation of analog libraries from a common intermediate.[12] The fluorine atom in This compound , by contrast, is generally considered a stable, non-reactive substituent in this context, valued more for its ability to modulate the physicochemical properties (like pKa and lipophilicity) of the final molecule.[13]
Caption: Strategic difference in synthetic pathways.
Summary of Synthetic Utility: A Head-to-Head Comparison
The optimal choice of reagent is entirely dependent on the strategic goals of the synthesis.
Table 2: Comparative Synthetic Profile
| Feature | This compound | 3-Chlorocinnamoyl Chloride | Rationale & Justification |
| Acylation Reactivity | Higher | Moderate | The strong -I effect of fluorine increases the electrophilicity of the carbonyl carbon.[1] |
| Utility with Weak Nucleophiles | Excellent | Good | The heightened electrophilicity overcomes the low reactivity of the nucleophile. |
| Potential for Late-Stage Diversification | Low | High | The C-Cl bond is a versatile handle for Pd-catalyzed cross-coupling reactions; the C-F bond is largely inert.[9] |
| Role of Halogen in Final Product | Physicochemical/Metabolic Modifier | Synthetic Handle & Physicochemical Modifier | Fluorine is often incorporated to improve metabolic stability or binding affinity.[3] Chlorine can serve this role but also offers the option for further reaction. |
| Ideal Use Case | Rapid synthesis of target molecules where fluorine is a desired final feature and no further aromatic substitution is needed. | Multi-step syntheses requiring a robust intermediate that can be diversified to create a library of analogs. |
Conclusion and Strategic Recommendations
The synthetic utilities of this compound and 3-chlorocinnamoyl chloride are distinct and complementary, offering chemists strategic choices based on their specific objectives.
-
Select this compound when:
-
The synthetic target requires the specific electronic properties of a fluorine substituent.
-
High reactivity and rapid reaction times for acylation are paramount.
-
You are working with challenging, low-reactivity nucleophiles.
-
The synthetic route is linear, and no further C-C or C-heteroatom bond formations are planned at the 3-position.
-
-
Select 3-Chlorocinnamoyl Chloride when:
-
The synthetic plan involves late-stage diversification via cross-coupling chemistry to generate analogs.
-
A more moderately reactive acylating agent is desired for enhanced control or selectivity.
-
The chlorine atom itself is a desired feature in the final target, or it serves as a stepping stone for further transformations.
-
By understanding the fundamental principles of halogen electronic effects and their implications for modern catalytic methods, researchers can leverage these powerful building blocks to their full potential, streamlining the path to discovering the next generation of pharmaceuticals and advanced materials.
References
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Title: Rank each group of compounds from most reactive to least reactive toward electrophilic aromatic substitution: f. bromobenzene, chlorobenzene, fluorobenzene, iodobenzene Source: Pearson URL: [Link]
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Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides Source: MDPI URL: [Link]
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Title: Rate of EAS in chlorobenzene and fluorobenzene Source: Chemistry Stack Exchange URL: [Link]
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Title: Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds Source: ResearchGate URL: [Link]
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Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Royal Society of Chemistry URL: [Link]
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Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]
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Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central (NIH) URL: [Link]
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Title: Friedel-Crafts acylation Source: YouTube URL: [Link]
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Title: synthesis of amides from acid chlorides Source: YouTube URL: [Link]
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Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed URL: [Link]
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Title: C−C cross-coupling reactions Source: Chemistry LibreTexts URL: [Link]
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A Comparative Guide to In Vitro Studies of Compounds Derived from 3-Fluorocinnamoyl Chloride
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established method for enhancing pharmacological properties. This guide provides a comprehensive comparison of compounds derived from 3-fluorocinnamoyl chloride, a versatile precursor for generating novel therapeutic candidates. We will delve into the synthesis, in vitro biological activities, and structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical class.
Introduction: The Significance of the Fluorocinnamoyl Scaffold
Cinnamic acid and its derivatives are naturally occurring compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The introduction of a fluorine atom onto the phenyl ring, as in 3-fluorocinnamic acid and its activated form, this compound, can significantly modulate a molecule's physicochemical properties. Fluorine's high electronegativity can alter acidity, lipophilicity, and metabolic stability, often leading to enhanced biological potency and improved pharmacokinetic profiles.[3] this compound serves as a key building block for synthesizing a variety of derivatives, primarily amides and esters, allowing for systematic exploration of their therapeutic potential.
Synthesis of 3-Fluorocinnamoyl Derivatives
The primary derivatives of this compound are amides and esters, synthesized through straightforward nucleophilic acyl substitution reactions. The high reactivity of the acyl chloride facilitates the formation of a stable amide or ester bond upon reaction with a primary or secondary amine, or an alcohol, respectively.
General Synthesis Workflow
A typical synthesis involves the dropwise addition of this compound, dissolved in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), to a solution of the desired amine or alcohol and a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. The reaction is often performed at low temperatures (0 °C) to control reactivity and then allowed to warm to room temperature.
Diagram: General Synthesis of 3-Fluorocinnamoyl Derivatives
Caption: General reaction scheme for synthesizing amides and esters from this compound.
Comparative In Vitro Anticancer Activity
Derivatives of fluorinated cinnamic acids have shown promising anticancer activity against various cell lines. The primary method for evaluating this in vitro is the MTT assay, which measures cell viability.
Comparison of Fluorocinnamide Derivatives
A study on p-fluorocinnamide derivatives provides valuable insights that can be extrapolated to 3-fluoro analogues. In one such study, a series of cinnamide-fluorinated compounds were synthesized and evaluated for their cytotoxic activity against the HepG2 liver cancer cell line.[4] An imidazolone derivative, in particular, demonstrated significant antiproliferative activity with an IC50 value of 4.23 µM, which was more potent than the staurosporine control (IC50 = 5.59 µM).[4][5] Further investigation revealed that this compound induced cell cycle arrest at the G1 phase and promoted apoptosis.[5]
| Compound Type | Target Cell Line | IC50 (µM) | Comparison to Control | Reference |
| p-Fluorocinnamide-Imidazolone | HepG2 (Liver Cancer) | 4.23 | More potent than Staurosporine (5.59 µM) | [4] |
| Fluorinated Asiatic Acid Deriv. | HeLa (Cervical Cancer) | Varies (e.g., 0.095 µM for some) | 45-90 fold more active than parent compound | [6] |
| 3-Fluoro β-lactam | MCF-7 (Breast Cancer) | 0.095 | Potent activity | [7] |
This table presents a summary of findings from related fluorinated compounds to illustrate the potential of the 3-fluorocinnamoyl scaffold.
Mechanism of Action Insights
The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death). For instance, the active p-fluorocinnamide derivative mentioned above was found to induce apoptosis through the intrinsic pathway, as evidenced by a decrease in mitochondrial membrane potential.[5] This suggests that compounds derived from this compound could similarly target cellular mechanisms that lead to cancer cell death.
Diagram: Experimental Workflow for Anticancer Screening
Caption: Workflow for evaluating the anticancer activity of test compounds using the MTT assay.
Comparative In Vitro Antimicrobial Activity
Halogenated cinnamic acid derivatives have also been investigated for their antimicrobial properties. The standard method for quantifying this activity is the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that prevents visible microbial growth.
Structure-Activity Relationship in Antimicrobial Action
Studies on halogenated N-arylcinnamamides reveal that the presence and position of halogen atoms significantly influence antibacterial activity. For example, the introduction of a chlorine atom at the C4 position of the cinnamic acid skeleton has been shown to significantly increase antimicrobial activity.[8] While specific data on 3-fluorocinnamoyl derivatives is less common, this principle suggests that the 3-fluoro substitution is likely to contribute positively to the antimicrobial profile.
Comparisons of cinnamates and cinnamides have shown that these derivatives are often more active than the parent cinnamic acid.[9] The activity can be further tuned by the nature of the ester or amide substituent; for instance, increasing the alkyl chain length in cinnamate esters can enhance activity against certain bacterial strains due to increased lipophilicity, which aids in penetrating bacterial membranes.[9]
| Compound Class | Test Organism | MIC (µg/mL) | Key SAR Finding | Reference |
| Dichlorocinnamanilides | S. aureus, MRSA | Varies (potent) | Dichloro-substitution enhances activity over mono-chloro | [8] |
| Cinnamate Esters | S. aureus, P. aeruginosa | Varies (e.g., 550.96 µM for decyl cinnamate) | Longer alkyl chains increase potency | [3] |
| 7-fluoro-3-aminosteroids | S. aureus, P. aeruginosa | Varies | Shows broad-spectrum activity | [10] |
This table summarizes findings on related halogenated and cinnamic acid-based compounds to guide expectations for 3-fluorocinnamoyl derivatives.
Diagram: Logic of Structure-Activity Relationship (SAR) in Antimicrobial Cinnamides
Caption: Relationship between structural modifications on the 3-fluorocinnamoyl scaffold and antimicrobial activity.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key in vitro assays are provided below.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is adapted from standard procedures for assessing the in vitro anticancer activity of compounds.[11][12]
-
Cell Plating: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-fluorocinnamoyl derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining antimicrobial susceptibility.[13][14]
-
Compound Preparation: Dissolve the 3-fluorocinnamoyl derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL.[14]
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[14]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[15]
Conclusion and Future Directions
The in vitro evidence for related compounds strongly suggests that derivatives of this compound are a promising class of molecules with potential anticancer and antimicrobial activities. The 3-fluoro substitution is anticipated to confer enhanced potency, a hypothesis that warrants direct experimental validation through the synthesis and screening of a dedicated library of these compounds. Future work should focus on a broader range of cancer cell lines and microbial strains, including drug-resistant variants. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways, such as those involved in apoptosis, will be crucial for the rational design of next-generation therapeutic agents based on this versatile scaffold.
References
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Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). Molecules. Available at: [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available at: [Link]
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MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review. (2020). International Endodontic Journal. Available at: [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Available at: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of 7-fluoro-3-aminosteroids. (2007). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. (2021). Molecules. Available at: [Link]
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A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2022). Molecules. Available at: [Link]
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Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). Pharmaceuticals. Available at: [Link]
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Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives. (2016). European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Molecules. Available at: [Link]
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Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2022). Molecules. Available at: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. (2021). Molecules. Available at: [Link]
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Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2021). Antibiotics. Available at: [Link]
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Synthesis and in vitro antibacterial activity of fluoroquinolone derivatives containing 3-(N'-alkoxycarbamimidoyl)-4-(alkoxyimino) pyrrolidines. (2010). European Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Structural Analysis of 3-Fluorocinnamoyl Chloride Derivatives
This guide provides a comprehensive technical comparison of the X-ray crystal structure of 3-Fluorocinnamoyl chloride and its derivatives. While a solved crystal structure for this compound is not publicly available, this guide leverages the known crystal structure of the closely related 3-Fluorobenzoyl chloride to provide a detailed comparative analysis. We will explore the expected structural features, the influence of the vinyl extension and fluorine substitution on molecular conformation and crystal packing, and provide detailed experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of these compounds. This guide is intended for researchers, scientists, and drug development professionals working with cinnamoyl derivatives and other fluorinated organic molecules.
Introduction: The Significance of Fluorinated Cinnamoyl Derivatives
Cinnamoyl derivatives are a class of organic compounds with a wide range of applications in medicinal chemistry and materials science. The incorporation of fluorine atoms into these molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] this compound, in particular, serves as a versatile building block for the synthesis of various bioactive compounds, including potential anticancer and anti-inflammatory agents.[2] Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials with tailored properties.
Structural Comparison: this compound vs. 3-Fluorobenzoyl Chloride
In the absence of a published crystal structure for this compound, we can infer its likely structural characteristics by comparing it to the known crystal structure of 3-Fluorobenzoyl chloride. The key difference between these two molecules is the presence of a propenoyl (-CH=CH-COCl) group in the former, as opposed to a benzoyl (-COCl) group in the latter.
The Reference Structure: 3-Fluorobenzoyl Chloride
The crystal structure of 3-Fluorobenzoyl chloride has been determined and is available in the Crystallography Open Database (COD) under the deposition number 7226978.[3]
Table 1: Crystallographic Data for 3-Fluorobenzoyl Chloride [3]
| Parameter | Value |
| Formula | C₇H₄ClFO |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 3.8275 |
| b (Å) | 10.9838 |
| c (Å) | 16.3303 |
| β (°) | 95.919 |
| Volume (ų) | 682.2 |
| Z | 4 |
The molecule is expected to be largely planar, with the acyl chloride group potentially showing some torsional flexibility relative to the phenyl ring. The fluorine atom at the 3-position influences the electronic properties of the aromatic ring and can participate in intermolecular interactions, such as C-H···F hydrogen bonds, which can affect the crystal packing.
Predicted Structural Features of this compound
The introduction of the vinyl spacer in this compound is expected to introduce several key structural differences compared to 3-Fluorobenzoyl chloride:
-
Conformation: The cinnamoyl moiety introduces additional rotational freedom around the C-C single bonds. The molecule will likely adopt a trans or (E)-configuration about the double bond, which is generally more stable. The overall planarity of the molecule will depend on the torsion angles between the phenyl ring, the vinyl group, and the acyl chloride group.
-
Intermolecular Interactions: The extended π-system of the cinnamoyl group can lead to more significant π-π stacking interactions in the crystal lattice. The presence of the vinyl group also introduces additional C-H donors for potential hydrogen bonding interactions.
-
Crystal Packing: The increased molecular length and potential for different intermolecular interactions will likely result in a different crystal packing arrangement compared to 3-Fluorobenzoyl chloride, leading to different unit cell parameters and space group symmetry.
The logical relationship for this comparative analysis can be visualized as follows:
Caption: Comparative structural analysis workflow.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent X-ray crystallographic analysis.
Synthesis of this compound
A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Workflow for the Synthesis of this compound:
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The Positional Isomerism of Fluorine in Cinnamoyl Chlorides: A Guide to Unlocking Biological Activity
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate potency, selectivity, and pharmacokinetic properties.[1] Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4] The convergence of these two areas—the versatile cinnamoyl backbone and the unique properties of fluorine—presents a fertile ground for the discovery of novel therapeutic agents. This guide provides a comparative analysis of how the position of fluorine substitution on the phenyl ring of cinnamoyl chlorides and their derivatives dictates their biological activity. We will delve into the underlying principles, present available experimental data, and provide detailed protocols to empower researchers in their quest for more effective and selective compounds.
The "Fluorine Factor": How Positional Isomerism Dictates Physicochemical Properties and Biological Fate
The substitution of a hydrogen atom with fluorine, while seemingly a minor alteration, imparts significant changes to the electronic and steric profile of a molecule.[1][5] These changes, in turn, influence the compound's interaction with biological targets. The position of the fluorine atom—ortho, meta, or para—is not trivial; it fine-tunes these effects, leading to distinct biological outcomes.[6]
Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which can alter the acidity (pKa) of the parent cinnamic acid and the reactivity of the cinnamoyl chloride.[7] This effect is most pronounced at the ortho position and diminishes with distance (ortho > meta > para). This modulation of electron density can influence how the molecule interacts with enzyme active sites or cellular membranes.
Lipophilicity, a critical parameter for cell permeability and target engagement, is also affected by fluorination. While fluorine is highly electronegative, its small size allows it to participate in hydrophobic interactions.[7] The overall impact on lipophilicity (logP) is often context-dependent and varies with the substitution pattern.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Positional effects of fluorine on cinnamoyl derivatives."
Comparative Biological Activities: A Positional Paradigm
While a comprehensive study directly comparing the ortho, meta, and para-fluorocinnamoyl chlorides across a wide spectrum of biological targets is not yet available in the literature, we can synthesize findings from various studies on their derivatives to build a coherent picture.
Antimicrobial and Antifungal Activity
Cinnamic acid derivatives are known to possess antimicrobial properties.[4] Fluorination has been shown to enhance this activity, particularly against Mycobacterium tuberculosis.[8]
A study on cinnamic acid derivatives revealed that a para-fluoro substituted compound exhibited significantly enhanced anti-tuberculosis activity compared to the unsubstituted parent compound.[8] The presence of an electron-withdrawing group at the para position was generally found to favor anti-TB activity.[8]
| Compound Derivative | Target Organism | IC50 (µg/mL) |
| Cinnamic Acid | Mycobacterium tuberculosis H37Ra | >30[8] |
| 4-Fluorocinnamic Acid derivative | Mycobacterium tuberculosis H37Ra | 0.36 [8] |
While direct comparative data for ortho- and meta-fluoro isomers in broad-spectrum antibacterial or antifungal assays is scarce, the pronounced activity of the para-fluoro derivative suggests that modulation of the electronic properties of the phenyl ring is a key factor. It is plausible that the para position allows for optimal electronic influence on the entire molecule without the steric hindrance that might be introduced by an ortho-substituent.
Anticancer Activity
The anticancer potential of fluorinated cinnamoyl derivatives is an area of active research.[9] Studies on para-fluorocinnamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a novel imidazolone derivative of p-fluorocinnamide showed potent antiproliferative activity against the HepG2 liver cancer cell line with an IC50 value of 4.23 µM.[9]
| Compound Derivative | Cell Line | IC50 (µM) |
| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative of p-fluorocinnamide | HepG2 (Liver Cancer) | 4.23 [9] |
| Staurosporine (Reference) | HepG2 (Liver Cancer) | 5.59[9] |
The para-fluoro substituent is a key feature in several potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, highlighting the importance of this substitution pattern in anticancer drug design.[9]
Enzyme Inhibition: A Case Study in Selectivity
A compelling example of the positional importance of fluorine comes from a study on fluorinated cinnamic acid derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6] This study revealed a striking divergence in selectivity based on the halogen's position:
-
Para-substituted fluorine or chlorine compounds exhibited potent activity against AChE and poor activity against BChE.[6]
-
Ortho-substituted analogs showed the opposite effect, with higher potency against BChE.[6]
This demonstrates that even a subtle shift in the fluorine's position can dramatically alter the molecule's interaction with closely related enzyme active sites, thereby dictating its selectivity profile.
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of fluorinated cinnamoyl chlorides and their subsequent biological evaluation.
Synthesis of Positional Isomers of Fluorocinnamoyl Chloride
This protocol outlines the synthesis of ortho-, meta-, and para-fluorocinnamoyl chloride from their corresponding fluorocinnamic acids.
Materials:
-
Ortho-, meta-, or para-fluorocinnamic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the respective fluorocinnamic acid (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40°C) for 1-2 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the disappearance of the solid fluorocinnamic acid.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude fluorocinnamoyl chloride, a yellowish oil or low-melting solid, can be used directly in the next step or purified by vacuum distillation.
dot graph TD { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Synthesis of fluorocinnamoyl chlorides."
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized fluorocinnamoyl derivatives (e.g., amides or esters)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic/antifungal
-
Negative control (DMSO or solvent used for compound dissolution)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth medium directly in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension according to established protocols (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate, including positive and negative control wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
In Vitro Anticancer Activity: MTT Assay
This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized fluorocinnamoyl derivatives
-
Cancer cell line(s) of interest
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (prepared by serial dilution) for a specified duration (e.g., 48 or 72 hours). Include untreated and solvent-treated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
dot graph TD { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Workflow for determining anticancer activity (MTT Assay)."
Conclusion and Future Directions
The strategic placement of a fluorine atom on the cinnamoyl scaffold is a powerful tool for modulating biological activity. The available evidence strongly suggests that the positional isomerism—ortho, meta, or para—plays a critical role in determining the potency and selectivity of these compounds. While para-substitution appears to be a favorable strategy for enhancing antimicrobial and anticancer activities, the divergent effects of ortho and para substitution on cholinesterase inhibition underscore the nuanced and target-specific nature of these structure-activity relationships.
Further systematic investigations are warranted to directly compare the biological activities of all three positional isomers of fluorocinnamoyl derivatives against a broad panel of targets. Such studies will provide a more complete understanding of the structure-activity relationships and guide the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. The protocols provided herein offer a robust framework for conducting these essential investigations.
References
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Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available at: [Link]
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Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. PubMed. Available at: [Link]
-
Fluorine substituent effects (on bioactivity). ResearchGate. Available at: [Link]
-
Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Available at: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central. Available at: [Link]
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The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]
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Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. Available at: [Link]
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC - NIH. Available at: [Link]
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Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. MDPI. Available at: [Link]
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Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. Available at: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. Available at: [Link]
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Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed. Available at: [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]
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Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Bentham Science. Available at: [Link]
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC - NIH. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluorocinnamoyl Chloride
This guide provides a detailed, safety-first protocol for the proper disposal of 3-Fluorocinnamoyl chloride. As a highly reactive and corrosive compound, its handling and disposal demand meticulous adherence to established safety procedures to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a deep dive into the chemical principles that inform each step of the disposal process, ensuring a self-validating and secure workflow.
Hazard Assessment and Chemical Profile
This compound is a halogenated acyl chloride. Its primary hazards stem from its high reactivity, particularly with nucleophiles like water, and its corrosive nature. The acyl chloride functional group is highly electrophilic and will react exothermically with water, alcohols, and amines. A critical understanding of its properties is the foundation of its safe handling.
Key Hazards:
-
Water Reactivity: Reacts violently and exothermically with water, releasing corrosive and toxic hydrogen chloride (HCl) gas.[1][2]
-
Corrosivity: Causes severe skin burns and serious eye damage upon contact.[3][4][5]
-
Respiratory Irritation: Inhalation of vapors or the resulting HCl gas can cause severe respiratory tract irritation.
Table 1: Chemical and Physical Properties of Cinnamoyl Chloride Derivatives
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₆ClFO | [6] |
| Molecular Weight | 184.59 g/mol | [7] |
| Appearance | Solid (for similar compounds) | [7] |
| Boiling Point | ~90 °C at 0.1 mmHg (for 4-fluoro isomer) | [7] |
| Melting Point | ~42-46 °C (for 4-fluoro isomer) | [7] |
| Reactivity | Moisture-sensitive, reacts with water, alcohols, bases, and strong oxidizing agents. |[1][2] |
Immediate Safety Protocols: Pre-Disposal Essentials
Before beginning any disposal procedure, a robust safety framework must be in place. This involves a combination of engineering controls and personal protective equipment (PPE) to create a multi-layered defense against exposure.
Mandatory Engineering Controls & PPE:
-
Chemical Fume Hood: All handling and neutralization of this compound MUST be conducted inside a certified chemical fume hood to contain corrosive vapors and toxic gases.[8][9]
-
Personal Protective Equipment (PPE): A complete ensemble is required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles and a full-face shield.[9]
-
Body Protection: A flame-resistant lab coat.
-
Spill Management: The immediate priority in a spill is to contain the material and prevent reaction with atmospheric moisture.
-
Minor Spills: For small spills, cover the material with a dry, inert absorbent such as sand, vermiculite, or diatomaceous earth. Do NOT use combustible materials like paper towels.[10] Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[11]
The Core Directive: Controlled Neutralization (Quenching)
The primary principle for the safe disposal of this compound is to convert the reactive acyl chloride into a less hazardous, more stable substance through a controlled neutralization reaction.[10] The protocol below describes the hydrolysis of the acyl chloride to sodium 3-fluorocinnamate and sodium chloride, which are significantly more stable and safer to handle. The use of a weak base like sodium bicarbonate is recommended as it simultaneously neutralizes the hydrogen chloride byproduct as it is formed.
Experimental Protocol: Step-by-Step Neutralization
-
Prepare the Quenching Solution: In a fume hood, place a beaker (appropriately sized to be no more than 25% full at the end of the procedure) containing a cold, saturated solution of sodium bicarbonate (NaHCO₃) in water. Place this beaker in an ice-water bath to absorb the heat generated during the exothermic reaction.[12]
-
Slow, Controlled Addition: Using a glass pipette or a dropping funnel, add the this compound dropwise into the stirring sodium bicarbonate solution.[13] Causality: A slow addition rate is critical to control the rate of the exothermic reaction and the evolution of carbon dioxide gas, preventing dangerous temperature spikes and splashing.[12]
-
Monitor the Reaction: Vigorous bubbling (effervescence) will occur as carbon dioxide is released. Continue adding the acyl chloride slowly while maintaining constant stirring. If the reaction becomes too vigorous, pause the addition until it subsides.
-
Ensure Complete Reaction: After all the this compound has been added, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.[12] The cessation of gas evolution is a primary indicator that the neutralization is finished.
-
Final pH Verification: Remove the beaker from the ice bath. Using a pH strip, test the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached. This step validates that all hydrochloric acid has been neutralized.
Final Disposal: Waste Segregation and Collection
Following successful neutralization, the resulting aqueous solution must be disposed of in accordance with federal and institutional regulations.[14][15] Because the original molecule contains fluorine, the waste stream is classified as a halogenated organic waste .[16][17][18]
Procedure for Final Waste Handling:
-
Container Selection: Transfer the neutralized solution into a designated, leak-proof hazardous waste container that is compatible with aqueous waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste ".[15][19] The label must also accurately list all chemical constituents, including water, sodium 3-fluorocinnamate, and sodium chloride. Do not use abbreviations or chemical formulas.[17]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14][20] Do not move the waste to another lab or storage area.[19]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not pour any chemical waste down the drain.[14]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
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- Managing Hazardous Chemical Waste in the Lab. (2021-10-26). American Chemical Society.
- Chemical Reactivity Hazards - Control and Prevention. Occupational Safety and Health Administration (OSHA).
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- Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
- Laboratory Waste Management: The New Regulations. MedLab.
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- Organic Solvents. Cornell EHS.
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- Chemical Reactivity Hazards - Overview. Occupational Safety and Health Administration (OSHA).
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- Organic Solvent Waste Disposal. University of British Columbia.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
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- Guideline for Pyrophoric and Water-Reactive Chemicals. University of Houston.
- OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Justia.
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- Acid Chlorides and Chloroformates - Safety and Handling. BASF.
- 3,3,3-Trifluoropropionyl chloride Safety Data Sheet. Synquest Labs.
- 4-Fluorocinnamoyl chloride 97 , predominantly trans. Sigma-Aldrich.
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A Comprehensive Guide to the Safe Handling of 3-Fluorocinnamoyl Chloride
As a Senior Application Scientist, my priority is to empower you, our valued researchers and drug development professionals, with the knowledge to handle specialized chemical reagents not just effectively, but with the highest degree of safety. 3-Fluorocinnamoyl chloride, like other acyl chlorides, is a powerful intermediate. Its utility is matched by its reactivity, which demands a robust and well-understood handling protocol. This guide moves beyond a simple checklist to explain the why behind each safety measure, ensuring an intrinsically safe workflow from receipt to disposal.
Hazard Assessment: Understanding the Reactivity of this compound
This compound is a corrosive compound that poses significant risks upon exposure.[1] Its primary hazard stems from its reactivity, particularly with water and other nucleophiles.
-
Corrosivity : The compound is classified as causing severe skin burns and eye damage.[2] Contact with tissue will lead to chemical burns.
-
Reactivity with Water : Like all acyl chlorides, it reacts vigorously with moisture (including humidity in the air) to produce hydrochloric acid (HCl) and 3-fluorocinnamic acid.[3] The generation of corrosive HCl gas is a primary concern during handling.
-
Inhalation Hazard : Inhalation of vapors or mists can cause respiratory irritation.[4] The liberated HCl gas is also a potent respiratory irritant.
-
Incompatible Materials : It must be kept away from water, strong bases, alcohols, amines, and oxidizing agents to prevent violent or hazardous reactions.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is non-negotiable and must be based on a thorough risk assessment. The goal is to create a complete barrier between you and the chemical.[6]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to a range of chemicals, including acyl chlorides.[3][7] Always inspect gloves for tears or holes before use and use proper removal technique to avoid skin contact.[4] |
| Eye & Face Protection | Chemical Safety Goggles & Full-Face Shield | Goggles provide a seal against splashes and vapors. A full-face shield must be worn over the goggles to protect the entire face from splashes.[3][8] |
| Body Protection | Chemical-Resistant Lab Coat | A standard cotton lab coat is insufficient. A chemical-resistant or rubberized apron over a lab coat is recommended to prevent skin contact.[9] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling outside of a certified chemical fume hood or when vapors/aerosols are generated.[8][10] The specific cartridge should be appropriate for organic vapors and acid gases. |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Protects feet from potential spills. |
Engineering Controls: Creating a Safe Environment
Your work environment is your second line of defense. Engineering controls are designed to minimize hazards at the source.
-
Chemical Fume Hood : All handling of this compound must be performed inside a certified chemical fume hood to contain corrosive vapors and provide adequate ventilation.[3][10]
-
Safety Shower and Eyewash Station : These must be located in immediate proximity to the handling area.[5] Ensure the path is unobstructed and the equipment is tested regularly.
-
Inert Atmosphere : For reactions sensitive to moisture, handling and storing the reagent under an inert gas like nitrogen or argon is recommended.
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that every step, from preparation to reaction quenching, is conducted with safety as the priority.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and correct response is critical to mitigating harm.
-
Skin Contact : Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][5] Seek immediate medical attention.[11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[11]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[5][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[1] Ingestion can cause severe damage and perforation of the digestive tract.[12] Seek immediate medical attention.
-
Minor Spill : Absorb the spill with an inert, dry material such as vermiculite or a commercial sorbent.[13] Collect the material using non-sparking tools into a designated, labeled waste container.[5] Do not use water.
-
Major Spill : Evacuate the laboratory immediately and alert others.[14] Prevent entry into the area. Contact your institution's emergency response team.
Waste Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal can lead to hazardous reactions and environmental contamination.
-
Neutralization (for excess reagent) : Small quantities of this compound can be slowly and cautiously added to a stirred, cold solution of sodium bicarbonate or a similar weak base to quench its reactivity. This should only be done inside a chemical fume hood by trained personnel.
-
Container Management : Do not wash empty containers with water until they are fully decontaminated. Triple rinse with an appropriate organic solvent (e.g., acetone or toluene). The rinsate must be collected as hazardous waste.
-
Waste Collection : All contaminated materials, including gloves, absorbent pads, and rinsed containers, must be disposed of as hazardous waste.[4] Collect waste in clearly labeled, sealed containers.[5]
-
Regulatory Compliance : All waste must be disposed of through your institution's environmental health and safety department, following all local and national regulations.[13]
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can confidently utilize this compound while ensuring the well-being of your team and the integrity of your research.
References
-
Sagechem. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Service Thread. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
